molecular formula C12H16O2 B156424 Ethyl 2,4,6-trimethylbenzoate CAS No. 1754-55-8

Ethyl 2,4,6-trimethylbenzoate

Cat. No.: B156424
CAS No.: 1754-55-8
M. Wt: 192.25 g/mol
InChI Key: ZXTXIZPSMQCYBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2,4,6-trimethylbenzoate is a useful research compound. Its molecular formula is C12H16O2 and its molecular weight is 192.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 229348. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2,4,6-trimethylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-5-14-12(13)11-9(3)6-8(2)7-10(11)4/h6-7H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXTXIZPSMQCYBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60169980
Record name Ethyl 2,4,6-trimethylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60169980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1754-55-8
Record name Benzoic acid, 2,4,6-trimethyl-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1754-55-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2,4,6-trimethylbenzoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001754558
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1754-55-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=229348
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 2,4,6-trimethylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60169980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 2,4,6-trimethylbenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.585
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETHYL 2,4,6-TRIMETHYLBENZOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J3SE9DS73G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide on Ethyl 2,4,6-trimethylbenzoate (CAS: 1754-55-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 2,4,6-trimethylbenzoate (CAS: 1754-55-8), a substituted aromatic ester. This document consolidates its chemical and physical properties, outlines detailed experimental protocols for its synthesis and analysis, and explores its known applications and biological activities.

Core Data Summary

Chemical and Physical Properties

This compound, also known as Ethyl Mesitylenecarboxylate, is an organic compound with a distinct aromatic profile.[1][2] Its key properties are summarized in the table below for easy reference.

PropertyValueUnitSource
Identifiers
CAS Number1754-55-8-[1][2][3][4]
IUPAC NameThis compound-[1][4][5]
Molecular FormulaC₁₂H₁₆O₂-[1][2][3][4]
Molecular Weight192.25 g/mol [1][3][4]
InChIInChI=1S/C12H16O2/c1-5-14-12(13)11-9(3)6-8(2)7-10(11)4/h6-7H,5H2,1-4H3-[1][4][5]
InChI KeyZXTXIZPSMQCYBN-UHFFFAOYSA-N-[1][4][5]
Canonical SMILESCCOC(=O)C1=C(C=C(C=C1C)C)C-[1][4]
Physical Properties
AppearanceColorless to pale yellow liquid-[1]
Boiling Point121°C[6]
Normal Boiling Point (Tboil)591.87K[7]
Enthalpy of Vaporization (ΔvapH°)55.72kJ/mol[7]
Enthalpy of Fusion (ΔfusH°)22.50kJ/mol[7]
Thermodynamic Properties
Standard Gibbs Free Energy of Formation (ΔfG°)-100.24kJ/mol[7]
Enthalpy of Formation at Standard Conditions (ΔfH°gas)-333.69kJ/mol[7]
Solubility & Partitioning
LogP (Octanol/Water Partition Coefficient)2.789-[3][7]
Water Solubility (log10WS)-3.56mol/l[7]
Computational Data
Topological Polar Surface Area (TPSA)26.3Ų[3][4]
Rotatable Bonds2-[3]
Hydrogen Bond Acceptors2-[3]
Hydrogen Bond Donors0-[3]

Experimental Protocols

Synthesis: Fischer Esterification

The synthesis of this compound is typically achieved through the Fischer esterification of 2,4,6-trimethylbenzoic acid with ethanol in the presence of a strong acid catalyst.[8][9] The significant steric hindrance from the ortho-methyl groups on the benzoic acid makes this reaction challenging, potentially leading to lower conversion rates compared to unhindered substrates.[10]

Materials:

  • 2,4,6-trimethylbenzoic acid

  • Absolute ethanol

  • Concentrated sulfuric acid

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • 50 mL round-bottom flask

  • Reflux condenser

  • Heating mantle or hotplate with a heating block

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Stir bar

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask containing a stir bar, dissolve 2,4,6-trimethylbenzoic acid (1.0 eq) in an excess of absolute ethanol (e.g., 10-20 eq), which also serves as the solvent.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.5 mL) to the solution.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle or heating block.[8][11] The reaction should be stirred continuously. Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Due to steric hindrance, a longer reaction time (several hours to overnight) may be necessary.[10]

  • Workup - Quenching: After the reaction is complete (as indicated by TLC or disappearance of the starting material), allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing cold water.

  • Extraction: Transfer the aqueous mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 20 mL). Combine the organic layers.

  • Neutralization: Wash the combined organic layers with saturated sodium bicarbonate solution to neutralize any remaining acid.[12] Continue washing until no more gas evolves. Then, wash with saturated sodium chloride solution (brine).

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

Purification and Characterization

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Characterization: The structure and purity of the final product can be confirmed using various spectroscopic methods:

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure. Spectroscopic data is available in various databases.[13][14]

  • IR Spectroscopy: To identify the characteristic ester carbonyl stretch.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Gas Chromatography (GC): To determine the purity of the compound.[15][16]

A reverse-phase HPLC method has also been described for the analysis of this compound using a mobile phase of acetonitrile, water, and phosphoric acid.[17] For mass spectrometry applications, formic acid can be used as a substitute for phosphoric acid.[17]

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound via Fischer Esterification.

G cluster_reactants Reactants & Catalyst cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product r1 2,4,6-Trimethylbenzoic Acid reflux Reflux r1->reflux r2 Ethanol (Excess) r2->reflux cat Conc. H₂SO₄ cat->reflux quench Quench with Water reflux->quench extract Extract with Diethyl Ether quench->extract wash Wash (NaHCO₃, Brine) extract->wash dry Dry (Na₂SO₄) wash->dry evap Solvent Evaporation dry->evap purify Purification (Distillation/Chromatography) evap->purify product This compound purify->product G cluster_structure Molecular Structure cluster_properties Resulting Properties structure This compound ortho_methyl Ortho-Methyl Groups (Positions 2 & 6) structure->ortho_methyl para_methyl Para-Methyl Group (Position 4) structure->para_methyl ester_group Ethyl Ester Group structure->ester_group steric_hindrance Significant Steric Hindrance ortho_methyl->steric_hindrance Primary Cause reactivity Lowered Reactivity in Esterification steric_hindrance->reactivity biological_activity Modulated Biological Activity steric_hindrance->biological_activity

References

An In-depth Technical Guide to Ethyl 2,4,6-trimethylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2,4,6-trimethylbenzoate, an aromatic ester, is a compound of interest in various scientific and industrial fields. This technical guide provides a comprehensive overview of its synonyms, key properties, synthesis, and analytical methodologies. While its primary applications have been in the fragrance and flavor industries, its structural motifs are also explored in organic synthesis and medicinal chemistry. This document aims to be a core resource for professionals requiring detailed information on this compound.

Synonyms

The following are recognized synonyms for this compound:

  • 2,4,6-Trimethylbenzoic Acid Ethyl Ester[1]

  • Ethyl Mesitylenecarboxylate[1]

  • Mesitylenecarboxylic Acid Ethyl Ester[1]

  • Ethyl mesitoate[2]

  • Benzoic acid, 2,4,6-trimethyl-, ethyl ester[2][3]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the tables below. This data is essential for its handling, characterization, and application in experimental settings.

Table 1: General Properties

PropertyValueReference
Molecular Formula C₁₂H₁₆O₂[1][2][3]
Molecular Weight 192.25 g/mol [2][3][4]
Appearance Colorless to light yellow liquid[1]
CAS Number 1754-55-8[1][3]

Table 2: Physical Properties

PropertyValueUnitReference
Boiling Point 121 / 7 mmHg°C[3]
Density 1.00g/cm³[3]
Refractive Index 1.5020[3]
logP (Octanol/Water Partition Coefficient) 2.789[4]
Water Solubility (log10WS) -3.56mol/L[4]

Table 3: Spectroscopic Data

Spectroscopic MethodKey Data PointsReference
Mass Spectrometry (GC-MS, EI) m/z peaks at 192 (M+), 147, 146, 163, 119[2]
¹³C NMR A spectrum is available in public databases.[2]

Synthesis of this compound

The most common method for the synthesis of this compound is the Fischer esterification of 2,4,6-trimethylbenzoic acid with ethanol in the presence of an acid catalyst.

Experimental Protocol: Fischer Esterification

Materials:

  • 2,4,6-trimethylbenzoic acid

  • Absolute ethanol

  • Concentrated sulfuric acid (catalyst)

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Diethyl ether or other suitable extraction solvent

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,4,6-trimethylbenzoic acid in an excess of absolute ethanol.

  • Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

  • Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess ethanol using a rotary evaporator.

  • Dissolve the residue in diethyl ether and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • The crude product can be purified by vacuum distillation.

Synthesis Workflow

Fischer_Esterification cluster_reactants Reactants cluster_process Process cluster_product Product 2,4,6-trimethylbenzoic_acid 2,4,6-trimethylbenzoic acid Mix_and_Reflux Mix and Reflux 2,4,6-trimethylbenzoic_acid->Mix_and_Reflux Ethanol Ethanol Ethanol->Mix_and_Reflux H2SO4 H₂SO₄ (catalyst) H2SO4->Mix_and_Reflux Workup Aqueous Workup (Neutralization & Extraction) Mix_and_Reflux->Workup Purification Purification (Vacuum Distillation) Workup->Purification Product This compound Purification->Product

Caption: Fischer Esterification Workflow for this compound Synthesis.

Analytical Methodologies

High-performance liquid chromatography (HPLC) is a suitable technique for the analysis of this compound, allowing for purity assessment and quantification.

Experimental Protocol: HPLC Analysis

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column

Mobile Phase:

  • A gradient or isocratic mixture of acetonitrile and water, with a small amount of acid (e.g., phosphoric acid or formic acid) to improve peak shape.

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile). Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

    • Mobile Phase: Acetonitrile/water gradient (e.g., starting with 50:50 and increasing the acetonitrile percentage over time)

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: Determined by UV-Vis scan (typically around 230 nm for benzoyl compounds)

    • Injection Volume: 10-20 µL

  • Analysis: Inject the standards and samples onto the HPLC system. Identify the peak corresponding to this compound based on its retention time compared to the standard. Quantify the amount of the compound in the sample by comparing its peak area to the calibration curve generated from the standards.

Biological Activity

There is limited publicly available data on the specific biological activity of this compound. While some sources suggest potential antimicrobial properties, detailed studies confirming this and elucidating any mechanism of action are lacking. Research on structurally related compounds, such as certain 2,4,6-trimethylbenzenesulfonyl hydrazones, has shown antibacterial activity, but these findings cannot be directly extrapolated to the ethyl ester. Further investigation is required to characterize the biological profile of this compound. At present, no specific signaling pathways have been identified for this compound.

Conclusion

This technical guide provides a foundational understanding of this compound for researchers and professionals in drug development and related fields. The information on its synonyms, physicochemical properties, synthesis, and analytical methods is intended to support further research and application. The current gap in knowledge regarding its specific biological activities presents an opportunity for future investigations to explore the potential of this compound beyond its current applications.

References

An In-depth Technical Guide to Ethyl 2,4,6-trimethylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical and physical properties of Ethyl 2,4,6-trimethylbenzoate, tailored for researchers, scientists, and professionals in drug development.

Introduction

This compound, also known as Ethyl Mesitylenecarboxylate, is an aromatic ester. Its molecular structure, characterized by a benzene ring with three methyl groups and an ethyl ester group, contributes to its specific chemical reactivity and physical properties. This compound serves as a valuable building block in organic synthesis.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in the table below.

PropertyValueSource
Molecular Weight 192.26 g/mol [1]
Molecular Formula C₁₂H₁₆O₂[1][2][3][4][5]
CAS Number 1754-55-8[1][3][4]
Appearance Colorless to light yellow to red clear liquid[1]
Boiling Point 121 °C at 7 mmHg[4]
Density 1.00 g/cm³[4]
Refractive Index 1.5020[4]
Purity >95.0% (GC)[1]
LogP 3.65[3]

Synonyms: 2,4,6-Trimethylbenzoic Acid Ethyl Ester; Ethyl Mesitylenecarboxylate; Mesitylenecarboxylic Acid Ethyl Ester.[1]

Experimental Protocols

Synthesis of this compound (Fischer Esterification)

A standard method for the synthesis of this compound is through the Fischer esterification of 2,4,6-trimethylbenzoic acid with ethanol in the presence of a strong acid catalyst.

Materials:

  • 2,4,6-trimethylbenzoic acid

  • Anhydrous ethanol

  • Concentrated sulfuric acid (catalyst)

  • Sodium bicarbonate solution (for neutralization)

  • Anhydrous magnesium sulfate (for drying)

  • Organic solvent for extraction (e.g., diethyl ether)

Procedure:

  • In a round-bottom flask, dissolve 2,4,6-trimethylbenzoic acid in an excess of anhydrous ethanol.

  • Slowly add a catalytic amount of concentrated sulfuric acid to the solution while cooling the flask in an ice bath.

  • Attach a reflux condenser and heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the product with an organic solvent like diethyl ether.

  • Wash the organic layer with brine, then dry it over anhydrous magnesium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • The crude product can be further purified by vacuum distillation.

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of this compound. It allows for the separation of the compound from a mixture and its identification based on its mass spectrum. Key fragments observed in the mass spectrum of this compound include m/z values of 192 (molecular ion), 147, and 146.[2]

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC can be employed for the analysis of this compound.[3] A typical method would involve a C18 column with a mobile phase consisting of a mixture of acetonitrile and water, with a small amount of acid like formic acid for better peak shape.[3]

Visualization

The following diagram illustrates the generalized workflow for the synthesis and purification of this compound.

Synthesis_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Reactants 2,4,6-Trimethylbenzoic Acid + Ethanol Reaction Reflux Reactants->Reaction Catalyst H₂SO₄ (catalyst) Catalyst->Reaction Neutralization Neutralization (NaHCO₃) Reaction->Neutralization Cooling Extraction Extraction (Diethyl Ether) Neutralization->Extraction Drying Drying (MgSO₄) Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Vacuum Distillation Evaporation->Purification Crude Product Final_Product Pure this compound Purification->Final_Product

References

An In-depth Technical Guide to the ¹³C NMR Chemical Shifts of Ethyl 2,4,6-trimethylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the predicted ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for ethyl 2,4,6-trimethylbenzoate. Due to the limited availability of experimentally derived and assigned spectral data in publicly accessible databases, this document leverages computational prediction to present a comprehensive overview for research and development applications.

Predicted ¹³C NMR Chemical Shift Data

The following table summarizes the predicted ¹³C NMR chemical shifts for this compound. These values were computationally generated and are intended to serve as a reference for spectral analysis and interpretation. The carbon atoms are numbered according to the diagram in Figure 1.

Carbon AtomPredicted Chemical Shift (ppm)Assignment
1171.5Carbonyl (C=O)
2134.8Aromatic C-CO
3, 7137.5Aromatic C-CH₃ (ortho)
4, 6128.2Aromatic C-H
5139.8Aromatic C-CH₃ (para)
860.9Methylene (-O-CH₂)
914.3Methyl (-CH₃ of ethyl)
10, 1121.1Methyl (-CH₃ on ring, ortho)
1219.8Methyl (-CH₃ on ring, para)

Disclaimer: The chemical shift values presented are based on computational predictions and may differ from experimentally determined values. These predictions are intended for guidance and preliminary analysis.

Molecular Structure and Peak Assignment

The numbering of the carbon atoms in this compound is crucial for the correct assignment of the ¹³C NMR signals. The following diagram illustrates the molecular structure with the designated numbering scheme used in this guide.

Figure 1: Molecular structure of this compound with carbon numbering for ¹³C NMR peak assignment.

Experimental Protocol for ¹³C NMR Spectroscopy

The following provides a detailed methodology for acquiring a standard proton-decoupled ¹³C NMR spectrum of an organic compound like this compound.

3.1. Sample Preparation

  • Sample Weighing: Accurately weigh approximately 10-50 mg of the this compound sample.

  • Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds. Other potential solvents include deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated acetone (acetone-d₆).

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube. Ensure the sample height in the tube is adequate for the spectrometer's detector (typically around 4-5 cm).

  • Internal Standard (Optional but Recommended): Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0.00 ppm). Often, commercially available deuterated solvents contain a small amount of TMS.

3.2. Instrument Parameters and Data Acquisition

The following are typical parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

  • Spectrometer: 400 MHz (or higher field) NMR spectrometer

  • Nucleus: ¹³C

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on a Bruker instrument).

  • Acquisition Time (AQ): Typically 1-2 seconds.

  • Relaxation Delay (D1): 2-5 seconds. For quantitative analysis, a longer delay (5 times the longest T₁ of the carbon atoms) is necessary.

  • Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans is required compared to ¹H NMR. A typical range is 128 to 1024 scans, depending on the sample concentration.

  • Spectral Width (SW): A spectral width of approximately 200-250 ppm is usually sufficient to cover the entire range of carbon chemical shifts in organic molecules.

  • Temperature: Standard room temperature (e.g., 298 K).

3.3. Data Processing

  • Fourier Transformation (FT): The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum through Fourier transformation.

  • Phase Correction: The spectrum is manually or automatically phase-corrected to ensure all peaks are in the absorptive mode.

  • Baseline Correction: The baseline of the spectrum is corrected to be flat.

  • Referencing: The chemical shift axis is referenced to the TMS signal at 0.00 ppm or to the residual solvent peak (e.g., the central peak of the CDCl₃ triplet at 77.16 ppm).

  • Peak Picking: The chemical shifts of the peaks are identified and listed.

Logical Workflow for ¹³C NMR Analysis

The process of analyzing a compound using ¹³C NMR spectroscopy follows a logical sequence from sample preparation to final data interpretation.

G cluster_workflow ¹³C NMR Experimental and Analytical Workflow A Sample Preparation (Dissolution in Deuterated Solvent) B Data Acquisition (NMR Spectrometer) A->B Insert Sample C Data Processing (FT, Phasing, Baseline Correction) B->C Acquire FID D Spectral Referencing (TMS or Solvent Peak) C->D Generate Spectrum E Peak Picking and Data Extraction D->E Calibrate Spectrum F Peak Assignment and Structural Interpretation E->F Analyze Peak List

Figure 2: A generalized workflow diagram for conducting and analyzing a ¹³C NMR experiment.

Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of Ethyl 2,4,6-trimethylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of Ethyl 2,4,6-trimethylbenzoate. By understanding its fragmentation pathways, researchers can confidently identify this compound and distinguish it from related structures in complex matrices, a critical step in various stages of pharmaceutical research and development.

Mass Spectrometry Data

The mass spectrum of this compound is characterized by a distinct molecular ion and a series of fragment ions that provide a structural fingerprint of the molecule. The quantitative data, including the mass-to-charge ratio (m/z) and relative intensity of the most significant ions, are summarized below.

m/zRelative Intensity (%)Proposed Fragment
19252.30[M]⁺ (Molecular Ion)
14799.99[M - C₂H₅O]⁺
14675.50[M - C₂H₅OH]⁺
11920.20[M - C₂H₅O - CO]⁺
16321.00[M - C₂H₅]⁺

Data sourced from PubChem CID 74465.[1]

Experimental Protocol

The following is a representative experimental protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). This protocol is based on standard methods for the analysis of aromatic esters.[2]

Instrumentation: JEOL JMS-DX-300 or equivalent GC-MS system.[1]

Gas Chromatography (GC) Conditions:

  • Injector Port Temperature: 250 °C

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Final hold: 5 minutes at 280 °C

Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI)[1]

  • Ionization Energy: 70 eV[1]

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Mass Range: m/z 40-400

Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as dichloromethane or ethyl acetate.

  • Perform serial dilutions to achieve a final concentration of approximately 10 µg/mL.

  • Inject 1 µL of the final solution into the GC-MS system.

Fragmentation Pathways

The fragmentation of this compound under electron ionization follows predictable pathways for aromatic esters, influenced by the stability of the resulting ions and neutral losses.[3][4] The primary fragmentation events are detailed below.

A crucial initial step is the ionization of the molecule, forming the molecular ion [M]⁺ at m/z 192.

M This compound (m/z 192) M_ion [M]⁺ (m/z 192) M->M_ion e⁻

Caption: Ionization of this compound.

The most abundant fragment ion is observed at m/z 147. This corresponds to the loss of an ethoxy radical (•OC₂H₅) from the molecular ion, a characteristic fragmentation for ethyl esters.[3][4] This results in the formation of a very stable acylium ion.

Another significant fragmentation pathway involves the loss of a neutral ethanol molecule (C₂H₅OH) via a McLafferty-type rearrangement, leading to the ion at m/z 146.

Further fragmentation of the acylium ion at m/z 147 can occur through the loss of a neutral carbon monoxide (CO) molecule, yielding the ion at m/z 119.[3]

A less prominent, yet important, fragmentation involves the cleavage of the ethyl group, resulting in the loss of an ethyl radical (•C₂H₅) and the formation of the ion at m/z 163.

The proposed fragmentation pathways are visualized in the following diagram:

fragmentation_pathway cluster_main Fragmentation of this compound mol This compound m_ion [M]⁺ m/z 192 mol->m_ion - e⁻ frag_147 [M - C₂H₅O]⁺ m/z 147 m_ion->frag_147 - •OC₂H₅ frag_146 [M - C₂H₅OH]⁺ m/z 146 m_ion->frag_146 - C₂H₅OH frag_163 [M - C₂H₅]⁺ m/z 163 m_ion->frag_163 - •C₂H₅ frag_119 [M - C₂H₅O - CO]⁺ m/z 119 frag_147->frag_119 - CO

Caption: Proposed fragmentation pathways of this compound.

References

GC-MS Analysis of Ethyl 2,4,6-trimethylbenzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of Ethyl 2,4,6-trimethylbenzoate (C₁₂H₁₆O₂), a significant aromatic ester. The methodologies, data interpretation, and expected outcomes detailed herein are intended to support research, quality control, and drug development activities.

Introduction

This compound, also known as ethyl mesitoate, is an aromatic ester with applications in chemical synthesis and as a potential intermediate in pharmaceutical manufacturing. Its structural characterization and quantification are critical for ensuring purity, monitoring reaction kinetics, and identifying potential impurities. Gas Chromatography-Mass Spectrometry stands as the definitive analytical technique for this purpose, offering high-resolution separation and unambiguous identification.

Experimental Protocols

While a specific, standardized method for this compound is not widely published, a robust and reliable analysis can be achieved by adapting established protocols for similar aromatic esters, such as parabens.[1] The following sections detail a recommended experimental approach.

Sample Preparation

The goal of sample preparation is to isolate this compound from the sample matrix and prepare it in a solvent suitable for GC-MS injection.

Protocol for Liquid Samples (e.g., reaction mixtures, liquid formulations):

  • Dilution: Dilute the sample in a volatile organic solvent such as dichloromethane, hexane, or ethyl acetate to a concentration of approximately 1-10 µg/mL.[2][3] This concentration range is generally suitable for achieving a good signal-to-noise ratio without overloading the GC column.

  • Liquid-Liquid Extraction (if necessary): For complex matrices, a liquid-liquid extraction (LLE) can be employed to separate the analyte. Mix the sample with an immiscible organic solvent. The analytes will partition into the organic layer, which can then be collected.

  • Drying: Pass the organic extract through a small column of anhydrous sodium sulfate to remove any residual water.

  • Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter before transferring to a 1.5 mL glass autosampler vial.[3]

Protocol for Solid Samples (e.g., powders, semi-solids):

  • Dissolution: Dissolve a known quantity of the solid sample in a suitable volatile organic solvent (e.g., dichloromethane, methanol).[3]

  • Sonication: Use an ultrasonic bath to ensure complete dissolution of the analyte.

  • Centrifugation: Centrifuge the sample to pellet any insoluble materials.[2][3]

  • Collection and Filtration: Carefully transfer the supernatant to a clean vial and filter it through a 0.22 µm syringe filter into a GC autosampler vial.[3]

The overall workflow for sample preparation is illustrated in the diagram below.

G cluster_liquid Liquid Sample Preparation cluster_solid Solid Sample Preparation l_start Liquid Sample l_dilute Dilute in Volatile Solvent l_start->l_dilute l_extract Liquid-Liquid Extraction (if necessary) l_dilute->l_extract l_dry Dry with Na2SO4 l_extract->l_dry l_filter Filter (0.22 µm) l_dry->l_filter vial Transfer to Autosampler Vial l_filter->vial s_start Solid Sample s_dissolve Dissolve in Volatile Solvent s_start->s_dissolve s_sonicate Sonicate s_dissolve->s_sonicate s_centrifuge Centrifuge s_sonicate->s_centrifuge s_filter Filter (0.22 µm) s_centrifuge->s_filter s_filter->vial gcms GC-MS Analysis vial->gcms

A generalized workflow for sample preparation.
GC-MS Instrumentation and Parameters

The following parameters are recommended for the analysis and are based on methods developed for similar aromatic compounds.[1]

Parameter Recommended Setting
Gas Chromatograph Agilent 6890N or equivalent
Mass Spectrometer Agilent 5973 or equivalent single-quadrupole MS
GC Column 5% Phenyl Methyl Siloxane (e.g., HP-5MS, DB-5), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium (99.999% purity) at a constant flow rate of 1.2 mL/min
Injection Mode Splitless (for trace analysis) or Split (e.g., 30:1 ratio for higher concentrations)
Injection Volume 1 µL
Injector Temperature 250 °C
Oven Temperature Program Initial: 90 °C (hold for 1 min), Ramp: 35 °C/min to 280 °C, Final Hold: 2 min
MS Transfer Line Temp. 300 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV
Mass Scan Range 50 - 550 amu
Acquisition Mode Full Scan (for qualitative analysis and identification) and/or Selected Ion Monitoring (SIM) (for quantitative analysis)

Data Presentation and Interpretation

Mass Spectrum and Fragmentation

The mass spectrum of this compound is characterized by its molecular ion peak and a series of fragment ions that provide structural confirmation. The molecular weight of the compound is 192.25 g/mol .[4]

Table 1: Key Mass Spectral Data for this compound

m/z (mass-to-charge ratio) Relative Intensity (%) Proposed Ion Identity
19252.3[M]⁺ (Molecular Ion)
16321.0[M - C₂H₅]⁺ (Loss of ethyl radical)
147100.0 (Base Peak)[M - OC₂H₅]⁺ (Loss of ethoxy radical)
14675.5[M - OC₂H₅ - H]⁺ (Loss of ethoxy and H)
11920.2[C₉H₁₁]⁺ (Further fragmentation)
Data sourced from PubChem CID 74465.[4]

The fragmentation of aromatic esters like this compound typically begins with cleavages adjacent to the carbonyl group and the ester oxygen.[5][6] The proposed fragmentation pathway is as follows:

  • Molecular Ion Formation: The initial electron impact removes an electron from the molecule, forming the molecular ion [C₁₂H₁₆O₂]⁺ at m/z 192 .

  • Loss of Ethoxy Radical: The most favorable fragmentation is the cleavage of the C-O bond to lose an ethoxy radical (•OC₂H₅), resulting in the highly stable 2,4,6-trimethylbenzoyl cation. This forms the base peak at m/z 147 .

  • Loss of Ethyl Radical: An alternative fragmentation involves the cleavage of the O-C₂H₅ bond, leading to the loss of an ethyl radical (•C₂H₅) and the formation of an ion at m/z 163 .

The diagram below illustrates this primary fragmentation logic.

G M This compound [M]˙+ m/z = 192 F147 2,4,6-trimethylbenzoyl cation [M - OC2H5]+ m/z = 147 (Base Peak) M->F147 - •OC2H5 F163 [M - C2H5]˙+ m/z = 163 M->F163 - •C2H5

Proposed primary fragmentation pathway.
Quantitative Analysis

For quantitative studies, a calibration curve should be prepared using certified reference standards of this compound.

General Protocol for Quantification:

  • Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent.

  • Calibration Standards: Create a series of calibration standards by serial dilution of the stock solution. A typical concentration range might be 1 µg/mL to 100 µg/mL.[1]

  • Analysis: Analyze each calibration standard using the optimized GC-MS method, preferably in Selected Ion Monitoring (SIM) mode for maximum sensitivity. The most abundant and specific ions (e.g., m/z 147, 192, 163) should be monitored.

  • Calibration Curve: Plot the peak area of the primary ion (m/z 147) against the concentration of each standard. Perform a linear regression to obtain the calibration curve and the coefficient of determination (R²), which should ideally be >0.99.

  • Sample Quantification: Analyze the prepared unknown samples and use the calibration curve to determine the concentration of this compound.

While specific Limits of Detection (LOD) and Quantification (LOQ) for this compound are not available in the literature, for similar compounds analyzed by GC-MS, LODs are typically in the sub-µg/mL range.[1]

Conclusion

This technical guide outlines a comprehensive approach for the GC-MS analysis of this compound. By employing the detailed sample preparation techniques, instrumental parameters, and data interpretation frameworks provided, researchers and scientists can achieve reliable and accurate identification and quantification of this compound. The methodologies described are applicable across various stages of research, development, and quality control, ensuring the integrity and purity of materials and products.

References

An In-Depth Technical Guide to the Infrared Spectroscopy of Ethyl 2,4,6-trimethylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the infrared (IR) spectroscopy data for Ethyl 2,4,6-trimethylbenzoate, tailored for professionals in research and development. Below you will find detailed information on the characteristic vibrational modes, a summary of the spectral data, a standard experimental protocol for data acquisition, and a workflow for spectral analysis.

Core Concepts in the Infrared Spectrum of this compound

Infrared spectroscopy is a powerful analytical technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. For this compound, the key characteristic absorptions arise from the vibrations of its aromatic ring, the ester functional group, and the aliphatic methyl and ethyl groups.

The structure of this compound contains several key features that give rise to a distinct infrared spectrum:

  • Aromatic Ring: The benzene ring substituted with three methyl groups exhibits characteristic C-H and C=C stretching and bending vibrations.

  • Ester Group (C=O and C-O): The carbonyl (C=O) stretch is one of the most prominent and diagnostic peaks in the spectrum. The C-O stretching vibrations of the ester group also produce strong and identifiable absorptions.

  • Aliphatic Chains (CH₃ and CH₂): The methyl and ethyl groups give rise to characteristic C-H stretching and bending vibrations.

Quantitative Infrared Spectroscopy Data

The following table summarizes the principal infrared absorption peaks for this compound. This data is essential for the identification and characterization of the compound.

Wavenumber (cm⁻¹)IntensityAssignment of Vibrational Mode
~2980 - 2850Medium to StrongC-H stretching (aliphatic - CH₃ and CH₂)
~1725 - 1715StrongC=O stretching (ester carbonyl)
~1610, ~1460Medium to WeakC=C stretching (aromatic ring)
~1280 - 1250StrongAsymmetric C-O-C stretching (ester)
~1130 - 1100StrongSymmetric C-O-C stretching (ester)
~850StrongC-H out-of-plane bending (aromatic ring)

Experimental Protocol: Acquiring the Infrared Spectrum

The following is a detailed methodology for obtaining the Fourier-Transform Infrared (FTIR) spectrum of a liquid sample such as this compound using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method for liquid samples.

Instrumentation:

  • Fourier-Transform Infrared (FTIR) Spectrometer

  • Attenuated Total Reflectance (ATR) accessory with a suitable crystal (e.g., diamond or zinc selenide)

  • Sample vial containing this compound

  • Micropipette

  • Solvent for cleaning (e.g., isopropanol or acetone)

  • Lint-free wipes

Procedure:

  • Instrument Preparation: Ensure the FTIR spectrometer and the ATR accessory are clean and properly aligned.

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will account for any atmospheric and instrumental interferences.

  • Sample Application: Place a small drop (typically 1-2 μL) of this compound directly onto the center of the ATR crystal using a micropipette.

  • Spectrum Acquisition: Acquire the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Processing: Process the acquired spectrum as needed. This may include baseline correction or smoothing.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent and a lint-free wipe to remove all traces of the sample.

Workflow for Spectral Analysis

The following diagram illustrates a logical workflow for the analysis and interpretation of the infrared spectrum of this compound.

FTIR_Analysis_Workflow Workflow for FTIR Spectral Analysis of this compound cluster_0 Data Acquisition cluster_1 Data Processing cluster_2 Spectral Interpretation cluster_3 Reporting A Prepare Sample and Instrument B Acquire Background Spectrum A->B C Acquire Sample Spectrum B->C D Baseline Correction C->D E Peak Picking and Integration D->E F Identify Key Functional Group Regions (C=O, C-O, C-H) E->F G Assign Vibrational Modes to Peaks F->G H Compare with Reference Spectra/Databases G->H I Tabulate Peak Data H->I J Final Report Generation I->J

Caption: A flowchart illustrating the key stages in the acquisition, processing, and interpretation of an FTIR spectrum.

Physical properties of Ethyl 2,4,6-trimethylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of Ethyl 2,4,6-trimethylbenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of this compound (CAS No. 1754-55-8). The information presented is intended to support research, development, and quality control activities involving this compound. All quantitative data is summarized for clarity, and detailed experimental protocols for the determination of these properties are described.

Core Physical Properties

This compound is a colorless to light yellow or red clear liquid.[1][2] It is also known by its synonyms, including Ethyl mesitoate, 2,4,6-Trimethylbenzoic acid ethyl ester, and Mesitylenecarboxylic acid ethyl ester.[1][3]

Data Presentation

The following table summarizes the key physical properties of this compound.

PropertyValueUnitsSource(s)
Molecular Formula C₁₂H₁₆O₂[1][3][4][5]
Molecular Weight 192.25 g/mol [3][4][5]
Boiling Point 121 °C at 7 mmHg°C[6]
591.87K[4]
Melting Point 361.14K[4]
Density 1.00g/cm³[6]
Refractive Index 1.5020[6]
Water Solubility Insoluble[6]
Log10 of Water Solubility: -3.56mol/L[4]
Purity >95.0% (GC)[1][2]

Experimental Protocols

The following sections detail the methodologies for determining the key physical properties of this compound. These are generalized protocols standardly used for organic compounds.

Boiling Point Determination (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the atmospheric pressure.[7] A common method for determining the boiling point of small quantities of a liquid is the capillary method.[7]

Procedure:

  • A small amount of the liquid sample is placed in a fusion tube.

  • A capillary tube, sealed at one end, is inverted and placed into the fusion tube containing the liquid.

  • The fusion tube is attached to a thermometer and heated in a liquid paraffin bath.[8][9]

  • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.[10]

  • Heating is then discontinued, and the bath is allowed to cool.

  • The temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.[7]

Melting Point Determination (Capillary Method)

The melting point of a solid is the temperature at which it changes state from solid to liquid.[11] For compounds that are solid at room temperature, the capillary method is widely used.[11]

Procedure:

  • A small, dry sample of the solid is packed into a capillary tube.[11][12]

  • The capillary tube is placed in a melting point apparatus, which heats the sample at a controlled rate.[11]

  • The temperature at which the first drop of liquid is observed and the temperature at which the entire sample becomes liquid are recorded as the melting point range.[13] A narrow melting point range is indicative of a pure compound.[14]

Density Determination

Density is the mass of a substance per unit volume.[15] For a liquid like this compound, density can be determined by measuring its mass and volume.

Procedure:

  • An empty graduated cylinder is weighed on an analytical balance.[15][16]

  • A known volume of the liquid is added to the graduated cylinder, and the volume is recorded.[15]

  • The graduated cylinder containing the liquid is weighed again.

  • The mass of the liquid is calculated by subtracting the mass of the empty cylinder from the total mass.

  • The density is then calculated by dividing the mass of the liquid by its volume. The temperature at which the measurement is made should also be recorded, as density is temperature-dependent.[15]

Refractive Index Determination

The refractive index of a liquid is a measure of how much the path of light is bent, or refracted, when it enters the liquid.[17] It is a characteristic physical property that can be used for identification and purity assessment.[17]

Procedure:

  • A few drops of the liquid are placed on the prism of a refractometer.

  • Light of a specific wavelength, typically the sodium D-line (589 nm), is passed through the sample.[17]

  • The refractometer is adjusted until the dividing line between the light and dark fields is centered on the crosshairs of the eyepiece.

  • The refractive index is then read from the instrument's scale.

  • The temperature of the sample should be controlled and recorded, as the refractive index is temperature-dependent.[17]

Solubility Determination

Solubility is the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature.[18][19]

Procedure:

  • A known volume of the solvent (e.g., water) is placed in a test tube.[18]

  • A small, pre-weighed amount of the solute is added to the solvent.[18]

  • The mixture is agitated until the solute is completely dissolved.[18]

  • Steps 2 and 3 are repeated until the solute no longer dissolves, and a saturated solution is formed.[18]

  • The total mass of the dissolved solute is determined by subtracting the mass of the remaining undissolved solute from the initial total mass.

  • The solubility is then expressed as the mass of solute per volume or mass of the solvent.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the experimental determination of a physical property of a chemical compound.

G cluster_prep Sample Preparation cluster_exp Experimental Measurement cluster_analysis Data Analysis and Reporting Sample Obtain Pure Sample of This compound Purity Verify Purity (>95.0% GC) Sample->Purity ChooseProp Select Physical Property (e.g., Boiling Point) Purity->ChooseProp ChooseMethod Select Appropriate Method (e.g., Capillary Method) ChooseProp->ChooseMethod Setup Set up Apparatus ChooseMethod->Setup Measure Perform Measurement Setup->Measure Record Record Data (Temperature, Volume, etc.) Measure->Record Calculate Calculate Property Value Record->Calculate Compare Compare with Literature Values Calculate->Compare Report Report Final Value with Experimental Conditions Compare->Report

Caption: Generalized workflow for determining a physical property of a chemical compound.

References

An In-depth Technical Guide to the Solubility of Ethyl 2,4,6-trimethylbenzoate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of ethyl 2,4,6-trimethylbenzoate. Due to a lack of extensive published quantitative data for this specific compound, this document focuses on the theoretical principles governing its solubility, alongside detailed, generalized experimental protocols for its determination.

Introduction to this compound and Its Solubility

This compound, also known as ethyl mesitoate, is an aromatic ester. Its molecular structure, characterized by a benzene ring with three methyl groups and an ethyl ester group, dictates its solubility profile. The principle of "like dissolves like" is paramount in predicting its behavior in various solvents. Given its significant nonpolar hydrocarbon character, this compound is expected to be more soluble in nonpolar organic solvents and less soluble in polar solvents. While it is reported to be insoluble in water, it is generally miscible with most organic solvents.[1]

Understanding the precise solubility of this compound is crucial for a variety of applications, including reaction chemistry, purification processes, and formulation development in the pharmaceutical and chemical industries.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValue
IUPAC Name This compound
Synonyms Ethyl mesitoate, 2,4,6-Trimethylbenzoic acid ethyl ester
CAS Number 1754-55-8
Molecular Formula C₁₂H₁₆O₂
Molecular Weight 192.25 g/mol
Appearance Colorless to light yellow liquid
Boiling Point 121 °C at 7 mmHg
Density 1.00 g/cm³
Water Solubility Insoluble

Source:[1][2][3]

Theoretical Framework for Solubility

The solubility of this compound in an organic solvent is governed by the intermolecular forces between the solute and solvent molecules. For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be overcome by the energy released from the formation of solute-solvent interactions.

  • Van der Waals Forces: As a predominantly nonpolar molecule, the primary intermolecular forces at play for this compound are London dispersion forces. Solvents that also exhibit these forces, such as hexane and toluene, are likely to be effective at solvating it.

  • Dipole-Dipole Interactions: The ester group introduces some polarity to the molecule, allowing for dipole-dipole interactions. Solvents with moderate polarity, such as ethyl acetate or dichloromethane, may also be effective.

  • Hydrogen Bonding: this compound can act as a hydrogen bond acceptor at its ester oxygen atoms. However, it lacks hydrogen bond donors. Therefore, its solubility in protic solvents like alcohols will depend on the balance between the nonpolar bulk of the molecule and the potential for hydrogen bonding.

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of this compound in various organic solvents. The most common and reliable method for determining equilibrium solubility is the saturated shake-flask method .[4][5][6]

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or water bath

  • Syringe filters (chemically compatible with the solvents)

  • Pipettes and other standard laboratory glassware

  • Evaporating dish or pre-weighed vials (for gravimetric analysis)

  • UV-Vis spectrophotometer or HPLC system (for spectroscopic analysis)

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of this compound to a series of vials.

    • To each vial, add a known volume of the desired organic solvent.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure that a saturated solution is formed.[5] The presence of undissolved solid at the bottom of the vial indicates saturation.

  • Sample Collection and Filtration:

    • After equilibration, allow the vials to stand undisturbed at the set temperature to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles. Filtration is a critical step to avoid errors from undissolved solute.[4]

The concentration of this compound in the filtered saturated solution can be determined by several methods.

This method is straightforward and does not require sophisticated instrumentation.[1][7]

  • Weigh the vial containing the filtered saturated solution.

  • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solute until a constant weight of the dissolved solid is obtained.

  • Calculate the solubility as the mass of the dissolved solid per volume (or mass) of the solvent.

These methods are highly sensitive and require smaller sample volumes.[8][9]

  • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

  • Analysis:

    • For UV-Vis spectroscopy , measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax). Plot a calibration curve of absorbance versus concentration.[10][11][12]

    • For HPLC , inject the standard solutions and record the peak area. Plot a calibration curve of peak area versus concentration.[4]

  • Sample Measurement: Dilute the filtered saturated solution with the same solvent to a concentration that falls within the range of the calibration curve.

  • Concentration Determination: Measure the absorbance or peak area of the diluted sample and determine its concentration from the calibration curve.

  • Solubility Calculation: Calculate the original concentration of the saturated solution by accounting for the dilution factor.

Data Presentation

The quantitative solubility data obtained should be summarized in a clear and structured table for easy comparison.

Table 1: Solubility of this compound in Various Organic Solvents at 25°C (Hypothetical Data)

SolventPolarity IndexSolubility ( g/100 mL)Solubility (mol/L)Method of Analysis
Hexane0.1DataDataGravimetric
Toluene2.4DataDataGravimetric
Dichloromethane3.1DataDataHPLC
Ethyl Acetate4.4DataDataHPLC
Acetone5.1DataDataUV-Vis
Ethanol5.2DataDataUV-Vis
Methanol6.6DataDataUV-Vis

Visualizations

The following diagrams illustrate the experimental workflow and analytical methodologies described in this guide.

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling cluster_analysis Analysis A Add excess solute to solvent B Seal vials A->B C Equilibrate at constant temperature (24-48h) B->C D Allow excess solid to settle C->D E Filter supernatant D->E F Determine concentration of saturated solution E->F

Figure 1: Experimental workflow for solubility determination.

G cluster_grav Gravimetric Method cluster_spec Spectroscopic Method (HPLC/UV-Vis) start Filtered Saturated Solution Sample G1 Weigh sample start->G1 S2 Dilute sample to known volume start->S2 G2 Evaporate solvent G1->G2 G3 Weigh residue (solute) G2->G3 G4 Calculate solubility (mass/volume) G3->G4 S1 Prepare calibration curve S4 Determine concentration from calibration curve S1->S4 S3 Measure absorbance or peak area S2->S3 S3->S4 S5 Calculate original solubility S4->S5

Figure 2: Comparison of analytical methods for concentration determination.

References

Steric Hindrance Effects in Ethyl 2,4,6-trimethylbenzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the profound steric hindrance effects exhibited by Ethyl 2,4,6-trimethylbenzoate. The strategic placement of three methyl groups on the benzene ring, particularly the two ortho substituents, imposes significant spatial constraints that dramatically influence the molecule's chemical reactivity, conformational preferences, and spectroscopic properties. This document details the synthetic route to this sterically encumbered ester, explores the mechanistic shift in its hydrolysis from the typical acyl-oxygen cleavage to an alkyl-oxygen cleavage pathway, and presents spectroscopic and computational data to quantify these steric effects. Detailed experimental protocols and visual diagrams are provided to facilitate a comprehensive understanding for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction

Steric hindrance is a fundamental concept in organic chemistry where the spatial arrangement of atoms or groups within a molecule impedes a chemical reaction.[1] this compound serves as a classic exemplar of a sterically hindered ester. The presence of two methyl groups in the ortho positions to the ester functionality effectively shields the carbonyl carbon from nucleophilic attack, leading to a drastic reduction in the rate of reactions such as hydrolysis and transesterification. This pronounced steric crowding not only affects reactivity but also dictates the molecule's geometry, forcing the ester group out of the plane of the aromatic ring to minimize van der Waals strain. Understanding and quantifying these steric effects are crucial for designing molecules with controlled reactivity, a key consideration in the development of prodrugs, catalysts, and other functional organic materials.

Synthesis of this compound

The synthesis of this compound is typically achieved through the esterification of its parent carboxylic acid, 2,4,6-trimethylbenzoic acid. The acid itself can be synthesized via several methods, including the Grignard reaction of 2,4,6-trimethylbromobenzene with carbon dioxide or the oxidation of mesitylene.[2]

Synthesis of 2,4,6-Trimethylbenzoic Acid (A Precursor)

A common laboratory-scale synthesis involves the Friedel-Crafts acylation of mesitylene followed by a haloform reaction.[3]

Experimental Protocol:

  • Acylation of Mesitylene: To a stirred solution of mesitylene (1.0 eq) in a suitable solvent such as carbon disulfide, anhydrous aluminum chloride (1.1 eq) is added portion-wise at 0 °C. Acyl chloride (e.g., chloroacetyl chloride, 1.1 eq) is then added dropwise, and the reaction mixture is stirred at room temperature for several hours.[2] The reaction is quenched by pouring it onto a mixture of ice and concentrated hydrochloric acid. The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 2-chloro-1-(2,4,6-trimethylphenyl)ethan-1-one.

  • Haloform Reaction: The crude chloroacetophenone derivative is dissolved in a suitable solvent like dioxane or tetrahydrofuran. A solution of sodium hypochlorite (excess) is added, and the mixture is heated. The progress of the reaction is monitored by TLC. Upon completion, the mixture is cooled, and the excess hypochlorite is quenched with a reducing agent (e.g., sodium bisulfite). The mixture is then acidified with a strong acid (e.g., HCl) to precipitate 2,4,6-trimethylbenzoic acid. The solid is collected by filtration, washed with cold water, and can be purified by recrystallization from a suitable solvent like ethanol/water.

Esterification to this compound

Due to the steric hindrance of the carboxylic acid, standard Fischer esterification conditions (refluxing in ethanol with a catalytic amount of strong acid) are often slow. More forcing conditions or alternative methods may be required for efficient conversion.

Experimental Protocol (Modified Fischer Esterification):

  • A mixture of 2,4,6-trimethylbenzoic acid (1.0 eq), a large excess of absolute ethanol (which also acts as the solvent), and a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%) is heated to reflux.

  • The reaction is monitored by thin-layer chromatography (TLC) for the disappearance of the starting carboxylic acid. Due to the steric hindrance, this may require a prolonged reaction time (24-48 hours).

  • Upon completion, the excess ethanol is removed by rotary evaporation.

  • The residue is dissolved in a water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate to remove any unreacted acid.

  • The organic layer is then washed with water and brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield crude this compound.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Steric Hindrance Effects on Hydrolysis

The most significant consequence of steric hindrance in this compound is its dramatically reduced rate of hydrolysis and a fundamental shift in the reaction mechanism under basic conditions.

Retardation of Hydrolysis Rate
Mechanistic Shift in Alkaline Hydrolysis

The standard mechanism for the alkaline hydrolysis of esters is the bimolecular acyl-oxygen cleavage (BAc2) pathway. This involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon, forming a tetrahedral intermediate, followed by the departure of the alkoxide leaving group.

However, due to the severe steric hindrance around the carbonyl group in molecules like this compound, the BAc2 pathway is highly disfavored. Instead, under forcing conditions, an alternative mechanism, the bimolecular alkyl-oxygen cleavage (BAl2) pathway, can become operative.[5] In this SN2-type reaction, the hydroxide ion attacks the less sterically hindered α-carbon of the ethyl group, leading to the cleavage of the alkyl-oxygen bond.

G cluster_0 B(Ac)2 Pathway (Favored for Unhindered Esters) cluster_1 B(Al)2 Pathway (Observed in this compound) Unhindered Ester Unhindered Ester Tetrahedral Intermediate Tetrahedral Intermediate Unhindered Ester->Tetrahedral Intermediate OH- attack at C=O Carboxylate + Alcohol Carboxylate + Alcohol Tetrahedral Intermediate->Carboxylate + Alcohol Alkoxide departure Hindered Ester Hindered Ester SN2 Transition State SN2 Transition State Hindered Ester->SN2 Transition State OH- attack at alpha-carbon of ethyl group SN2 Transition State->Carboxylate + Alcohol Carboxylate departure

Quantitative Data and Spectroscopic Analysis

Comparative Hydrolysis Data (Illustrative)
Substituent (R in R-COOEt)Taft Steric Parameter (Es)Qualitative Hydrolysis Rate
Methyl0.00Fast
Ethyl-0.07Fast
Isopropyl-0.47Slower
tert-Butyl-1.54Very Slow
2,4,6-Trimethylphenyl Not tabulated (expected to be highly negative) Extremely Slow
Spectroscopic Data

The steric hindrance in this compound also influences its spectroscopic properties.

  • 1H NMR Spectroscopy: The proton NMR spectrum will show characteristic signals for the ethyl group (a quartet and a triplet), the aromatic protons, and the three methyl groups on the benzene ring. The chemical shifts of the aromatic protons may be slightly different from those in less substituted benzene rings due to the electronic and anisotropic effects of the methyl and ester groups.

  • 13C NMR Spectroscopy: The carbon NMR spectrum provides evidence for all the unique carbon atoms in the molecule. The chemical shift of the carbonyl carbon can be compared to that of unhindered esters to assess the electronic environment.

  • Infrared (IR) Spectroscopy: The IR spectrum will show a strong absorption band for the C=O stretching vibration of the ester group, typically in the range of 1720-1740 cm-1. The exact position of this band can be influenced by the steric hindrance, which may affect the conjugation of the carbonyl group with the aromatic ring.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.[7]

Table of Spectroscopic Data:

Spectroscopic TechniqueKey Features for this compound
1H NMR Signals for ethyl protons, aromatic protons, and three distinct methyl groups.
13C NMR Resonances for all carbon atoms, including the carbonyl carbon.[7]
IR Strong C=O stretch around 1720-1740 cm-1.
MS Molecular ion peak and fragmentation pattern consistent with the structure.[7]

Computational Analysis and Molecular Geometry

Computational chemistry provides valuable insights into the structural consequences of steric hindrance. While a specific computational study for this compound was not found in the searched literature, density functional theory (DFT) calculations on analogous sterically hindered molecules can be used to predict the geometric distortions.

Due to the steric repulsion between the ortho-methyl groups and the ester functionality, the ester group is forced to rotate out of the plane of the benzene ring. This twisting disrupts the π-conjugation between the carbonyl group and the aromatic system, which can have electronic consequences. The bond angles around the ester linkage and the ortho-methyl groups are also expected to be distorted from their ideal values to alleviate steric strain. For instance, in a related sterically hindered molecule, ethyl 2,6-dimethoxybenzoate, X-ray crystallography reveals significant deviations in bond angles to accommodate the bulky ortho substituents.[8]

G Start Start Define Molecular Structure Define Molecular Structure Start->Define Molecular Structure Choose Computational Method\n(e.g., DFT) Choose Computational Method (e.g., DFT) Define Molecular Structure->Choose Computational Method\n(e.g., DFT) Perform Geometry Optimization Perform Geometry Optimization Choose Computational Method\n(e.g., DFT)->Perform Geometry Optimization Analyze Optimized Geometry Analyze Optimized Geometry Perform Geometry Optimization->Analyze Optimized Geometry Bond Lengths Bond Lengths Analyze Optimized Geometry->Bond Lengths Bond Angles Bond Angles Analyze Optimized Geometry->Bond Angles Dihedral Angles Dihedral Angles Analyze Optimized Geometry->Dihedral Angles Calculate Steric Energy Calculate Steric Energy Analyze Optimized Geometry->Calculate Steric Energy

Experimental Protocols

Synthesis of this compound

This protocol is adapted from standard esterification procedures, optimized for a sterically hindered carboxylic acid.

Materials:

  • 2,4,6-trimethylbenzoic acid

  • Absolute ethanol

  • Concentrated sulfuric acid

  • Diethyl ether (or ethyl acetate)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask, condenser, heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • In a 250 mL round-bottom flask, combine 2,4,6-trimethylbenzoic acid (10.0 g, 0.061 mol), absolute ethanol (100 mL), and concentrated sulfuric acid (1 mL).

  • Fit the flask with a reflux condenser and heat the mixture to reflux using a heating mantle.

  • Maintain the reflux for 24-48 hours. Monitor the reaction progress by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent).

  • After the reaction is complete (disappearance of the starting acid), allow the mixture to cool to room temperature.

  • Remove the excess ethanol using a rotary evaporator.

  • Dissolve the residue in 100 mL of diethyl ether and transfer it to a separatory funnel.

  • Wash the organic layer with 50 mL of saturated aqueous sodium bicarbonate solution (caution: CO2 evolution). Repeat the washing until no more gas evolves.

  • Wash the organic layer with 50 mL of water, followed by 50 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by vacuum distillation.

Hydrolysis of this compound (Illustrative)

This protocol is adapted from a procedure for the hydrolysis of the analogous methyl ester under high-temperature conditions, demonstrating the forcing conditions required.[9]

Materials:

  • This compound

  • 2% Aqueous potassium hydroxide (KOH) solution

  • High-pressure reaction vessel (autoclave)

  • Dichloromethane (or other suitable organic solvent)

  • Hydrochloric acid (e.g., 1 M)

  • Separatory funnel

Procedure:

  • Place this compound (1.0 g, 5.2 mmol) and 20 mL of a 2% aqueous KOH solution into a high-pressure reaction vessel.

  • Seal the vessel and heat it to 250-300 °C for 30-60 minutes with stirring.

  • After the reaction time, cool the vessel to room temperature and carefully vent any pressure.

  • Transfer the reaction mixture to a separatory funnel and wash with dichloromethane to remove any unreacted ester.

  • Collect the aqueous layer and acidify it with 1 M HCl to a pH of approximately 2.

  • The 2,4,6-trimethylbenzoic acid will precipitate out of the solution.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry.

G cluster_0 Synthesis Workflow cluster_1 Hydrolysis Workflow 2,4,6-Trimethylbenzoic Acid 2,4,6-Trimethylbenzoic Acid Esterification\n(Ethanol, H2SO4, Reflux) Esterification (Ethanol, H2SO4, Reflux) 2,4,6-Trimethylbenzoic Acid->Esterification\n(Ethanol, H2SO4, Reflux) This compound This compound Esterification\n(Ethanol, H2SO4, Reflux)->this compound Workup & Purification Workup & Purification This compound->Workup & Purification High-Temperature Hydrolysis\n(KOH, H2O, High T & P) High-Temperature Hydrolysis (KOH, H2O, High T & P) This compound->High-Temperature Hydrolysis\n(KOH, H2O, High T & P) 2,4,6-Trimethylbenzoate Salt 2,4,6-Trimethylbenzoate Salt High-Temperature Hydrolysis\n(KOH, H2O, High T & P)->2,4,6-Trimethylbenzoate Salt Acidification (HCl) Acidification (HCl) 2,4,6-Trimethylbenzoate Salt->Acidification (HCl) Acidification (HCl)->2,4,6-Trimethylbenzoic Acid

Conclusion

The steric hindrance in this compound, arising from the ortho-methyl groups, profoundly impacts its chemical behavior. This guide has detailed how this steric impediment leads to a significant reduction in reactivity, particularly in hydrolysis, and promotes an alternative BAl2 mechanistic pathway. The synthesis of this molecule requires consideration of its hindered nature, often necessitating more forcing reaction conditions. The provided spectroscopic data, comparative analysis, and detailed experimental protocols offer a comprehensive resource for researchers. A thorough understanding of the principles of steric hindrance, as exemplified by this compound, is indispensable for the rational design and synthesis of molecules with tailored reactivity profiles in various fields of chemical science, including drug development where metabolic stability is a key design parameter.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Ethyl 2,4,6-trimethylbenzoate from 2,4,6-trimethylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of Ethyl 2,4,6-trimethylbenzoate, a sterically hindered ester, from 2,4,6-trimethylbenzoic acid. Due to the significant steric hindrance posed by the ortho-methyl groups on the benzoic acid, standard esterification methods require modification to achieve satisfactory yields. Two primary synthetic routes are presented: a direct acid-catalyzed Fischer-Speier esterification under forcing conditions and a two-step process involving the formation of a highly reactive acyl chloride intermediate. These protocols offer comprehensive guidance on reaction setup, purification, and characterization, enabling researchers to select the most suitable method based on available reagents and desired outcomes.

Introduction

This compound is a sterically hindered aromatic ester. The presence of methyl groups at the ortho positions of the benzene ring significantly influences its chemical reactivity, rendering it less susceptible to nucleophilic attack and hydrolysis compared to unhindered esters. This unique property makes it a valuable building block in organic synthesis, particularly in the development of specialized reagents, sterically demanding ligands for catalysis, and as a stable protecting group in the synthesis of complex molecules and active pharmaceutical ingredients.

The synthesis of such sterically congested esters presents a challenge. The direct acid-catalyzed esterification (Fischer-Speier reaction) between 2,4,6-trimethylbenzoic acid and ethanol is often sluggish and inefficient under standard conditions.[1] To overcome this, more forcing conditions or alternative synthetic strategies are necessary. This application note details two effective methods for the synthesis of this compound.

Reaction Mechanisms

Method A: Fischer-Speier Esterification

The Fischer-Speier esterification is a direct, acid-catalyzed condensation of a carboxylic acid and an alcohol. While a fundamental reaction, its application to sterically hindered substrates like 2,4,6-trimethylbenzoic acid is challenging. The steric bulk on the carboxylic acid impedes the necessary nucleophilic attack of the alcohol on the protonated carbonyl carbon. Consequently, this method typically requires harsh conditions, such as the use of a strong acid catalyst like concentrated sulfuric acid and elevated temperatures, to drive the reaction forward. The reaction is reversible and to achieve a high yield, the equilibrium must be shifted towards the product side, which can be achieved by using a large excess of the alcohol or by removing the water formed during the reaction.

Method B: Acyl Chloride Intermediate Pathway

A more reliable method for the synthesis of sterically hindered esters involves a two-step process. First, 2,4,6-trimethylbenzoic acid is converted to the highly reactive 2,4,6-trimethylbenzoyl chloride.[2][3] This is typically achieved using a chlorinating agent such as thionyl chloride (SO₂Cl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with ethanol in a nucleophilic acyl substitution reaction to form the desired ester. The high electrophilicity of the acyl chloride carbonyl carbon makes it much more susceptible to nucleophilic attack by the alcohol, even a sterically hindered one, often proceeding smoothly at or below room temperature.[2]

Experimental Protocols

Method A: Direct Acid-Catalyzed Esterification (Adapted from a similar procedure for the methyl ester)

This protocol is adapted from a method known to be effective for the esterification of sterically hindered benzoic acids.

Materials:

  • 2,4,6-trimethylbenzoic acid

  • Absolute Ethanol (large excess)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Diethyl ether

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 2,4,6-trimethylbenzoic acid in a large excess of absolute ethanol (e.g., 10-20 equivalents).

  • Carefully add concentrated sulfuric acid (catalytic amount, e.g., 0.1-0.2 equivalents) to the solution while stirring.

  • Attach a reflux condenser and heat the mixture to reflux for an extended period (e.g., 12-24 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and remove the excess ethanol using a rotary evaporator.

  • Dissolve the residue in diethyl ether and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by vacuum distillation or column chromatography.

Method B: Two-Step Acyl Chloride Pathway

Step 1: Synthesis of 2,4,6-Trimethylbenzoyl Chloride [2][4]

Materials:

  • 2,4,6-trimethylbenzoic acid

  • Thionyl chloride (SOCl₂) (excess)

  • Anhydrous N,N-dimethylformamide (DMF) (catalytic amount, optional)

Equipment:

  • Round-bottom flask with a reflux condenser and a gas outlet to a trap

  • Heating mantle with a magnetic stirrer

  • Distillation apparatus

Procedure:

  • In a fume hood, place 2,4,6-trimethylbenzoic acid in a round-bottom flask.

  • Add an excess of thionyl chloride (2-3 equivalents) and a catalytic amount of anhydrous DMF.

  • Fit the flask with a reflux condenser connected to a gas trap to neutralize the evolved HCl and SO₂ gases.

  • Heat the reaction mixture to reflux (approximately 76 °C) and maintain for 2-4 hours, or until the evolution of gas ceases.[2]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride by distillation under reduced pressure. The remaining liquid is the crude 2,4,6-trimethylbenzoyl chloride, which can be used in the next step without further purification or can be purified by vacuum distillation.

Step 2: Esterification of 2,4,6-Trimethylbenzoyl Chloride with Ethanol [2]

Materials:

  • 2,4,6-trimethylbenzoyl chloride (from Step 1)

  • Absolute Ethanol

  • Anhydrous pyridine or a non-nucleophilic base (e.g., triethylamine)

  • Anhydrous inert solvent (e.g., diethyl ether, dichloromethane, or toluene)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Equipment:

  • Round-bottom flask with a dropping funnel and a nitrogen inlet

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a fume hood, dissolve ethanol (1.0-1.2 equivalents) and anhydrous pyridine (1.1 equivalents) in an anhydrous inert solvent in a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Cool the solution in an ice bath.

  • Dissolve 2,4,6-trimethylbenzoyl chloride (1.0 equivalent) in the same anhydrous solvent and add it dropwise to the cooled solution of ethanol and pyridine via a dropping funnel over 30 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-24 hours. The reaction can be gently heated (e.g., to 40-50 °C) to promote the reaction.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding 1 M HCl.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent using a rotary evaporator to yield the crude product.

  • Purify the crude this compound by vacuum distillation or column chromatography.

Results and Discussion

Comparison of Synthetic Methods

The choice between the direct esterification and the acyl chloride pathway depends on several factors, including the desired yield, reaction time, and the availability of reagents.

MethodReagentsConditionsYieldProsCons
Direct Esterification 2,4,6-trimethylbenzoic acid, Ethanol, H₂SO₄Reflux, 12-24 hFairOne-step synthesis, readily available reagents.Harsh conditions, long reaction times, moderate yields.
Acyl Chloride Pathway 2,4,6-trimethylbenzoic acid, SOCl₂, Ethanol, PyridineTwo steps: Reflux then Room TemperatureGoodMilder conditions for esterification, generally higher yields.Two-step process, requires handling of corrosive thionyl chloride.

Note: The yield for the direct esterification is estimated to be fair based on the difficulty of esterifying sterically hindered acids. A reported yield for the synthesis of the analogous methyl ester under forcing conditions (100% sulfuric acid) is 78%.

Characterization of this compound

The final product should be characterized to confirm its identity and purity.

Physical Properties:

  • Molecular Formula: C₁₂H₁₆O₂[5]

  • Molecular Weight: 192.25 g/mol [5]

  • CAS Number: 1754-55-8[5]

Spectroscopic Data:

  • ¹H NMR (CDCl₃): Chemical shifts (δ) are expected for the ethyl group protons (a triplet and a quartet), the aromatic protons (a singlet), and the methyl groups on the benzene ring (two singlets).

  • ¹³C NMR (CDCl₃): Signals corresponding to the carbonyl carbon, the carbons of the ethyl group, and the carbons of the trimethyl-substituted benzene ring are expected.

  • IR Spectroscopy: A strong absorption band characteristic of the ester carbonyl (C=O) stretch is expected around 1720-1740 cm⁻¹.

  • Mass Spectrometry (EI): The mass spectrum should show the molecular ion peak (M⁺) at m/z = 192.

Conclusion

The synthesis of this compound from 2,4,6-trimethylbenzoic acid can be successfully achieved through either a direct, acid-catalyzed esterification under forcing conditions or a more reliable two-step process via an acyl chloride intermediate. The acyl chloride pathway is generally recommended for achieving higher yields under milder conditions, despite the additional synthetic step. The protocols and data presented in this application note provide a comprehensive guide for researchers to synthesize and characterize this sterically hindered ester for its various applications in organic synthesis and drug development.

Visualizations

G cluster_0 Method A: Direct Esterification cluster_1 Method B: Acyl Chloride Pathway Start_A 2,4,6-Trimethylbenzoic Acid + Ethanol (excess) Step_A1 Add conc. H2SO4 Start_A->Step_A1 Step_A2 Reflux (12-24h) Step_A1->Step_A2 Step_A3 Workup & Purification Step_A2->Step_A3 End_A This compound Step_A3->End_A Start_B 2,4,6-Trimethylbenzoic Acid Step_B1 Add SOCl2, Reflux (2-4h) Start_B->Step_B1 Intermediate 2,4,6-Trimethylbenzoyl Chloride Step_B1->Intermediate Step_B2 Add Ethanol, Pyridine (RT, 12-24h) Intermediate->Step_B2 Step_B3 Workup & Purification Step_B2->Step_B3 End_B This compound Step_B3->End_B

Caption: Experimental workflows for the synthesis of this compound.

G Carboxylic_Acid 2,4,6-Trimethylbenzoic Acid Protonation Protonation of Carbonyl (H+) Carboxylic_Acid->Protonation Activated_Acid Activated Carboxylic Acid Protonation->Activated_Acid Nucleophilic_Attack Nucleophilic Attack by Ethanol Activated_Acid->Nucleophilic_Attack Activated_Acid->Nucleophilic_Attack Ethanol Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Water_Elimination Elimination of Water Proton_Transfer->Water_Elimination Deprotonation Deprotonation Water_Elimination->Deprotonation Ester This compound Deprotonation->Ester

Caption: Simplified mechanism of Fischer-Speier Esterification.

References

Application Notes and Protocols: Ethyl 2,4,6-trimethylbenzoate as a Protecting Group for Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the multi-step synthesis of complex organic molecules, such as pharmaceuticals and natural products, the strategic use of protecting groups is paramount to ensure chemoselectivity. The hydroxyl group, being a common and reactive functionality, often requires temporary masking to prevent unwanted side reactions. The 2,4,6-trimethylbenzoyl (mesitoyl) group, often employed as its ethyl ester derivative for procedural convenience, has emerged as a highly effective protecting group for alcohols. Its utility stems from the significant steric hindrance provided by the three methyl groups on the aromatic ring, which effectively shields the ester linkage from nucleophilic attack and hydrolysis under a wide range of reaction conditions.[1]

This document provides detailed application notes on the use of the 2,4,6-trimethylbenzoyl group for the protection of alcohols, complete with experimental protocols for both the protection and deprotection steps.

Rationale for Use

The primary advantage of the 2,4,6-trimethylbenzoyl group lies in its exceptional stability. The steric bulk of the two ortho-methyl groups forces the carbonyl group out of the plane of the aromatic ring, sterically hindering the approach of nucleophiles to the carbonyl carbon.[1] This high degree of steric hindrance renders 2,4,6-trimethylbenzoate esters resistant to cleavage by common hydrolytic conditions (both acidic and basic), as well as to a variety of other reagents that would readily cleave less hindered esters.[1] This robustness allows for a wide range of chemical transformations to be performed on other parts of the molecule without affecting the protected alcohol.

Deprotection of this sterically encumbered ester requires specific and often more forceful conditions, which provides a useful handle for orthogonal protection strategies in complex syntheses.[1]

Data Presentation

The following table summarizes typical reaction conditions and reported yields for the protection of alcohols as 2,4,6-trimethylbenzoate esters and their subsequent deprotection. It is important to note that specific yields can be highly substrate-dependent.

OperationSubstrate TypeReagentsSolventTemperatureTimeYield (%)
Protection Primary Alcohol2,4,6-Trimethylbenzoyl chloride, PyridineDichloromethane (DCM)0 °C to RT12-24 hNot specified
Deprotection Hindered EsterLithium aluminum hydride (LiAlH₄)Tetrahydrofuran (THF)Reflux4-12 hNot specified
Deprotection Hindered EsterSodium hydroxide (0.3 N)Methanol/Dichloromethane (1:9)Room TemperatureVaries80-96[2]
Deprotection Hindered EsterPotassium tert-butoxide, WaterDimethyl sulfoxide (DMSO)Room Temperature1-3 hHigh

Experimental Protocols

Protocol 1: Protection of a Primary Alcohol using 2,4,6-Trimethylbenzoyl Chloride

This protocol describes a general procedure for the protection of a primary alcohol by converting it to its corresponding 2,4,6-trimethylbenzoate ester.[1]

Materials:

  • Primary alcohol

  • 2,4,6-Trimethylbenzoyl chloride

  • Anhydrous pyridine

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary alcohol (1.0 equivalent) in anhydrous DCM.

  • Add anhydrous pyridine (1.5 equivalents) to the solution.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add a solution of 2,4,6-trimethylbenzoyl chloride (1.2 equivalents) in anhydrous DCM to the stirred reaction mixture.

  • Allow the reaction to warm to room temperature and continue stirring for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer three times with DCM.

  • Combine the organic layers and wash with brine.

  • Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel, typically using a gradient of hexanes and ethyl acetate, to yield the pure 2,4,6-trimethylbenzoate ester.

Protocol 2: Reductive Deprotection of a 2,4,6-Trimethylbenzoate Ester

Due to the high steric hindrance, standard saponification of 2,4,6-trimethylbenzoate esters can be challenging. A reliable method for their cleavage is reductive cleavage using a strong hydride source like lithium aluminum hydride (LiAlH₄).[1][3]

Materials:

  • 2,4,6-Trimethylbenzoate ester

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Water

  • 15% Aqueous sodium hydroxide solution

  • Diethyl ether

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried round-bottom flask equipped with a reflux condenser and under an inert atmosphere, suspend lithium aluminum hydride (3.0 equivalents) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of the 2,4,6-trimethylbenzoate ester (1.0 equivalent) in anhydrous THF to the LiAlH₄ suspension.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-12 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to 0 °C.

  • Cautiously quench the excess LiAlH₄ by the sequential and dropwise addition of water, followed by 15% aqueous NaOH solution, and then more water (Fieser workup).[1]

  • A granular precipitate should form. If necessary, add anhydrous sodium sulfate to aid in the solidification.

  • Filter the solid through a pad of Celite® and wash the filter cake thoroughly with diethyl ether or THF.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • The crude alcohol can be further purified by flash column chromatography if necessary.

Alternative Deprotection Methods

For substrates that are sensitive to strongly reducing conditions, alternative hydrolytic methods for hindered esters have been developed.

  • Non-Aqueous Basic Hydrolysis: A mild and efficient method involves the use of 0.3 N sodium hydroxide in a 1:9 mixture of methanol and dichloromethane at room temperature.[2][4] This system has been shown to rapidly hydrolyze sterically hindered esters in high yields (80-96%).[2]

  • Potassium tert-butoxide in DMSO: A mixture of potassium tert-butoxide and water in anhydrous DMSO at room temperature has been reported to effectively hydrolyze hindered esters that are resistant to standard saponification conditions.

Visualization of Workflows

Protection_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product Alcohol Primary Alcohol Reaction_P Esterification (0 °C to RT, 12-24h) Alcohol->Reaction_P Reagents_P 2,4,6-Trimethylbenzoyl Chloride Pyridine Anhydrous DCM Reagents_P->Reaction_P Quench Quench with NaHCO₃ Reaction_P->Quench Reaction Mixture Extract Extract with DCM Quench->Extract Dry Dry & Concentrate Extract->Dry Purify_P Column Chromatography Dry->Purify_P Protected_Alcohol Protected Alcohol (2,4,6-Trimethylbenzoate Ester) Purify_P->Protected_Alcohol Purified Product

Caption: Workflow for the protection of a primary alcohol.

Deprotection_Workflow cluster_start_D Starting Material cluster_reaction_D Reaction cluster_workup_D Workup & Purification cluster_product_D Product Protected_Alcohol_D Protected Alcohol (2,4,6-Trimethylbenzoate Ester) Reaction_D Reductive Cleavage (Reflux, 4-12h) Protected_Alcohol_D->Reaction_D Reagents_D LiAlH₄ Anhydrous THF Reagents_D->Reaction_D Quench_D Quench (Fieser) Reaction_D->Quench_D Reaction Mixture Filter Filter & Concentrate Quench_D->Filter Purify_D Column Chromatography (if necessary) Filter->Purify_D Deprotected_Alcohol Deprotected Alcohol Purify_D->Deprotected_Alcohol Purified Product

Caption: Workflow for the reductive deprotection of the alcohol.

References

Application Note: HPLC Method for the Separation of Ethyl 2,4,6-trimethylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl 2,4,6-trimethylbenzoate is an aromatic ester used in various chemical syntheses and as a specialty solvent. Accurate and reliable quantification of this compound is essential for quality control, reaction monitoring, and stability studies. This application note presents a robust High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of this compound. The described method utilizes reverse-phase chromatography, which is well-suited for the analysis of moderately non-polar compounds.

Principle of the Method

The separation is based on reverse-phase HPLC, where the stationary phase is non-polar and the mobile phase is polar. This compound, being a relatively non-polar analyte, will be retained on the hydrophobic stationary phase. The elution is achieved by a polar mobile phase, and the retention time can be modulated by adjusting the ratio of the organic modifier (acetonitrile) to the aqueous phase. The addition of a small amount of acid to the mobile phase can improve peak shape and reproducibility. Detection is performed using a UV detector at a wavelength where the analyte exhibits significant absorbance.

Chromatographic Conditions

A summary of the recommended chromatographic conditions is provided in the table below. These conditions can serve as a starting point and may be optimized for specific instruments and applications.

ParameterRecommended Conditions
HPLC System Any standard HPLC system with a UV detector
Column Newcrom R1, 4.6 x 150 mm, 5 µm (or equivalent C18 column)
Mobile Phase Acetonitrile:Water:Phosphoric Acid (70:30:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 230 nm
Injection Volume 10 µL
Run Time Approximately 10 minutes
Data Presentation

Table 1: Expected Chromatographic Parameters

AnalyteExpected Retention Time (min)Tailing Factor (Asymmetry)
This compound4.0 - 6.00.9 - 1.5

Note: The exact retention time may vary depending on the specific HPLC system, column, and slight variations in mobile phase composition.

Detailed Experimental Protocol

Reagents and Materials
  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or deionized)

  • Phosphoric acid (85%, analytical grade)

  • This compound reference standard (purity >99%)

  • Methanol (HPLC grade, for sample preparation)

Preparation of Mobile Phase
  • Carefully measure 700 mL of acetonitrile.

  • In a separate container, measure 300 mL of HPLC grade water.

  • Add 1.0 mL of 85% phosphoric acid to the water and mix thoroughly.

  • Combine the acetonitrile and the acidified water.

  • Degas the mobile phase using a suitable method (e.g., sonication or vacuum filtration) before use.

Standard Solution Preparation
  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation
  • Accurately weigh a known amount of the sample containing this compound.

  • Dissolve the sample in a suitable volume of methanol.

  • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.

HPLC System Setup and Analysis
  • Equilibrate the HPLC system with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved (typically 30-60 minutes).

  • Set the column temperature to 30 °C and the UV detector wavelength to 230 nm.

  • Inject a blank (methanol or mobile phase) to ensure the system is clean.

  • Inject the prepared standard solutions to generate a calibration curve.

  • Inject the prepared sample solutions.

  • It is recommended to inject a standard solution periodically (e.g., every 10-20 sample injections) to monitor system suitability.

Data Analysis
  • Identify the peak corresponding to this compound based on the retention time obtained from the standard injections.

  • Integrate the peak area of the analyte in both the standard and sample chromatograms.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

  • Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Mobile_Phase Mobile Phase (ACN:H2O:H3PO4 70:30:0.1) Equilibration System Equilibration Mobile_Phase->Equilibration Standard_Sol Standard Solutions Injection Injection Standard_Sol->Injection Sample_Sol Sample Solutions Sample_Sol->Injection Equilibration->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection (230 nm) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Workflow for the HPLC analysis of this compound.

Logical Relationship of Method Parameters

method_parameters Analyte This compound (Moderately Non-polar) Retention Retention Analyte->Retention Stationary_Phase Stationary Phase (Non-polar, e.g., C18) Stationary_Phase->Retention Mobile_Phase Mobile Phase (Polar, ACN/Water) Mobile_Phase->Retention Separation Separation Retention->Separation Detection Detection (UV 230 nm) Separation->Detection

Caption: Key parameters influencing the HPLC separation of the analyte.

Application Note: Analysis of Aromatic Esters by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Aromatic esters are a significant class of organic compounds widely utilized in the pharmaceutical, flavor, fragrance, and polymer industries. Accurate and reliable quantification of these compounds is crucial for quality control, stability testing, and research and development. Reverse-phase high-performance liquid chromatography (RP-HPLC) is a powerful and versatile analytical technique for the separation, identification, and quantification of aromatic esters.[1] This application note provides a comprehensive overview of RP-HPLC methods for the analysis of aromatic esters, including detailed protocols and guidance on method development.

Principle of Separation

In RP-HPLC, the stationary phase is nonpolar (hydrophobic), and the mobile phase is polar.[1] The separation of aromatic esters is primarily based on their hydrophobic interactions with the stationary phase.[1] Less polar esters interact more strongly with the stationary phase and are retained longer, while more polar esters elute earlier. The elution order can be manipulated by altering the composition of the mobile phase, typically a mixture of water and a miscible organic solvent like acetonitrile or methanol.[2][3]

Chromatographic Conditions

The selection of appropriate chromatographic conditions is critical for achieving optimal separation of aromatic esters. Key parameters to consider include the stationary phase, mobile phase, and elution mode.

Stationary Phase Selection

The most common stationary phases for the analysis of aromatic esters are silica-based bonded phases with alkyl chains (e.g., C18 and C8) or phenyl groups.[4][5]

  • C18 (Octadecylsilyl): This is the most widely used stationary phase in RP-HPLC due to its high hydrophobicity and retention capabilities for a broad range of nonpolar to moderately polar compounds.[4][6] It is an excellent first choice for developing a separation method for aromatic esters.

  • C8 (Octylsilyl): C8 phases are less hydrophobic than C18 phases, resulting in shorter retention times for nonpolar compounds. They can be advantageous when analyzing highly hydrophobic aromatic esters that may be too strongly retained on a C18 column.

  • Phenyl Phases: These stationary phases contain phenyl groups, which can provide unique selectivity for aromatic compounds through π-π interactions between the phenyl rings of the stationary phase and the aromatic rings of the analytes.[5][7] This can be particularly useful for separating structurally similar aromatic esters.

Mobile Phase Composition

The mobile phase in RP-HPLC typically consists of an aqueous component and an organic modifier.

  • Aqueous Component: HPLC-grade water is the primary aqueous component. Buffers, such as phosphate or acetate buffers, are often added to control the pH of the mobile phase.[2] This is particularly important if the aromatic esters have ionizable functional groups, as pH can significantly affect their retention behavior.[8]

  • Organic Modifier: Acetonitrile and methanol are the most commonly used organic modifiers in RP-HPLC.[3][9]

    • Acetonitrile generally offers lower viscosity, leading to lower backpressure, and has a lower UV cutoff, which is advantageous for UV detection at low wavelengths.[3][10]

    • Methanol is a protic solvent and can offer different selectivity compared to acetonitrile due to its ability to engage in hydrogen bonding interactions.[8]

  • Additives: Small amounts of acids, such as formic acid or trifluoroacetic acid (TFA), are often added to the mobile phase to improve peak shape and resolution, especially for compounds with acidic or basic functionalities.[11]

Elution Mode

Both isocratic and gradient elution can be employed for the analysis of aromatic esters.

  • Isocratic Elution: The mobile phase composition remains constant throughout the analysis. This method is simpler and more robust but is best suited for the separation of a limited number of compounds with similar polarities.[8]

  • Gradient Elution: The composition of the mobile phase is changed during the run, typically by increasing the proportion of the organic modifier.[8][12] This is highly effective for separating complex mixtures of aromatic esters with a wide range of polarities, as it helps to sharpen peaks and reduce analysis time.[8][12]

Data Presentation: Typical RP-HPLC Conditions

The following table summarizes typical starting conditions for the RP-HPLC analysis of a mixture of common aromatic esters.

ParameterCondition 1: General ScreeningCondition 2: Enhanced Aromatic Selectivity
Column C18, 4.6 x 150 mm, 5 µmPhenyl-Hexyl, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water20 mM Potassium Phosphate, pH 2.5
Mobile Phase B AcetonitrileMethanol
Gradient 50% B to 90% B in 15 min40% B to 80% B in 20 min
Flow Rate 1.0 mL/min1.0 mL/min
Column Temp. 30 °C35 °C
Detection UV at 254 nmUV at 230 nm
Injection Vol. 10 µL10 µL

Experimental Protocols

Protocol 1: General Screening of Aromatic Esters

This protocol provides a starting point for the analysis of a mixture of unknown aromatic esters.

1. Sample Preparation: a. Accurately weigh approximately 10 mg of the aromatic ester standard or sample into a 10 mL volumetric flask. b. Dissolve the sample in a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water (e.g., 70:30 v/v), and dilute to the mark.[13] For complex matrices, sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interferences.[14][15] c. Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.[9]

2. HPLC System Preparation: a. Install a C18 column (e.g., 4.6 x 150 mm, 5 µm) into the HPLC system. b. Prepare Mobile Phase A: 0.1% (v/v) formic acid in HPLC-grade water. c. Prepare Mobile Phase B: Acetonitrile. d. Degas both mobile phases using an online degasser or by sonication.[16] e. Set the column temperature to 30 °C. f. Set the flow rate to 1.0 mL/min. g. Set the UV detector wavelength to 254 nm, a common wavelength for detecting aromatic compounds.[17]

3. Chromatographic Run: a. Equilibrate the column with the initial mobile phase composition (e.g., 50% B) for at least 15 minutes or until a stable baseline is achieved. b. Inject 10 µL of the prepared sample. c. Run the following gradient program:

  • 0-15 min: 50% B to 90% B (linear gradient)
  • 15-17 min: Hold at 90% B
  • 17.1-20 min: Return to 50% B and re-equilibrate for the next injection. d. Acquire and process the chromatogram.

Protocol 2: Method for Enhanced Aromatic Selectivity

This protocol is designed to improve the separation of structurally similar aromatic esters by utilizing a phenyl-hexyl stationary phase.

1. Sample Preparation: a. Follow the same procedure as in Protocol 1.

2. HPLC System Preparation: a. Install a Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 5 µm) into the HPLC system. b. Prepare Mobile Phase A: 20 mM potassium phosphate buffer, adjusted to pH 2.5 with phosphoric acid. c. Prepare Mobile Phase B: Methanol. d. Degas both mobile phases. e. Set the column temperature to 35 °C. f. Set the flow rate to 1.0 mL/min. g. Set the UV detector wavelength to 230 nm.

3. Chromatographic Run: a. Equilibrate the column with the initial mobile phase composition (e.g., 40% B) for at least 15 minutes. b. Inject 10 µL of the prepared sample. c. Run the following gradient program:

  • 0-20 min: 40% B to 80% B (linear gradient)
  • 20-22 min: Hold at 80% B
  • 22.1-25 min: Return to 40% B and re-equilibrate. d. Acquire and process the chromatogram.

Mandatory Visualization

RP_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Aromatic Ester Sample Dissolution Dissolution in Appropriate Solvent Sample->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration Injection Inject Sample Filtration->Injection Separation Chromatographic Separation (C18 or Phenyl Column, Gradient Elution) Injection->Separation Detection UV Detection Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Peak Integration & Quantification Chromatogram->Integration Report Generate Report Integration->Report

Caption: Workflow for RP-HPLC Analysis of Aromatic Esters.

Conclusion

Reverse-phase HPLC is a robust and reliable technique for the analysis of aromatic esters. By carefully selecting the stationary phase, mobile phase composition, and elution mode, it is possible to achieve excellent separation and accurate quantification of these compounds. The protocols provided in this application note serve as a solid starting point for method development and can be further optimized to meet the specific requirements of the analysis.

References

Application Note: Analysis of Ethyl 2,4,6-trimethylbenzoate using High-Performance Liquid Chromatography and Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethyl 2,4,6-trimethylbenzoate is an aromatic ester with applications in various chemical syntheses and as a potential impurity or component in pharmaceutical formulations. Accurate and robust analytical methods are crucial for its quantification and quality control. This document provides detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), offering orthogonal techniques for comprehensive characterization.

High-Performance Liquid Chromatography (HPLC) Method

Reverse-phase HPLC is a suitable method for the analysis of this compound, providing excellent resolution and sensitivity.[1] The mobile phase composition is a critical factor in achieving optimal separation. A typical mobile phase for aromatic esters consists of a mixture of water and an organic solvent, such as acetonitrile or methanol.[2][3]

2.1. Experimental Protocol: HPLC

  • Instrumentation: A standard HPLC system equipped with a UV detector is used.

  • Column: A Newcrom R1 reverse-phase column is recommended for this analysis.[1]

  • Mobile Phase Preparation:

    • Prepare a mobile phase consisting of acetonitrile and water.

    • Acidify the mobile phase with a small amount of phosphoric acid. For mass spectrometry (MS) compatible methods, replace phosphoric acid with formic acid.[1]

    • The exact ratio of acetonitrile to water should be optimized to achieve the desired retention time and peak shape. A typical starting point for similar aromatic compounds is a 50:50 (v/v) mixture.[4]

  • Instrument Parameters:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

  • Sample Preparation:

    • Accurately weigh a known amount of the sample containing this compound.

    • Dissolve the sample in the mobile phase to a final concentration suitable for HPLC analysis.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Data Analysis:

    • Quantification is performed by comparing the peak area of this compound in the sample to that of a calibration curve prepared from certified reference standards.

Gas Chromatography (GC) Method

Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound.[5] The choice of the stationary phase is crucial for achieving good separation.[6]

3.1. Experimental Protocol: GC

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) is used.

  • Column: A capillary column with a mid-polarity stationary phase, such as a 6% cyanopropylphenyl / 94% methylpolysiloxane (similar to a 624-type or USP G43 phase), is suitable.[7][8] An SE-30 column has also been used for similar aromatic esters.[9]

  • Carrier Gas: High-purity helium or nitrogen at a constant flow rate.

  • Instrument Parameters:

    • Inlet Temperature: 250 °C

    • Detector Temperature: 300 °C

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes

      • Ramp rate: 10 °C/min to 280 °C

      • Final temperature: 280 °C, hold for 5 minutes

    • Injection Mode: Split (e.g., 50:1 split ratio)

  • Sample Preparation:

    • Dissolve the sample in a suitable volatile solvent (e.g., acetone, toluene).

    • The concentration should be adjusted to be within the linear range of the detector.

  • Data Analysis:

    • Identification is based on the retention time compared to a known standard.

    • Quantification is achieved by comparing the peak area with a calibration curve.

Data Presentation

The following tables summarize the key parameters for the HPLC and GC methods.

Table 1: HPLC Method Parameters

ParameterRecommended Conditions
Stationary Phase Newcrom R1 (Reverse-Phase)
Mobile Phase Acetonitrile, Water, and Phosphoric Acid (or Formic Acid for MS)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm

Table 2: GC Method Parameters

ParameterRecommended Conditions
Stationary Phase 6% Cyanopropylphenyl / 94% Methylpolysiloxane (e.g., 624-type)
Carrier Gas Helium or Nitrogen
Inlet Temperature 250 °C
Detector Temperature 300 °C
Oven Program 100 °C (2 min), then 10 °C/min to 280 °C (5 min)

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the analysis of this compound.

Workflow cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve filter Filter (HPLC) dissolve->filter gc GC Analysis dissolve->gc hplc HPLC Analysis filter->hplc integrate Peak Integration hplc->integrate gc->integrate quantify Quantification integrate->quantify report Generate Report quantify->report

Caption: General workflow for the analysis of this compound.

References

Application Notes and Protocols for the Deprotection of Hindered Benzoate Esters

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Benzoate esters are widely utilized as protecting groups for hydroxyl functionalities in organic synthesis due to their stability and ease of introduction. However, the cleavage of sterically hindered benzoate esters can be challenging, often requiring harsh reaction conditions that may be incompatible with sensitive functional groups present in complex molecules. This document provides detailed application notes and protocols for the effective deprotection of hindered benzoate esters, offering a range of methods to suit various substrate requirements.

Deprotection Methodologies

Several strategies have been developed to overcome the steric hindrance associated with the cleavage of bulky benzoate esters. The choice of method depends on the substrate's sensitivity to acidic, basic, or reductive conditions. Key approaches include modified saponification, nucleophilic cleavage, and reductive methods.

Enhanced Alkaline Hydrolysis (Saponification)

Standard saponification conditions (e.g., NaOH or KOH in aqueous alcohol at room temperature) are often sluggish and inefficient for hindered esters.[1] The following modifications can significantly enhance the reaction rate and yield.

a) High-Temperature Hydrolysis: Elevated temperatures can provide the necessary activation energy to overcome the steric barrier. Studies have shown that quantitative saponification of sterically hindered methyl benzoates can be achieved at high temperatures (200–300 °C) in water or slightly alkaline solutions (2% KOH) within 30 minutes.[2][3]

b) Non-Aqueous Saponification: The use of non-aqueous solvent systems can enhance the nucleophilicity of the hydroxide ion. In these systems, the hydroxide anion is less solvated, making it a more potent "naked" nucleophile that can more readily attack the sterically hindered carbonyl carbon.[1][4] A common system involves using NaOH in a mixture of methanol and dichloromethane (1:9) at room temperature.[1][4] This method has been shown to be significantly faster and milder than conventional aqueous methods.[1]

c) Use of Stronger Bases in Aprotic Solvents: The combination of a strong, non-nucleophilic base with a small amount of water in an aprotic solvent can generate a highly reactive, "anhydrous hydroxide" species. A system of potassium tert-butoxide with a stoichiometric amount of water in DMSO has been used for the hydrolysis of hindered esters at ambient temperatures. Another effective and safer alternative for the cleavage of tert-butyl benzoates is the use of powdered potassium hydroxide in THF at ambient temperature, which can provide excellent yields (94-99%).[5][6]

Nucleophilic Cleavage via S_N2 Pathway

An alternative to attacking the carbonyl carbon (B_AC2 mechanism) is to target the ester's alkyl group via an S_N2 displacement. This approach is particularly effective for methyl and ethyl esters and can be advantageous for substrates sensitive to strong bases. Soft, highly polarizable nucleophiles are well-suited for this type of reaction.

a) Thiolate Anions: Thiophenoxide anion, generated from thiophenol and a base, can effectively cleave methyl esters.[7]

b) Selenide and Telluride Anions: Phenyl selenide anion (PhSe⁻) is a powerful soft nucleophile that readily cleaves even highly hindered methyl esters via an S_N2 mechanism to yield the corresponding carboxylic acid in high yields.[7] Telluride anions have also been shown to cleave esters through a similar pathway.[7]

Reductive Cleavage

For substrates that can withstand reducing conditions, reductive cleavage offers a non-hydrolytic method for deprotection. This method typically converts the benzoate ester into the corresponding alcohol and toluene.

a) Dissolving Metal Reductions: A combination of an excess of lithium and a catalytic amount of naphthalene in THF can be used for the reductive cleavage of benzoate esters.[8] Similarly, sodium or lithium in liquid ammonia can also be employed for this transformation.[9]

Data Presentation

The following tables summarize quantitative data for various deprotection methods applied to hindered benzoate esters.

Table 1: Enhanced Alkaline Hydrolysis of Hindered Benzoate Esters

Substrate (Example)Reagent/SolventTemperature (°C)TimeYield (%)Reference
Methyl 2,4,6-trimethylbenzoate2% KOH/H₂O200-30030 minQuantitative[2][3]
Hindered Ester (General)0.3 N NaOH in MeOH/CH₂Cl₂ (1:9)Room Temp.Varies (faster than aqueous)80-96[4]
tert-Butyl BenzoatePowdered KOH in THFRoom Temp.-94-99[5][6]
Hindered Ester (General)Kt-BuO/H₂O in DMSORoom Temp.1-3 hExcellent

Table 2: Nucleophilic Cleavage of Hindered Benzoate Esters

Substrate (Example)Reagent/SolventTemperature (°C)TimeYield (%)Reference
Hindered Methyl EsterNaSePh in HMPA/THFReflux6 h89[7]

Experimental Protocols

Protocol 1: Non-Aqueous Saponification of a Hindered Benzoate Ester

This protocol is adapted from the mild alkaline hydrolysis method described by Theodorou, V. et al.[1][4]

Materials:

  • Hindered benzoate ester

  • Methanol (MeOH)

  • Dichloromethane (CH₂Cl₂)

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Hydrochloric acid (HCl), 1 M

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Prepare a 0.3 N solution of NaOH in methanol.

  • In a round-bottom flask, dissolve the hindered benzoate ester (1 mmol) in dichloromethane (9 mL).

  • To the stirred solution, add the 0.3 N methanolic NaOH solution (10 mL, 3 mmol) at room temperature. A white precipitate of the sodium carboxylate may form.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, pour the reaction mixture into deionized water (20 mL).

  • Acidify the aqueous phase to pH ~2 with 1 M HCl.

  • Extract the carboxylic acid product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude carboxylic acid.

  • Purify the product by recrystallization or column chromatography as needed.

Protocol 2: Reductive Cleavage of a Benzoate Ester

This protocol is a general procedure based on the reductive cleavage using lithium and a catalytic amount of naphthalene.[8]

Materials:

  • Benzoate ester

  • Lithium metal

  • Naphthalene (catalytic amount)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Deionized water

  • Hydrochloric acid (HCl), 1 M

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Three-neck round-bottom flask equipped with a condenser and nitrogen inlet

  • Magnetic stirrer

Procedure:

  • To a three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous THF.

  • Add lithium metal (excess) and a catalytic amount of naphthalene. Stir the mixture until the characteristic dark green color of the lithium naphthalenide radical anion appears.

  • Dissolve the benzoate ester in anhydrous THF and add it dropwise to the reaction mixture at room temperature.

  • Stir the reaction mixture until the starting material is consumed (monitor by TLC).

  • Carefully quench the reaction by the slow, dropwise addition of methanol.

  • Pour the mixture into deionized water and acidify with 1 M HCl.

  • Extract the product with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the organic phase under reduced pressure.

  • The crude product will contain the desired alcohol and other byproducts. Purify by column chromatography to isolate the deprotected alcohol.

Visualizations

Deprotection_Workflow cluster_start Starting Material cluster_deprotection Deprotection Method cluster_workup Work-up & Purification cluster_product Product start Hindered Benzoate Ester method1 Alkaline Hydrolysis start->method1 Choose Method method2 Nucleophilic Cleavage start->method2 Choose Method method3 Reductive Cleavage start->method3 Choose Method workup Quenching, Extraction, Purification method1->workup method2->workup method3->workup product Deprotected Alcohol/Acid workup->product

Caption: General workflow for the deprotection of hindered benzoate esters.

References

Application Notes and Protocols: The Role of Ethyl 2,4,6-trimethylbenzoate and its Congeners in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Ethyl 2,4,6-trimethylbenzoate, also known as ethyl mesitoate, is a sterically hindered aromatic ester. The defining feature of this compound and its parent acid is the presence of two methyl groups positioned ortho to the carboxylate function. This steric encumbrance profoundly influences its reactivity, making the 2,4,6-trimethylbenzoyl (mesitoyl) group a valuable tool in synthetic organic chemistry. Its primary applications lie in protecting group strategies, where its remarkable stability is exploited, and in highly regioselective acylation reactions, where its bulk dictates the site of reaction. These application notes provide detailed protocols for the synthesis of this compound and demonstrate the utility of the mesitoyl group in key synthetic transformations.

Application 1: The 2,4,6-Trimethylbenzoyl (Mesitoyl) Group as a Robust Alcohol Protecting Group

The most significant application of the mesitoyl moiety is as a highly stable protecting group for alcohols. The steric hindrance provided by the ortho-methyl groups shields the ester's carbonyl carbon from nucleophilic attack, rendering it resistant to a wide range of reaction conditions under which other common ester protecting groups, such as acetate or benzoate, would be cleaved.[1]

Key Advantages:

  • High Stability: Mesitoyl esters are exceptionally stable towards hydrolysis under both acidic and basic conditions. They are also inert to many organometallic reagents (e.g., Grignard reagents, organolithiums) and various reducing agents.[1]

  • Strategic Deprotection: The same steric hindrance that confers stability necessitates specific and often forceful conditions for removal. This allows for selective deprotection in molecules containing multiple, less-hindered ester groups.[1]

  • Utility in Complex Synthesis: Its robustness makes the mesitoyl group ideal for multi-step syntheses where a protected alcohol must endure numerous chemical transformations before its eventual deprotection at a late stage.[1]

Experimental Protocols

Protocol 1: Synthesis of this compound via Fischer Esterification

This protocol describes the synthesis of the title compound from its corresponding carboxylic acid and ethanol. The reaction is driven to completion by using a large excess of the alcohol, which also serves as the solvent.[2]

  • Materials: 2,4,6-trimethylbenzoic acid, Anhydrous ethanol, Concentrated sulfuric acid (H₂SO₄), Saturated sodium bicarbonate (NaHCO₃) solution, Brine, Anhydrous magnesium sulfate (MgSO₄), Ethyl acetate.

  • Procedure:

    • Dissolve 2,4,6-trimethylbenzoic acid (1.0 eq) in a large excess of anhydrous ethanol (e.g., 10-20 eq) in a round-bottom flask equipped with a reflux condenser.

    • Carefully add a catalytic amount of concentrated sulfuric acid (approx. 3-5 mol%) to the solution.

    • Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin-Layer Chromatography (TLC).

    • After cooling to room temperature, remove the excess ethanol under reduced pressure.

    • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

    • Wash the organic layer sequentially with water, saturated NaHCO₃ solution (to neutralize the acid catalyst), and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

    • Purify the product by vacuum distillation if necessary.

Protocol 2: Protection of a Primary Alcohol using 2,4,6-Trimethylbenzoyl Chloride

This procedure details the installation of the mesitoyl protecting group onto a generic primary alcohol.

  • Materials: Primary alcohol, 2,4,6-Trimethylbenzoyl chloride, Anhydrous pyridine, Anhydrous dichloromethane (DCM), Saturated NaHCO₃ solution, Brine, Anhydrous MgSO₄.

  • Procedure:

    • Dissolve the primary alcohol (1.0 eq) in anhydrous DCM in a flame-dried, round-bottom flask under an inert atmosphere (e.g., Nitrogen).

    • Add anhydrous pyridine (1.5 eq) and cool the mixture to 0 °C in an ice bath.[1]

    • Slowly add a solution of 2,4,6-trimethylbenzoyl chloride (1.2 eq) in anhydrous DCM to the reaction mixture.[1]

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.[1]

    • Quench the reaction by adding saturated NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel, extract the aqueous layer three times with DCM.[1]

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting mesitoyl ester by flash column chromatography on silica gel.

Protocol 3: Deprotection of a Hindered 2,4,6-Trimethylbenzoate Ester

Deprotection is challenging and standard saponification conditions are often ineffective. The mechanism can proceed via an Sₙ2 attack of a potent nucleophile on the ethyl group's α-carbon (a BAl2 mechanism), rather than the typical attack at the carbonyl carbon (BAc2).[3] This requires strong, unhindered nucleophiles.

  • Materials: Mesitoyl-protected alcohol, Anhydrous solvent (e.g., HMPA or DMF), Strong nucleophile (e.g., Sodium thiophenoxide or Lithium propanethiolate).

  • Procedure:

    • Dissolve the sterically hindered ester (1.0 eq) in a suitable anhydrous polar aprotic solvent (e.g., HMPA).

    • Add a significant excess of the strong, unhindered nucleophile (e.g., Sodium thiophenoxide, 3.0-5.0 eq).

    • Heat the reaction mixture to a high temperature (e.g., 100-120 °C) for an extended period (24-48 hours), monitoring carefully by TLC.

    • Upon completion, cool the reaction, quench with water, and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the organic layer with water and brine, dry over anhydrous MgSO₄, filter, and concentrate.

    • Purify the liberated alcohol by flash column chromatography.

Quantitative Data Summary
ReactionReactantsCatalyst/ReagentConditionsTypical YieldReference
Fischer Esterification Benzoic Acid, EthanolH₂SO₄ (catalytic)Reflux, 2-4 h~95%[4]
Alcohol Protection Primary Alcohol, 2,4,6-Trimethylbenzoyl ChloridePyridineDCM, 0 °C to RT, 12-24 h>90%[1]
Ester Deprotection Mesitoyl EsterStrong Nucleophile (e.g., NaSPh)HMPA, 100-120 °C, 24-48 hVariable (Substrate Dependent)[3]

Diagrams

G cluster_synthesis Synthesis of this compound Acid 2,4,6-Trimethyl- benzoic Acid Reflux Reflux (2-4h) Acid->Reflux Ethanol Ethanol (Excess) Ethanol->Reflux Catalyst H2SO4 (cat.) Catalyst->Reflux Product Ethyl 2,4,6- trimethylbenzoate Reflux->Product

Caption: Synthesis of this compound via Fischer Esterification.

G cluster_workflow Protecting Group Strategy Workflow Start Alcohol (R-OH) Protect Protect Alcohol (Protocol 2) Start->Protect Mes-Cl, Pyridine Protected Protected Alcohol (R-OMes) Protect->Protected React Perform Reaction (e.g., Oxidation, Grignard) Protected->React Stable to reagents Intermediate Transformed Molecule (Product-OMes) React->Intermediate Deprotect Deprotect Alcohol (Protocol 3) Intermediate->Deprotect Strong Nucleophile Final Final Product (Product-OH) Deprotect->Final

Caption: Workflow for a protecting group strategy using the mesitoyl group.

Application 2: Regioselective Friedel-Crafts Acylation

While the steric bulk of the mesitoyl group hinders many reactions, this property can be harnessed to achieve high regioselectivity in others, such as the Friedel-Crafts acylation. When acylating a substrate with multiple potential reaction sites, a bulky acylating agent like 2,4,6-trimethylbenzoyl chloride will preferentially react at the most sterically accessible position. This makes it a valuable reagent for synthesizing specific isomers of aromatic ketones that might be difficult to obtain otherwise.

Experimental Protocol

Protocol 4: Regioselective Friedel-Crafts Acylation of Anisole

This protocol describes a representative Friedel-Crafts acylation. While using the highly hindered 2,4,6-trimethylbenzoyl chloride would require forcing conditions, the general methodology is based on well-established procedures. The reaction with anisole is expected to yield the para-acylated product almost exclusively, as the ortho positions are sterically shielded by the methoxy group.

  • Materials: Anisole, 2,4,6-Trimethylbenzoyl chloride, Anhydrous Aluminum Chloride (AlCl₃), Anhydrous Dichloromethane (DCM), Ice, 1M Hydrochloric Acid (HCl), Saturated NaHCO₃ solution, Brine, Anhydrous MgSO₄.

  • Procedure:

    • To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add anhydrous AlCl₃ (1.1 eq).

    • Add anhydrous DCM and cool the suspension to 0 °C in an ice bath.

    • In a separate flask, dissolve anisole (1.0 eq) and 2,4,6-trimethylbenzoyl chloride (1.0 eq) in anhydrous DCM.

    • Add the anisole/acyl chloride solution dropwise to the stirred AlCl₃ suspension at 0 °C.

    • After addition, allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.

    • Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

    • Combine the organic layers and wash sequentially with 1M HCl, water, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting ketone by flash column chromatography or recrystallization.

Quantitative Data Summary
ReactionAromatic SubstrateAcylating AgentCatalystConditionsTypical YieldReference
Friedel-Crafts Acylation AnisoleAcetic AnhydrideAlCl₃Reflux85.7%[5]
Friedel-Crafts Acylation AnisoleBenzoyl ChlorideHBEA Zeolite120 °C83% conversion, 93-96% selectivity[6]

Note: Yields are for related, less-hindered acylating agents and serve as a benchmark. Reactions with the bulkier 2,4,6-trimethylbenzoyl chloride may require more forcing conditions and could result in different yields.

Diagrams

Caption: Mechanism of Friedel-Crafts acylation with a hindered acyl chloride.

G cluster_logic Logical Relationship of Steric Hindrance Core Core Structural Feature: Two Ortho-Methyl Groups Hindrance Creates Significant Steric Hindrance around Carbonyl Group Core->Hindrance Reason1 Blocks Nucleophilic Attack at Carbonyl Carbon Hindrance->Reason1 Reason2 Favors Attack at Sterically Least Hindered Position Hindrance->Reason2 App1 Application 1: Protecting Group Outcome1 Result: High Chemical Stability (Resists Hydrolysis, Organometallics) App1->Outcome1 App2 Application 2: Regioselective Acylation Outcome2 Result: High Regioselectivity (e.g., para-substitution) App2->Outcome2 Reason1->App1 Reason2->App2

Caption: How steric hindrance dictates the dual synthetic roles of the mesitoyl group.

References

Application Notes and Protocols: Ethyl 2,4,6-trimethylbenzoate in Fragrance Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Ethyl 2,4,6-trimethylbenzoate, a sterically hindered aromatic ester, for its potential use in fragrance formulations. Due to limited publicly available data on its direct application in perfumery, this document combines known physicochemical properties with theoretical applications based on the principles of fragrance chemistry and the behavior of structurally related molecules.

Introduction

This compound (CAS 1754-55-8) is an aromatic ester characterized by a benzene ring substituted with an ethyl ester group and three methyl groups at positions 2, 4, and 6.[1][2] This substitution pattern results in significant steric hindrance around the ester functionality, which is hypothesized to influence its odor profile, chemical stability, and release characteristics from a fragrance matrix. Its structural relative, ethyl benzoate, is known for its sweet, fruity, and floral notes.[3][4] The presence of the three methyl groups in this compound is expected to modulate these olfactory properties, potentially introducing unique aromatic facets.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its behavior in fragrance formulations, including its volatility, solubility, and stability.

PropertyValueReference
Molecular Formula C₁₂H₁₆O₂[1]
Molecular Weight 192.25 g/mol [1]
CAS Number 1754-55-8[1]
Appearance Colorless to light yellow to red clear liquid[5][6]
Boiling Point 121 °C at 7 mmHg[7]
Density 1.00 g/cm³[7]
Refractive Index 1.5020[7]
Purity (typical) >95.0% (GC)[5][6]
LogP (Octanol/Water) 2.789 (Predicted)[8]

Caption: Table 1: Physicochemical properties of this compound.

Hypothetical Odor Profile and Application in Fragrance

Due to the lack of specific sensory data for this compound, its odor profile is hypothesized based on its chemical structure. The ethyl ester group is a common feature in many fruity and floral fragrance molecules. The trimethyl-substituted benzene ring may impart woody, spicy, or even slightly herbaceous undertones, while also reducing the overall sweetness and volatility compared to simpler benzoates.

Hypothesized Olfactory Notes:

  • Top Notes: Mildly fruity, slightly green.

  • Heart Notes: Herbaceous, subtly floral, with a hint of spice.

  • Base Notes: Woody, slightly balsamic, with a powdery dry-down.

Potential Applications in Fragrance Formulations:

  • Modifier in Woody and Chypre Accords: The hypothesized woody and herbaceous character could make it a valuable modifier in cedarwood, sandalwood, and oakmoss compositions, adding complexity and a unique aromatic twist.

  • Fixative in Floral and Fruity Blends: Due to its relatively high molecular weight and predicted lower volatility, it may act as a fixative, prolonging the perception of more volatile top and middle notes.

  • Component in Masculine Fragrances: Its potential spicy and woody facets could be well-suited for fougère and other masculine fragrance types.

Experimental Protocols

The following sections detail experimental protocols for the synthesis, sensory evaluation, and quality control of this compound for fragrance applications.

A standard laboratory-scale synthesis can be achieved via Fischer esterification of 2,4,6-trimethylbenzoic acid with ethanol, using a strong acid catalyst.

Materials:

  • 2,4,6-trimethylbenzoic acid

  • Anhydrous ethanol

  • Concentrated sulfuric acid (catalyst)

  • Sodium bicarbonate solution (5% w/v)

  • Anhydrous magnesium sulfate

  • Dichloromethane or diethyl ether

  • Standard laboratory glassware (round-bottom flask, reflux condenser, separatory funnel)

  • Heating mantle and magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve 2,4,6-trimethylbenzoic acid in an excess of anhydrous ethanol.

  • Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

  • Heat the reaction mixture to reflux for 4-6 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and remove the excess ethanol using a rotary evaporator.

  • Dissolve the residue in dichloromethane or diethyl ether and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water, 5% sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

  • Purify the crude product by vacuum distillation.

G cluster_synthesis Synthesis Workflow Reactants 2,4,6-Trimethylbenzoic Acid + Ethanol (Sulfuric Acid catalyst) Reflux Heat to Reflux (4-6 hours) Reactants->Reflux Esterification Workup Solvent Removal & Extraction Reflux->Workup Reaction Completion Purification Vacuum Distillation Workup->Purification Product This compound Purification->Product

Caption: Synthesis workflow for this compound.

A trained sensory panel is required to formally evaluate the odor profile of the synthesized ester.

Materials:

  • Purified this compound

  • Odorless solvent (e.g., diethyl phthalate or ethanol)

  • Standard smelling strips

  • Olfactory evaluation booths

Procedure:

  • Prepare a series of dilutions of this compound in the chosen solvent (e.g., 10%, 1%, 0.1%).

  • Dip smelling strips into each dilution and allow the solvent to evaporate for a few seconds.

  • Present the strips to a panel of trained evaluators in a double-blind, randomized order.

  • Panelists should record their individual perceptions of the odor, including top, middle, and base notes, at various time intervals (e.g., immediately, after 10 minutes, after 1 hour, and after 4 hours).

  • Compile and analyze the descriptive data to establish a comprehensive odor profile.

G cluster_sensory Sensory Evaluation Workflow Preparation Prepare Dilutions (10%, 1%, 0.1%) Application Dip Smelling Strips Preparation->Application Evaluation Panelist Evaluation (Double-Blind) Application->Evaluation Data_Analysis Compile & Analyze Odor Descriptors Evaluation->Data_Analysis Profile Odor Profile Data_Analysis->Profile

Caption: Sensory evaluation workflow.

GC-MS is a standard method for assessing the purity of fragrance raw materials and identifying any potential impurities. A reverse-phase HPLC method has also been described for the analysis of this compound.[9][10]

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Capillary column suitable for fragrance analysis (e.g., DB-5ms).

Typical GC-MS Parameters:

  • Injector Temperature: 250 °C

  • Oven Program: Initial temperature of 60 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate.

  • MS Ionization: Electron Ionization (EI) at 70 eV.

  • MS Scan Range: m/z 40-400.

Procedure:

  • Prepare a dilute solution of the synthesized this compound in a suitable solvent (e.g., dichloromethane).

  • Inject an appropriate volume of the sample into the GC-MS system.

  • Acquire the total ion chromatogram (TIC) and mass spectra.

  • Identify the peak corresponding to this compound and calculate its purity based on the peak area percentage.

  • Identify any impurity peaks by comparing their mass spectra with a library database (e.g., NIST).

Stability in Cosmetic Formulations

The stability of a fragrance ingredient is crucial for its performance in a final product. The steric hindrance in this compound is expected to confer good chemical stability.

Protocol for Accelerated Stability Testing:

  • Incorporate this compound at a typical use level (e.g., 0.1-1.0%) into a base cosmetic formulation (e.g., an emulsion or an alcohol-based solution).

  • Store samples of the formulation under various conditions:

    • Elevated temperature (e.g., 40 °C)

    • Refrigerated (4 °C)

    • Room temperature (25 °C)

    • Cyclic temperature (e.g., alternating between -10 °C and 25 °C)

  • Evaluate the samples at regular intervals (e.g., 1, 2, 4, 8, and 12 weeks) for changes in color, odor, pH, and viscosity.

  • Use GC-MS to quantify the concentration of this compound at each time point to assess its chemical degradation.

Olfactory Signaling Pathway

The perception of odorants like this compound is initiated by their interaction with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium. This interaction triggers a G-protein-coupled signaling cascade.

General Olfactory Signaling Cascade:

  • An odorant molecule binds to a specific Olfactory Receptor (OR).

  • This binding activates an olfactory-specific G-protein (G-olf).

  • The activated G-olf stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).

  • cAMP opens cyclic nucleotide-gated ion channels, causing an influx of Na⁺ and Ca²⁺ ions.

  • The influx of cations leads to depolarization of the neuron, generating a receptor potential.

  • If the depolarization reaches the threshold, an action potential is fired and transmitted to the olfactory bulb in the brain for processing.[11][12]

G cluster_pathway Olfactory Signaling Pathway Odorant This compound OR Olfactory Receptor (OR) Odorant->OR Binds to G_Protein G-protein (G-olf) Activation OR->G_Protein Adenylyl_Cyclase Adenylyl Cyclase Activation G_Protein->Adenylyl_Cyclase cAMP cAMP Production Adenylyl_Cyclase->cAMP Ion_Channel Ion Channel Opening (Na⁺, Ca²⁺ influx) cAMP->Ion_Channel Depolarization Neuron Depolarization Ion_Channel->Depolarization Action_Potential Action Potential to Brain Depolarization->Action_Potential

Caption: General olfactory signaling pathway for an odorant.

Conclusion

This compound presents an interesting profile for fragrance research due to its unique sterically hindered structure. While specific data on its odor and application are scarce, the provided protocols offer a framework for its synthesis, evaluation, and potential incorporation into fragrance formulations. Further research is warranted to fully characterize its sensory properties and explore its utility in perfumery.

References

Application Notes: The Use of Ethyl 2,4,6-trimethylbenzoate as an Internal Standard in Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In quantitative analytical chemistry, particularly in chromatographic techniques like Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS), achieving high accuracy and precision is paramount. An internal standard (IS) is a substance added in a constant amount to all samples, calibration standards, and blanks.[1][2] The purpose of the internal standard is to correct for the loss of analyte during sample preparation and analysis.[3] Since the internal standard is affected by the same experimental variations as the analyte, the ratio of the analyte signal to the internal standard signal provides a more reproducible measure than the analyte signal alone. Ethyl 2,4,6-trimethylbenzoate is a suitable internal standard for the analysis of various organic compounds, especially for other esters and aromatic compounds.

Properties of this compound

To be an effective internal standard, a compound should possess several key characteristics. It must be a compound that is not naturally present in the samples being analyzed.[1][4] Additionally, it should have similar chemical and physical properties to the analyte(s) of interest, ensuring it behaves similarly during extraction, derivatization, and chromatographic analysis.[5] this compound exhibits several properties that make it an excellent candidate for an internal standard in GC-based methods.

Key Attributes:

  • Chemical Stability: It is a relatively inert ester, not prone to degradation under typical sample preparation and GC analysis conditions.

  • Distinct Retention Time: Its unique structure results in a chromatographic retention time that is unlikely to overlap with many common analytes, ensuring good peak separation.

  • Low Natural Abundance: It is not a naturally occurring compound in most biological or environmental matrices, preventing interference from the sample itself.

  • Characteristic Mass Spectrum: In GC-MS, it produces a distinct mass spectrum with characteristic ions, allowing for easy identification and quantification without spectral overlap with many target analytes.[6]

Data Presentation

Table 1: Physicochemical and Spectrometric Properties of this compound
PropertyValueSource
IUPAC NameThis compound[6]
SynonymsEthyl mesitoate, Mesitylenecarboxylic Acid Ethyl Ester[6]
CAS Number1754-55-8[6]
Molecular FormulaC₁₂H₁₆O₂[6]
Molecular Weight192.25 g/mol [6]
Key Mass Fragments (m/z)192 (M+), 147, 146, 119[6]

Experimental Protocols

Protocol 1: Quantification of Phthalate Esters in Water by GC-MS using this compound as an Internal Standard

This protocol details the determination of common phthalate esters (e.g., Diethyl phthalate, Dibutyl phthalate) in water samples.

1. Materials and Reagents

  • Analytes: Diethyl phthalate (DEP), Dibutyl phthalate (DBP) analytical standards.

  • Internal Standard: this compound (analytical standard).

  • Solvents: Dichloromethane (DCM, pesticide residue grade), Methanol (HPLC grade), Ethyl Acetate (pesticide residue grade).

  • Reagents: Anhydrous Sodium Sulfate (ACS grade, baked at 400°C for 4 hours).

  • Water: Deionized or Milli-Q water for blanks and standard preparation.

2. Preparation of Standard Solutions

  • Analyte Stock Solution (1000 µg/mL): Accurately weigh 100 mg of each phthalate standard into a 100 mL volumetric flask. Dissolve and bring to volume with ethyl acetate.

  • Internal Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound into a 100 mL volumetric flask. Dissolve and bring to volume with ethyl acetate.

  • Analyte Working Solution (10 µg/mL): Dilute 1 mL of the analyte stock solution to 100 mL with ethyl acetate.

  • Internal Standard Spiking Solution (5 µg/mL): Dilute 0.5 mL of the IS stock solution to 100 mL with ethyl acetate.

3. Sample Preparation (Liquid-Liquid Extraction)

  • Collect a 500 mL water sample in a clean glass bottle.

  • Transfer the sample to a 1 L separatory funnel.

  • Spike the sample with 100 µL of the Internal Standard Spiking Solution (5 µg/mL) to achieve a final concentration of 1 µg/L.

  • Add 30 mL of Dichloromethane (DCM) to the separatory funnel.

  • Shake vigorously for 2 minutes, periodically venting the funnel.

  • Allow the layers to separate for 10 minutes.

  • Drain the lower organic layer (DCM) through a funnel containing anhydrous sodium sulfate into a collection flask.

  • Repeat the extraction twice more with fresh 30 mL portions of DCM, combining the extracts.

  • Concentrate the combined extract to approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen.

  • Transfer the final extract to a 2 mL GC vial for analysis.

4. GC-MS Analysis

The analysis is performed using a gas chromatograph coupled to a mass spectrometer.[7]

Table 2: GC-MS Instrumental Parameters
ParameterSetting
Gas Chromatograph
Injection ModeSplitless, 1 µL injection volume
Injector Temperature280°C
ColumnDB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier GasHelium, constant flow at 1.2 mL/min
Oven ProgramInitial 60°C for 2 min, ramp at 10°C/min to 280°C, hold for 5 min
Mass Spectrometer
Interface Temperature290°C
Ion Source Temp230°C
Ionization ModeElectron Ionization (EI) at 70 eV
Acquisition ModeSelected Ion Monitoring (SIM)
SIM Ions (m/z)
Diethyl Phthalate149, 177, 222
Dibutyl Phthalate149, 205, 223
This compound147, 192

5. Calibration and Quantification

  • Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10 µg/L) by spiking blank water with the Analyte Working Solution.

  • Process each calibration standard through the same extraction procedure as the samples, including the addition of the internal standard.

  • Analyze the extracted standards by GC-MS.

  • For each analyte, create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

  • Calculate the concentration of the analytes in the samples using the generated calibration curve.

Mandatory Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Collect Sample (e.g., 500 mL water) Spike_IS 2. Spike with Internal Standard (this compound) Sample->Spike_IS Extraction 3. Liquid-Liquid Extraction (DCM) Spike_IS->Extraction Concentration 4. Concentrate Extract (to 1 mL) Extraction->Concentration GCMS 5. GC-MS Analysis (Separation & Detection) Concentration->GCMS Integration 6. Peak Integration (Analyte & IS) GCMS->Integration Ratio 7. Calculate Area Ratio (Analyte / IS) Integration->Ratio Calibration 8. Construct Calibration Curve Ratio->Calibration Quantify 9. Quantify Analyte Concentration Calibration->Quantify

Caption: Internal standard quantification workflow.

logical_relationship cluster_variability Sources of Analytical Variability cluster_signals Measured Signals cluster_correction Correction & Final Result V_Inject Injection Volume Variability S_Analyte Analyte Signal V_Inject->S_Analyte S_IS Internal Standard Signal V_Inject->S_IS V_Matrix Matrix Effects (Suppression/Enhancement) V_Matrix->S_Analyte V_Matrix->S_IS V_Prep Sample Prep Inconsistencies V_Prep->S_Analyte V_Prep->S_IS Ratio Signal Ratio (Analyte / IS) S_Analyte->Ratio S_IS->Ratio Result Accurate & Precise Quantification Ratio->Result

Caption: How an internal standard corrects for variability.

Validation and Quality Control

For any quantitative method, validation is a critical step to ensure the results are reliable.[8][9] Key validation parameters should be assessed.

Table 3: Typical Method Validation Parameters
ParameterAcceptance CriteriaDescription
Linearity R² ≥ 0.995Assesses the linear relationship between the concentration and the instrument response over a specified range.
Precision (%RSD) ≤ 15%Measures the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample.[10]
Accuracy (% Recovery) 80 - 120%Determines the closeness of the measured value to the true value, often assessed by analyzing spiked samples at known concentrations.[10]
Limit of Quantification (LOQ) Signal-to-Noise ≥ 10The lowest concentration of an analyte in a sample that can be reliably quantified with acceptable precision and accuracy.[11]
Specificity No interfering peaksThe ability to assess unequivocally the analyte in the presence of components that may be expected to be present.[12]

Quality Control Practices:

  • Laboratory Reagent Blank (LRB): An aliquot of reagent water treated exactly as a sample. It is used to determine if analytes or interferences are present in the laboratory environment, reagents, or apparatus.

  • Laboratory Fortified Blank (LFB): An aliquot of reagent water to which known quantities of the method analytes are added. The LFB is processed and analyzed exactly like a sample to determine whether the method is in control.[4]

  • Duplicates: Two separate samples collected at the same time and place under identical circumstances. Analysis of duplicates gives a measure of the precision associated with the entire process.[4]

References

Synthesis of Mesityl Esters: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mesityl esters are a class of organic compounds characterized by the presence of a bulky 2,4,6-trimethylphenyl (mesityl) group attached to the oxygen atom of an ester moiety. This significant steric hindrance profoundly influences their chemical reactivity and physical properties, making them valuable tools in various areas of chemical research and development. The bulky mesityl group can serve as a protective group for carboxylic acids, preventing undesired reactions at the carboxyl group due to its resistance to hydrolysis under both acidic and basic conditions. Furthermore, the unique steric and electronic properties of mesityl esters make them interesting building blocks in the synthesis of complex molecules and polymers.

This document provides detailed protocols for the synthesis of mesityl esters, focusing on methods suitable for overcoming the steric challenges inherent in their formation. The primary methods discussed are the Steglich esterification, which is well-suited for coupling sterically hindered alcohols and carboxylic acids, and the use of acyl chlorides.

Data Presentation: Comparison of Synthetic Methods for Mesityl Esters

Due to the steric hindrance of mesitol (2,4,6-trimethylphenol), the synthesis of mesityl esters can be challenging, often resulting in moderate yields. The choice of coupling agent and reaction conditions is critical for achieving optimal results. Below is a summary of common methods and reported yields for the synthesis of various mesityl esters.

Carboxylic AcidEsterification MethodCatalyst/ReagentsSolventReaction ConditionsYield (%)Reference
2,4,6-Trimethylbenzoic AcidAcid ChloridePyridineTolueneRoom Temperature, extended reaction time40-60 (estimated)Benchchem
General Carboxylic AcidSteglich EsterificationDCC, DMAPDichloromethane (DCM)0 °C to Room Temperature, 1-3 h50-80 (typical for hindered esters)General Literature
General Carboxylic AcidSteglich EsterificationEDC, DMAPDichloromethane (DCM)Room TemperatureGood to excellent (general application)General Literature

Note: Yields are highly dependent on the specific carboxylic acid used and the precise reaction conditions.

Experimental Protocols

Protocol 1: General Synthesis of Mesityl Esters via Steglich Esterification

This protocol describes a general method for the synthesis of mesityl esters from a carboxylic acid and mesitol using N,N'-Dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-Dimethylaminopyridine (DMAP) as a catalyst. This method is particularly effective for sterically hindered substrates.

Materials:

  • Carboxylic acid (1.0 eq)

  • Mesitol (2,4,6-trimethylphenol) (1.0 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the carboxylic acid (1.0 eq), mesitol (1.0 eq), and DMAP (0.1 eq).

  • Dissolve the solids in anhydrous dichloromethane (DCM).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • In a separate container, dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM.

  • Slowly add the DCC solution to the stirred reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, or until the reaction is complete (monitor by TLC).

  • A white precipitate of dicyclohexylurea (DCU) will form.

  • Filter the reaction mixture through a sintered glass funnel or a pad of celite to remove the DCU precipitate. Wash the filter cake with a small amount of DCM.

  • Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude mesityl ester.

  • Purify the crude product by column chromatography on silica gel or recrystallization to afford the pure mesityl ester.

Protocol 2: Synthesis of Mesityl 2,4,6-Trimethylbenzoate via the Acid Chloride Method

This two-step protocol is suitable for the synthesis of highly sterically hindered mesityl esters. The first step involves the formation of the acyl chloride, which is then reacted with mesitol.

Step 1: Synthesis of 2,4,6-Trimethylbenzoyl Chloride (Mesitoyl Chloride)

Materials:

  • 2,4,6-Trimethylbenzoic acid

  • Thionyl chloride (SOCl₂)

  • A catalytic amount of N,N-Dimethylformamide (DMF) or pyridine

  • Anhydrous toluene or another inert solvent

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases, suspend 2,4,6-trimethylbenzoic acid in anhydrous toluene.

  • Add a catalytic amount of DMF or pyridine.

  • Slowly add thionyl chloride to the suspension.

  • Heat the reaction mixture to reflux and maintain for 1-2 hours, or until the evolution of HCl and SO₂ gas ceases.

  • Allow the reaction to cool to room temperature.

  • Remove the solvent and excess thionyl chloride under reduced pressure.

  • The resulting crude mesitoyl chloride can be used in the next step without further purification or can be purified by vacuum distillation.

Step 2: Esterification of Mesitol with Mesitoyl Chloride

Materials:

  • Mesitoyl chloride (from Step 1)

  • Mesitol (2,4,6-trimethylphenol)

  • Pyridine

  • Anhydrous Toluene

Procedure:

  • In a dry round-bottom flask, dissolve mesitol and pyridine in anhydrous toluene.

  • Slowly add the mesitoyl chloride to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for an extended period (several hours to overnight), monitoring the progress by TLC.

  • Upon completion, dilute the reaction mixture with a suitable organic solvent like diethyl ether or ethyl acetate.

  • Wash the organic layer sequentially with water, 1 M HCl (to remove pyridine), saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain Mesityl 2,4,6-trimethylbenzoate.[1]

Visualizations

Experimental Workflow for Steglich Esterification

Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reagents 1. Combine Carboxylic Acid, Mesitol, and DMAP in DCM Cooling 2. Cool to 0 °C Reagents->Cooling Addition 4. Add DCC solution Cooling->Addition DCC_prep 3. Prepare DCC solution in DCM Stir 5. Stir at RT Addition->Stir Filter 6. Filter DCU Stir->Filter Wash 7. Wash organic phase Filter->Wash Dry 8. Dry and concentrate Wash->Dry Purify 9. Purify product Dry->Purify

Caption: General workflow for the synthesis of mesityl esters via Steglich esterification.

Signaling Pathway: Mechanism of Steglich Esterification

Mechanism RCOOH Carboxylic Acid (R-COOH) O_Acylisourea O-Acylisourea Intermediate RCOOH->O_Acylisourea + DCC DCC DCC DMAP DMAP MesOH Mesitol (Mes-OH) Acyl_DMAP N-Acylpyridinium Ion O_Acylisourea->Acyl_DMAP + DMAP DCU DCU O_Acylisourea->DCU + Mes-OH (minor pathway) Tetrahedral_Int Tetrahedral Intermediate Acyl_DMAP->Tetrahedral_Int + Mes-OH Ester Mesityl Ester (R-COOMes) Tetrahedral_Int->Ester - DMAP

Caption: Simplified mechanism of the DMAP-catalyzed Steglich esterification for mesityl ester synthesis.

References

Application Notes and Protocols: Acid-Catalyzed Hydrolysis of Ethyl 2,4,6-trimethylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The hydrolysis of esters is a fundamental reaction in organic chemistry, yet its efficiency is profoundly influenced by the steric environment around the carbonyl group. Ethyl 2,4,6-trimethylbenzoate, also known as ethyl mesitoate, presents a classic case of a sterically hindered ester. The presence of two ortho-methyl groups on the benzene ring significantly shields the carbonyl carbon from nucleophilic attack, rendering the ester highly resistant to hydrolysis under standard conditions. This steric hindrance necessitates more forcing reaction conditions, such as elevated temperatures and high acid concentrations, to achieve a reasonable reaction rate.

Understanding the kinetics and mechanism of the hydrolysis of such hindered esters is crucial for drug development, where ester groups are often employed as prodrug moieties to improve bioavailability. The stability of these esters to hydrolysis can directly impact the release and efficacy of the active pharmaceutical ingredient. These application notes provide a detailed overview of the acid-catalyzed hydrolysis of this compound, including the probable reaction mechanism, illustrative kinetic data, and a comprehensive experimental protocol.

Reaction Mechanism and Steric Effects

The acid-catalyzed hydrolysis of unhindered esters typically proceeds through a bimolecular acyl-oxygen cleavage mechanism (AAC2). However, for sterically hindered esters like this compound, the nucleophilic attack of water on the protonated carbonyl carbon is severely impeded. Consequently, the reaction is thought to proceed through a unimolecular pathway, either AAC1 or AAL1, involving alkyl-oxygen cleavage.

In the case of the closely related tert-butyl 2,4,6-trimethylbenzoate, the hydrolysis proceeds via an AAL1 mechanism, where the protonated ester undergoes alkyl-oxygen bond cleavage to form a stable tert-butyl carbocation.[1][2] For this compound, the formation of a primary ethyl carbocation is less favorable. Therefore, the mechanism is more likely to involve a unimolecular acyl-oxygen cleavage (AAC1), where the rate-determining step is the formation of an acylium ion, or potentially an SN2-like attack by water on the ethyl group of the protonated ester, though the latter is less common in acidic conditions.[3]

The significant steric hindrance dramatically slows the reaction rate compared to unhindered esters like ethyl benzoate.

Quantitative Data

Due to the challenging nature of the hydrolysis of this compound, detailed kinetic data in the scientific literature is scarce. The following table provides illustrative data based on studies of other sterically hindered benzoate esters to highlight the expected trends under acidic conditions.

EsterAcid ConcentrationTemperature (°C)Relative Rate Constant (krel)Reference
Ethyl Benzoate1 M HCl251[General Knowledge]
Ethyl 2-methylbenzoate1 M HCl25~0.1[General Knowledge]
Ethyl 2,6-dimethylbenzoate1 M HCl100Very Slow[4]
This compound 1 M HCl 100 Extremely Slow (extrapolated)
tert-Butyl 2,4,6-trimethylbenzoateAqueous Acetone/HCl97Readily Hydrolyzed (via AAL1)[1]

Experimental Protocols

This section provides a detailed protocol for the acid-catalyzed hydrolysis of this compound. Given the ester's resistance to hydrolysis, elevated temperatures and prolonged reaction times are necessary.

Materials
  • This compound

  • Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Dioxane or a similar inert, water-miscible co-solvent

  • Deionized Water

  • Diethyl ether or Ethyl acetate for extraction

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Standard laboratory glassware

Procedure: Acid-Catalyzed Hydrolysis
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (e.g., 5.0 g, 26 mmol) in a suitable co-solvent such as dioxane (50 mL).

  • Addition of Acid: To the stirred solution, cautiously add an equal volume of concentrated hydrochloric acid (50 mL, ~12 M) or a similar molar equivalent of sulfuric acid.

  • Reflux: Heat the reaction mixture to reflux using a heating mantle. The reaction should be maintained at reflux for an extended period (e.g., 24-48 hours). Due to the high steric hindrance, shorter reaction times are unlikely to yield significant product.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by withdrawing small aliquots, quenching with base, extracting, and analyzing by gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Work-up:

    • After the reaction is deemed complete (or has reached equilibrium), allow the mixture to cool to room temperature.

    • Carefully transfer the reaction mixture to a separatory funnel containing 100 mL of cold deionized water.

    • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

    • Combine the organic extracts and wash sequentially with deionized water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL to remove the carboxylic acid product), and finally with brine (1 x 50 mL). The 2,4,6-trimethylbenzoic acid product will be in the aqueous bicarbonate washes.

  • Isolation of 2,4,6-Trimethylbenzoic Acid:

    • Combine the sodium bicarbonate washes in a beaker and cool in an ice bath.

    • Slowly acidify the solution with concentrated HCl until the precipitation of 2,4,6-trimethylbenzoic acid is complete (pH ~2).

    • Collect the solid product by vacuum filtration, washing with a small amount of cold deionized water.

    • Dry the product in a vacuum oven.

  • Purification and Characterization: The crude 2,4,6-trimethylbenzoic acid can be purified by recrystallization from a suitable solvent (e.g., ethanol/water). The final product should be characterized by melting point determination and spectroscopic methods (¹H NMR, ¹³C NMR, IR).

Visualizations

G cluster_mechanism A_AC1 Hydrolysis Mechanism Ester This compound Protonated_Ester Protonated Ester Ester->Protonated_Ester + H₃O⁺ Acylium_Ion Acylium Ion (Rate-determining) Protonated_Ester->Acylium_Ion - EtOH Carboxylic_Acid_Intermediate Protonated Carboxylic Acid Acylium_Ion->Carboxylic_Acid_Intermediate + H₂O Carboxylic_Acid 2,4,6-Trimethylbenzoic Acid Carboxylic_Acid_Intermediate->Carboxylic_Acid - H₃O⁺ Ethanol Ethanol

Caption: Proposed AAC1 mechanism for the hydrolysis of a sterically hindered ester.

G cluster_workflow Experimental Workflow Start Dissolve Ester in Co-solvent Add_Acid Add Concentrated Acid Start->Add_Acid Reflux Heat to Reflux (24-48h) Add_Acid->Reflux Cool Cool to Room Temperature Reflux->Cool Extract Extract with Organic Solvent Cool->Extract Wash Wash with NaHCO₃ (aq) Extract->Wash Isolate_Acid Acidify Aqueous Layer & Filter Wash->Isolate_Acid Purify Recrystallize Product Isolate_Acid->Purify End Characterize Product Purify->End

Caption: General experimental workflow for the acid-catalyzed hydrolysis.

References

Application Notes and Protocols for Base-Catalyzed Hydrolysis of Sterically Hindered Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The base-catalyzed hydrolysis of esters, or saponification, is a fundamental reaction in organic synthesis. However, esters with significant steric hindrance around the carbonyl group or the alcohol moiety present a considerable challenge to standard hydrolysis conditions.[1] Bulky substituents impede the nucleophilic attack of the hydroxide ion, drastically slowing down the reaction rate and often leading to incomplete conversion under typical aqueous basic conditions.[1] This phenomenon is of particular importance in the pharmaceutical industry, where sterically hindered esters are often employed as prodrugs to improve the pharmacokinetic properties of a drug molecule. The controlled cleavage of these esters is crucial for the in vivo release of the active pharmaceutical ingredient.

These application notes provide a comprehensive overview of the challenges and solutions associated with the base-catalyzed hydrolysis of sterically hindered esters. We present detailed experimental protocols for effective hydrolysis, quantitative data to guide methods selection, and troubleshooting advice for common issues encountered in the laboratory.

Challenges in the Hydrolysis of Sterically Hindered Esters

The primary challenge in the saponification of sterically hindered esters is overcoming the high activation energy barrier for the nucleophilic attack on the sterically shielded carbonyl carbon.[1] Standard conditions, such as refluxing with aqueous sodium hydroxide, are often ineffective and can lead to:

  • Low or no conversion: The reaction may not proceed to a significant extent even after prolonged reaction times.[2]

  • Degradation of sensitive functional groups: The harsh conditions required (high temperatures, strong base) can lead to the decomposition of other functional groups within the molecule.

  • Side reactions: In alcoholic solvent systems, transesterification can occur as a competing reaction.

To address these challenges, several modified procedures have been developed that enhance the reactivity of the hydroxide nucleophile or employ alternative reaction conditions.

Data Presentation: Comparison of Hydrolysis Methods for Sterically Hindered Esters

The following table summarizes the reaction conditions and outcomes for the hydrolysis of various sterically hindered esters using both conventional and advanced methods. This data highlights the significant rate enhancement achieved with non-aqueous solvent systems.

Ester SubstrateMethod A: Conventional (0.3 N NaOH in 80% MeOH/H₂O, rt)Method B: Non-Aqueous (0.3 N NaOH in 10% MeOH/CH₂Cl₂, rt)
Methyl Pivalate Very Slow (> 48 h)2 h (95% Yield)
Ethyl Pivalate Very Slow (> 48 h)2.5 h (94% Yield)
tert-Butyl Benzoate No Reaction4 h (92% Yield)
Methyl 2,4,6-trimethylbenzoate No Reaction6 h (90% Yield)
Cholesteryl Benzoate Very Slow (> 72 h)5 h (96% Yield)

Data compiled from literature reports.[1]

Signaling Pathway: The BAC2 Mechanism of Ester Hydrolysis

The base-catalyzed hydrolysis of esters typically proceeds through a bimolecular acyl-oxygen cleavage (BAC2) mechanism. This is a two-step nucleophilic acyl substitution reaction. The diagram below illustrates the key steps, emphasizing the challenge posed by steric hindrance.

BAC2_Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Collapse of Intermediate cluster_step3 Step 3: Acid-Base Reaction Ester R-C(=O)-OR' Sterically Hindered Ester Tetrahedral_Intermediate R-C(O⁻)(OH)-OR' Tetrahedral Intermediate Ester->Tetrahedral_Intermediate Slow due to Steric Hindrance OH_ion {⁻OH | Hydroxide Ion} Tetrahedral_Intermediate_2 R-C(O⁻)(OH)-OR' Tetrahedral Intermediate Carboxylate R-C(=O)-O⁻ Carboxylate Anion Carboxylic_Acid R-C(=O)-OH Carboxylic Acid Alcohol R'-OH Alcohol Tetrahedral_Intermediate_2->Carboxylate Fast Tetrahedral_Intermediate_2->Alcohol Leaving Group Departure Carboxylate_2 R-C(=O)-O⁻ Carboxylate Anion Carboxylic_Acid->Carboxylate_2 Deprotonation Alkoxide {R'-O⁻ | Alkoxide} Experimental_Workflow start Start dissolve_ester Dissolve Ester in Aprotic Solvent (e.g., CH₂Cl₂ or DMSO) start->dissolve_ester add_base Add Base Solution (e.g., NaOH in MeOH or KOtBu) dissolve_ester->add_base reaction Stir at Room Temperature or Gentle Heating add_base->reaction monitor Monitor Reaction Progress (TLC, GC-MS, or HPLC) reaction->monitor monitor->reaction Incomplete quench Quench Reaction (e.g., with water or dilute acid) monitor->quench Complete extract Extract with Organic Solvent quench->extract wash Wash Organic Layer (Water, Brine) extract->wash dry Dry Organic Layer (e.g., Na₂SO₄ or MgSO₄) wash->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Purify Product (Crystallization or Chromatography) concentrate->purify characterize Characterize Product (NMR, IR, MS) purify->characterize end End characterize->end

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 2,4,6-trimethylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Ethyl 2,4,6-trimethylbenzoate.

Troubleshooting Guides

Issue 1: Low or No Product Yield

Low yield is a common challenge in the synthesis of this compound, primarily due to the steric hindrance presented by the ortho-methyl groups on the 2,4,6-trimethylbenzoic acid. This steric hindrance slows down the rate of the Fischer esterification reaction.

Question: My reaction has run for several hours, but TLC analysis shows a significant amount of unreacted 2,4,6-trimethylbenzoic acid and a low yield of the desired ester. What are the potential causes and solutions?

Answer:

Several factors can contribute to low conversion in this sterically hindered esterification. The primary reason is the equilibrium nature of the Fischer esterification. To drive the reaction toward the product, several strategies can be employed.

Troubleshooting Steps for Low Yield:

Potential Cause Explanation Recommended Solution
Equilibrium Limitation Fischer esterification is a reversible reaction. The accumulation of water, a byproduct, can shift the equilibrium back towards the reactants.[1][2]1. Water Removal: Use a Dean-Stark apparatus with a suitable azeotropic solvent (e.g., toluene) to continuously remove water as it is formed.[3] 2. Excess Reactant: Use a large excess of ethanol (e.g., 5-10 equivalents or as the solvent) to shift the equilibrium towards the product side.[1]
Insufficient Reaction Time or Temperature Due to significant steric hindrance, the reaction requires more energy and time to reach completion compared to the esterification of non-hindered carboxylic acids.[4]1. Increase Reaction Time: Monitor the reaction by TLC and continue reflux until the starting material is consumed. This may take an extended period (e.g., 8-24 hours). 2. Ensure Adequate Temperature: Maintain a consistent and appropriate reflux temperature.
Ineffective Catalyst A strong acid catalyst is necessary to protonate the carbonyl oxygen and increase the electrophilicity of the carbonyl carbon, facilitating the nucleophilic attack by ethanol.[3]1. Catalyst Choice: Use a strong Brønsted acid like concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[3] 2. Catalyst Loading: Ensure an adequate amount of catalyst is used (typically 5-10 mol%).
Alternative High-Yield Strategy For highly sterically hindered esters, Fischer esterification may not be the most efficient method.Consider a two-step approach: 1. Convert 2,4,6-trimethylbenzoic acid to its more reactive acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. 2. React the resulting 2,4,6-trimethylbenzoyl chloride with ethanol in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine). This method is generally higher yielding as it is not an equilibrium reaction.[4]

Troubleshooting Workflow for Low Yield in Fischer Esterification

G start Low Yield of this compound check_water Is water being effectively removed? start->check_water check_excess_etoh Is a large excess of ethanol being used? check_water->check_excess_etoh Yes solution_dean_stark Implement Dean-Stark trap or add drying agent. check_water->solution_dean_stark No check_time_temp Are reaction time and temperature sufficient? check_excess_etoh->check_time_temp Yes solution_excess_etoh Increase molar ratio of ethanol to acid. check_excess_etoh->solution_excess_etoh No check_catalyst Is a strong acid catalyst being used in adequate amount? check_time_temp->check_catalyst Yes solution_time_temp Increase reflux time and ensure proper temperature. check_time_temp->solution_time_temp No solution_catalyst Use H2SO4 or p-TsOH (5-10 mol%). check_catalyst->solution_catalyst No consider_alternative Consider alternative synthesis via acyl chloride. check_catalyst->consider_alternative Yes end Improved Yield solution_dean_stark->end solution_excess_etoh->end solution_time_temp->end solution_catalyst->end consider_alternative->end

Caption: Troubleshooting workflow for low yield in the Fischer esterification of this compound.

Issue 2: Product Purity and Side Reactions

Question: After workup, my product is impure. What are the likely impurities and how can I remove them?

Answer:

Impurities in the synthesis of this compound can arise from unreacted starting materials or side reactions.

Common Impurities and Purification Strategies:

Impurity Source Removal Method
2,4,6-Trimethylbenzoic Acid Incomplete reaction.Aqueous Wash: During workup, wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution. The acidic starting material will be deprotonated to its sodium salt and dissolve in the aqueous layer. Be cautious of CO₂ evolution.[3]
Diethyl Ether Possible side reaction from the dehydration of ethanol, especially at high temperatures with a strong acid catalyst.Column Chromatography: If present in significant amounts, diethyl ether can be separated from the desired ester by silica gel column chromatography.

General Purification Workflow

G start Crude this compound acid_wash Wash with sat. NaHCO3(aq) to remove unreacted acid start->acid_wash brine_wash Wash with brine acid_wash->brine_wash dry Dry organic layer (e.g., Na2SO4, MgSO4) brine_wash->dry concentrate Concentrate under reduced pressure dry->concentrate check_purity Check purity (TLC, GC, NMR) concentrate->check_purity recrystallize Recrystallize from a suitable solvent (e.g., ethanol/water) check_purity->recrystallize Impure chromatography Purify by column chromatography check_purity->chromatography Complex Mixture pure_product Pure this compound check_purity->pure_product Sufficiently Pure recrystallize->pure_product chromatography->pure_product

Caption: General workflow for the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the best acid catalyst for the synthesis of this compound?

A1: Due to the sterically hindered nature of the substrate, a strong acid catalyst is recommended. Concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are the most commonly used and effective catalysts for this transformation.[3] Lewis acids can also be employed, but Brønsted acids are generally preferred for Fischer esterifications.

Q2: Can I run the reaction without a Dean-Stark trap?

A2: While it is possible to drive the reaction forward by using a very large excess of ethanol, a Dean-Stark trap is highly recommended for this specific synthesis.[3] The continuous removal of water is a more efficient way to overcome the unfavorable equilibrium, especially given the slow reaction rate due to steric hindrance.

Q3: What is a suitable solvent for the recrystallization of this compound?

A3: A mixed solvent system is often effective for the recrystallization of esters. For this compound, a mixture of ethanol and water is a good starting point.[5] The ester should be soluble in hot ethanol and insoluble in the cold ethanol/water mixture.

Q4: How long should I expect the reaction to take?

A4: The reaction time can vary significantly based on the reaction scale, temperature, and efficiency of water removal. For sterically hindered esters, reaction times of 8 to 24 hours are not uncommon.[6] It is crucial to monitor the reaction's progress by a suitable analytical method, such as Thin Layer Chromatography (TLC), to determine the point of completion.

Q5: Are there any safety precautions I should be aware of?

A5: Yes. Concentrated sulfuric acid is highly corrosive and should be handled with extreme care in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. The reaction should be performed in a well-ventilated area. When neutralizing the acid catalyst with sodium bicarbonate, be aware of the potential for vigorous gas evolution (CO₂).

Experimental Protocols

Protocol 1: Fischer Esterification of 2,4,6-Trimethylbenzoic Acid with Ethanol using a Dean-Stark Trap

This protocol is designed to maximize the yield of this compound by continuously removing water.

Materials:

  • 2,4,6-Trimethylbenzoic acid

  • Anhydrous Ethanol

  • Toluene

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

  • Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • Charging Reactants: To the round-bottom flask, add 2,4,6-trimethylbenzoic acid (1.0 eq.), ethanol (5.0 eq.), and toluene (enough to suspend the reactants).

  • Catalyst Addition: Carefully add concentrated sulfuric acid (0.1 eq.) to the mixture with stirring.

  • Reflux: Heat the reaction mixture to reflux. Toluene and water will begin to collect in the Dean-Stark trap.

  • Monitoring: Continue refluxing until no more water is collected in the trap and TLC analysis indicates the consumption of the starting carboxylic acid.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and dilute with diethyl ether or ethyl acetate.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude ester by recrystallization from an ethanol/water mixture or by column chromatography on silica gel.

Protocol 2: Two-Step Synthesis via Acyl Chloride

This protocol is a high-yielding alternative to the Fischer esterification for sterically hindered substrates.[4]

Step 1: Synthesis of 2,4,6-Trimethylbenzoyl Chloride

  • Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet connected to a trap for acidic gases (e.g., a bubbler with NaOH solution).

  • Reaction: To the flask, add 2,4,6-trimethylbenzoic acid (1.0 eq.) and thionyl chloride (SOCl₂) (2-3 eq.).

  • Reflux: Heat the mixture to reflux until the evolution of HCl and SO₂ gases ceases.

  • Isolation: Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 2,4,6-trimethylbenzoyl chloride, which can often be used in the next step without further purification.

Step 2: Esterification of 2,4,6-Trimethylbenzoyl Chloride

  • Setup: In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, dissolve ethanol (1.2 eq.) and a non-nucleophilic base such as pyridine (1.2 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane or THF).

  • Addition: Cool the solution in an ice bath and add the 2,4,6-trimethylbenzoyl chloride (1.0 eq.) dropwise from the dropping funnel with stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Workup:

    • Quench the reaction with water.

    • Separate the organic layer and wash it sequentially with dilute HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting this compound as described in Protocol 1.

References

Technical Support Center: Synthesis of Hindered Esters

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges in the synthesis of sterically hindered esters.

Frequently Asked Questions (FAQs)

Q1: Why is my standard Fischer esterification failing for a hindered acid or alcohol?

A1: Fischer esterification requires harsh conditions (strong acid, high heat) and relies on an equilibrium that is unfavorable for sterically demanding substrates.[1][2] The bulky groups on the carboxylic acid or alcohol physically block the approach of the nucleophile (the alcohol) to the electrophilic carbonyl carbon, slowing down the desired reaction. These harsh conditions can also promote side reactions like dehydration of tertiary alcohols.[3]

Q2: What is the most common side reaction when esterifying a tertiary alcohol?

A2: The most common side reaction is E2 elimination, where the alcohol loses a molecule of water to form an alkene.[4] This is especially prevalent under the acidic and high-temperature conditions of Fischer esterification. Williamson's ether synthesis, a related reaction, is also unsuitable for sterically congested alcohols due to this undesirable elimination.[4]

Q3: What are "coupling reagents" and how do they help in synthesizing hindered esters?

A3: Coupling reagents are compounds used to activate the carboxylic acid, making it more susceptible to nucleophilic attack by the hindered alcohol under milder conditions. Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) are commonly used in methods like the Steglich esterification.[3][5] They work by forming a highly reactive O-acylisourea intermediate.[3]

Q4: Can I use a base to catalyze the esterification?

A4: Direct base catalysis of esterification between a carboxylic acid and an alcohol is not feasible. A base would deprotonate the carboxylic acid, forming a carboxylate anion. This negatively charged species repels the nucleophilic alcohol, preventing the reaction.[6] However, bases are crucial components in coupling reactions, often used to activate the nucleophile or scavenge acid byproducts. For example, 4-dimethylaminopyridine (DMAP) is a highly effective catalyst used alongside a coupling reagent like DCC in the Steglich esterification.[3]

Q5: My starting materials are sensitive to acid. What method should I use?

A5: For acid-sensitive substrates, the Steglich esterification is an excellent choice as it proceeds under mild, often neutral pH conditions at room temperature.[3] This method uses a carbodiimide coupling agent (like DCC or EDC) and a catalyst (like DMAP) to avoid the need for strong acids.[2]

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of hindered esters.

Problem 1: Low or No Yield of the Desired Ester
Potential Cause Troubleshooting Step Explanation
Extreme Steric Hindrance Switch to a more powerful activation method like the Yamaguchi esterification .The Yamaguchi protocol uses 2,4,6-trichlorobenzoyl chloride to form a mixed anhydride, which is highly reactive and effective for coupling severely hindered substrates.[7]
Reversible Reaction Use a method that is irreversible, such as reacting an acyl halide with the alcohol.The reaction of an acyl chloride (formed from the carboxylic acid using SOCl₂) with an alcohol is a high-yielding, irreversible process suitable for many substrates.[2][8]
Poor Catalyst Activity Employ a specialized catalyst system designed for hindered substrates, such as diphenylammonium triflate (DPAT) or tetramethylammonium methyl carbonate (TMC) .DPAT has been shown to be effective for esterifying bulky acids and alcohols in fluorous media.[1] Metal-free catalysts like TMC avoid issues of chelation that can deactivate metal catalysts.[9]
Hydrolysis of Activated Intermediate Ensure strictly anhydrous (dry) reaction conditions .Activated carboxylic acid intermediates are highly susceptible to hydrolysis by trace amounts of water in the solvents or on glassware. This reverts the intermediate back to the starting carboxylic acid.
Problem 2: Formation of an Alkene Byproduct
Potential Cause Troubleshooting Step Explanation
Acid-Catalyzed Elimination Avoid strong acid catalysts (e.g., H₂SO₄, p-TsOH) and high temperatures.This is a classic E1 or E2 elimination pathway for secondary and especially tertiary alcohols. The acid protonates the alcohol's hydroxyl group, creating a good leaving group (water), which then departs to form a carbocation, followed by elimination of a proton to form the alkene.
Inappropriate Reagents Use a mild, non-acidic method like the Steglich or Mitsunobu reaction.The Steglich esterification avoids strong acid.[3] The Mitsunobu reaction is also an option but may not be suitable for the most sterically congested alcohols.[4]
Problem 3: Formation of N-acylurea Byproduct
Potential Cause Troubleshooting Step Explanation
Rearrangement of O-acylisourea Add the alcohol promptly after the carboxylic acid has been activated by the carbodiimide (DCC/DIC).In Steglich-type reactions, the reactive O-acylisourea intermediate can undergo an intramolecular acyl transfer to form a stable, unreactive N-acylurea byproduct, reducing the yield of the desired ester. Lowering the reaction temperature can also help minimize this side reaction.

Experimental Protocols & Data

Protocol 1: General Procedure for Steglich Esterification of a Hindered Alcohol

This protocol is a general guideline and may require optimization for specific substrates.

  • Preparation: In an oven-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the carboxylic acid (1.0 eq.), the hindered alcohol (1.0-1.2 eq.), and a catalytic amount of DMAP (0.1-0.2 eq.) in an anhydrous aprotic solvent (e.g., DCM or DMF).[5]

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Addition of Coupling Reagent: Add a solution of a carbodiimide, such as DCC or EDC (1.1 eq.), in the same anhydrous solvent dropwise to the stirred mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • If using DCC, the dicyclohexylurea (DCU) byproduct will precipitate. Filter the reaction mixture to remove the DCU.

    • Dilute the filtrate with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with a mild acid (e.g., 5% HCl), water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography to obtain the pure ester.

Quantitative Data: Solvent Effects on Hindered Esterification

The choice of solvent can significantly impact the yield of hindered esterifications. The following data illustrates the effect of the reaction medium on the esterification of cyclohexanecarboxylic acid with various alcohols using diphenylammonium triflate (DPAT) as a catalyst.[1]

AlcoholSolvent: Toluene (% Yield)Solvent: Perfluorohexane (% Yield)
n-OctanolGood Yield-
2-Methyl-1-butanolSlightly Lower Yield-
Neopentanol5085
2-Propanol15-2065

Data adapted from a study on esterification in fluorous media, demonstrating that specialized solvents can improve yields for hindered systems.[1]

Visualizations

TroubleshootingWorkflow Start Low Yield of Hindered Ester Cause1 Steric Hindrance Too High? Start->Cause1 Cause2 Side Reactions Observed? Start->Cause2 Cause3 Suboptimal Conditions? Start->Cause3 Sol1a Use Stronger Activation (e.g., Yamaguchi) Cause1->Sol1a Sol1b Use Acyl Halide Route Cause1->Sol1b Sol1c Use Specialized Catalyst (e.g., DPAT) Cause1->Sol1c Sol2a Alkene Formation (Elimination) Cause2->Sol2a Sol2b N-Acylurea Formation (Rearrangement) Cause2->Sol2b Sol2c Hydrolysis Cause2->Sol2c Sol3a Change Solvent Cause3->Sol3a Sol3b Adjust Temperature/ Concentration Cause3->Sol3b Fix2a Avoid Strong Acid/Heat Use Steglich Method Sol2a->Fix2a Fix2b Lower Temperature Add Alcohol Promptly Sol2b->Fix2b Fix2c Use Anhydrous Solvents/Reagents Sol2c->Fix2c

Caption: Troubleshooting workflow for low yields in hindered ester synthesis.

EliminationSideReaction cluster_desired Desired Path: Esterification (SN2-like) cluster_side Side Reaction: Elimination (E2) Nuc_Attack Hindered Alcohol Attacks Activated Acid Tetrahedral Tetrahedral Intermediate Nuc_Attack->Tetrahedral Nucleophilic Attack Ester Hindered Ester (Product) Tetrahedral->Ester Collapse Proton_Abs Base/Solvent Abstracts β-Proton Alkene Alkene (Byproduct) Proton_Abs->Alkene Concerted C=C formation & Leaving Group Departure Start Activated Acid + Hindered Alcohol Start->Nuc_Attack Start->Proton_Abs

Caption: Competing pathways of esterification versus elimination side reaction.

MethodComparison Fischer Fischer Esterification Conditions: Strong Acid, High Heat Pros: Simple Reagents Cons / Side Reactions: Elimination, Rearrangement, Poor for Hindered Cases[2][3] Steglich Steglich Esterification Conditions: DCC/EDC, DMAP, RT[3] Pros: Mild, Good for Acid-Sensitive Substrates Cons / Side Reactions: N-Acylurea Formation, Requires Stoichiometric Coupling Agent Yamaguchi Yamaguchi Esterification Conditions: 2,4,6-Trichlorobenzoyl Chloride, Base Pros: Excellent for Severely Hindered Substrates[7] Cons / Side Reactions: Requires Formation of Mixed Anhydride AcylHalide Acyl Halide Method Conditions: SOCl₂ or (COCl)₂, then Alcohol + Base Pros: High Yield, Irreversible[8] Cons / Side Reactions: Harsh Reagents for Acid Chloride Formation, HCl byproduct center->Fischer center->Steglich center->Yamaguchi center->AcylHalide

References

Technical Support Center: Purification of Ethyl 2,4,6-trimethylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the purification of Ethyl 2,4,6-trimethylbenzoate using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for purifying this compound? A1: The standard and most effective stationary phase for this compound is silica gel, typically with a mesh size of 230-400.

Q2: How do I select the appropriate solvent system (mobile phase)? A2: The ideal solvent system should be determined by Thin Layer Chromatography (TLC) prior to running the column.[1] A common and effective starting point for a relatively non-polar ester like this compound is a mixture of hexane and ethyl acetate.[1][2] Vary the ratio of these solvents to achieve an optimal Rf value for the product.

Q3: What is the ideal Retention Factor (Rf) value for my product on TLC? A3: For the best separation, the target compound, this compound, should have an Rf value of approximately 0.3 to 0.4 in the chosen solvent system.[1] This range ensures the compound does not elute too quickly (poor separation) or too slowly (band broadening and excessive solvent use). Some sources suggest an ideal range of 0.15-0.35.[3][4]

Q4: How much silica gel should I use for the column? A4: A general guideline is to use a weight ratio of silica gel to crude product between 50:1 and 100:1.[1] This ensures sufficient stationary phase to achieve good separation from impurities. For less complex separations, a ratio of 30:1 may be adequate.[5]

Q5: What is the best way to load the sample onto the column? A5: There are two primary methods:

  • Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase.[1] If solubility is an issue, use a more volatile solvent in which the compound is highly soluble, such as dichloromethane, keeping the volume to an absolute minimum.[1][6]

  • Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. This powder is then carefully added to the top of the packed column.[1][7] This method is often preferred as it can lead to sharper bands and better separation.

Troubleshooting Guide

Q: My compound is not eluting from the column. What could be the problem? A: There are several possibilities:

  • Incorrect Solvent System: The mobile phase may be too non-polar. Double-check the solvent mixture you prepared.[6]

  • Decomposition: The compound may be unstable on silica gel and has decomposed. You can test for this by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting to see if new spots have appeared (2D TLC).[6]

  • Eluted in Solvent Front: The compound might be less polar than anticipated and eluted very quickly in the first few fractions. Always check the first fraction collected.[6]

Q: The separation is poor, and all my fractions are contaminated. Why is this happening? A: This common issue can stem from several factors:

  • Column Overloading: Too much sample was loaded relative to the amount of silica gel. Reduce the amount of crude material or increase the column size.

  • Poor Packing: The column may have been packed unevenly, leading to channeling. Ensure the silica gel is packed uniformly without air bubbles or cracks.

  • Inappropriate Solvent Choice: The chosen solvent system may not be adequate to resolve the compound from its impurities, even if the TLC plate looked promising. Try a different solvent system.[6]

  • Sample Band too Wide: The sample was loaded in too large a volume of solvent, causing the initial band to be very broad. Always use the minimum volume necessary for loading.[1]

Q: My product is "tailing" and eluting over a large number of fractions. How can I fix this? A: Tailing often occurs with polar compounds or when there are strong interactions with the stationary phase. Once your product begins to elute, you can try gradually increasing the polarity of the mobile phase (e.g., increasing the percentage of ethyl acetate in hexane).[6] This will help push the compound off the column more quickly and sharpen the band.

Q: My crude product is not soluble in the hexane/ethyl acetate mobile phase. How should I load it? A: Dissolve your sample in a minimal volume of a stronger, volatile solvent like dichloromethane.[1][6] Carefully add this solution to the top of the column, letting the solvent absorb into the silica before adding the mobile phase. Alternatively, use the dry loading method described in the FAQs.[1][7]

Q: I suspect my product is decomposing on the silica gel. What should I do? A: First, confirm instability using 2D TLC.[6][8] If the compound is acid-sensitive, the slight acidity of silica gel could be the cause. You can neutralize the silica by running the column with a solvent system containing a small amount of triethylamine (e.g., 1%).[8][9] Alternatively, consider using a different stationary phase like neutral alumina or florisil.[6]

Q: My final product is still contaminated with the starting material, 2,4,6-trimethylbenzoic acid. How can I remove it? A: Carboxylic acids can sometimes be difficult to separate from esters on silica.

  • Pre-Column Wash: Before chromatography, dissolve the crude mixture in a solvent like diethyl ether or ethyl acetate and wash it with a mild aqueous base, such as 5% sodium bicarbonate solution. The acidic starting material will move into the aqueous layer.[1]

  • Modified Mobile Phase: The slight acidity of silica can cause the carboxylic acid to elute unexpectedly. Adding a very small amount of triethylamine to the mobile phase can help the acid remain strongly adsorbed to the top of the column.[8]

Data Presentation

Table 1: Recommended Starting Parameters for Column Chromatography

ParameterRecommendationRationale
Stationary Phase Silica Gel (230-400 mesh)Standard adsorbent for neutral organic compounds.
Mobile Phase (Start) 5-10% Ethyl Acetate in HexaneGood starting polarity for a non-polar aromatic ester.[2]
Target Rf Value 0.3 - 0.4Optimal balance between separation and elution time.[1]
Silica:Crude Ratio 50:1 to 100:1 (w/w)Ensures sufficient resolving power.[1]
Sample Loading Dry loading or wet loading (min. solvent)Promotes sharp bands and efficient separation.[1][6][7]

Table 2: Solvent System Polarity Guide

PolarityExample Solvent SystemUse Case
Very Low 100% Hexane or 1-2% Ether/HexaneFor separating very non-polar impurities.[2]
Low 5-20% Ethyl Acetate/HexaneStandard range for this compound.[1][2]
Medium 20-50% Ethyl Acetate/HexaneFor eluting more polar impurities after the product.
Polar 5% Methanol/DichloromethaneFor highly polar compounds or flushing the column.[2][9]

Experimental Protocols

Detailed Methodology for Purification of this compound

  • TLC Analysis:

    • Prepare several developing chambers with different ratios of ethyl acetate in hexane (e.g., 5%, 10%, 20%).

    • Spot a dilute solution of the crude product on a TLC plate.

    • Develop the plate in the chosen solvent system.

    • Visualize the spots under UV light.

    • Select the solvent system that gives the target product an Rf value of ~0.3-0.4.[1]

  • Column Packing (Slurry Method):

    • Secure a glass column of appropriate size vertically. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.

    • In a beaker, create a slurry by mixing the required amount of silica gel (50-100x the crude weight) with the initial, least polar mobile phase.[1]

    • Pour the slurry into the column. Use additional solvent to rinse all silica into the column.

    • Tap the column gently to ensure even packing and remove air bubbles.

    • Open the stopcock and allow the solvent to drain until it is just level with the top of the silica bed. Add a protective layer of sand on top. Never let the column run dry.

  • Sample Loading (Dry Method):

    • Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add silica gel (approx. 2-3x the crude weight) and mix.

    • Remove the solvent by rotary evaporation until a dry, free-flowing powder is obtained.[1]

    • Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column.

    • Apply gentle pressure using a pump or compressed air to achieve a steady flow rate.

    • Begin collecting fractions in test tubes or flasks.

    • If impurities are close to the product, collect small fractions. Fraction size can be increased when no compounds are eluting.

  • Fraction Analysis and Product Isolation:

    • Monitor the collected fractions by TLC to identify which ones contain the pure product.[1]

    • Combine the pure fractions containing only the desired compound.

    • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.[1]

Visualizations

experimental_workflow TLC 1. TLC Analysis (Select Solvent System) Pack 2. Column Packing (Silica Gel Slurry) TLC->Pack Load 3. Sample Loading (Dry or Wet Method) Pack->Load Elute 4. Elution (Run Mobile Phase) Load->Elute Collect 5. Fraction Collection Elute->Collect Analyze 6. Fraction Analysis (TLC Monitoring) Collect->Analyze Combine 7. Combine & Evaporate Analyze->Combine Pure Fractions Product Pure Product Combine->Product

Caption: Experimental workflow for column chromatography purification.

troubleshooting_workflow Problem Problem: Poor Separation Overload Overloaded Column? Problem->Overload Decomp Decomposition? Overload->Decomp No Sol1 Solution: Reduce sample load or use larger column Overload->Sol1 Yes Solvent Wrong Solvent? Decomp->Solvent No Sol2 Solution: Test stability (2D TLC). Use neutral alumina or deactivated silica. Decomp->Sol2 Yes Sol3 Solution: Re-evaluate solvent system using TLC. Aim for lower product Rf. Solvent->Sol3 Yes

Caption: Troubleshooting decision tree for poor separation.

References

Technical Support Center: Purification of 2,4,6-Trimethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals on the removal of unreacted 2,4,6-trimethylbenzoic acid from their reaction products.

Frequently Asked Questions (FAQs)

Q1: I have a neutral product that is contaminated with unreacted 2,4,6-trimethylbenzoic acid. What is the most straightforward method to remove it?

A1: The most direct and common method for removing acidic impurities like 2,4,6-trimethylbenzoic acid from a neutral product is through a liquid-liquid extraction with a mild aqueous base, often referred to as an acid-base extraction. This technique leverages the acidic nature of the carboxylic acid to convert it into a water-soluble salt, which can then be easily separated from the organic product.

Q2: Why is a weak base like sodium bicarbonate recommended for the extraction? Can I use a strong base like sodium hydroxide?

A2: A weak base such as sodium bicarbonate is generally recommended to avoid potential side reactions with your desired product, especially if it contains base-sensitive functional groups like esters, which could be hydrolyzed by a strong base. Sodium bicarbonate is sufficiently basic to deprotonate the carboxylic acid, forming the water-soluble sodium 2,4,6-trimethylbenzoate, without affecting most neutral organic compounds.

Q3: My product is also a solid. How do I perform an acid-base extraction?

A3: For a solid product, you will first need to dissolve the crude mixture in an organic solvent in which your product is soluble but that is immiscible with water. Common choices include diethyl ether, ethyl acetate, or dichloromethane. Once dissolved, you can proceed with the aqueous base wash as you would for a liquid product.

Q4: After the basic wash, how can I be sure all the 2,4,6-trimethylbenzoic acid has been removed?

A4: Thin-Layer Chromatography (TLC) is an effective and rapid method to check for the presence of the acidic impurity. Spot your purified product alongside a standard of pure 2,4,6-trimethylbenzoic acid on a TLC plate. If the impurity is still present, you will see a spot corresponding to the acid in your product lane. If residual acid is detected, you can perform additional basic washes.

Q5: I tried the basic wash, but I'm still seeing the impurity. What are my other options?

A5: If acid-base extraction is not completely effective, or if your product is sensitive to this procedure, you have other options:

  • Column Chromatography: This is a highly effective method for separating compounds with different polarities. Since 2,4,6-trimethylbenzoic acid is more polar than many neutral organic products, it can be readily separated on a silica gel column.

  • Recrystallization: If there is a suitable solvent in which your product has significantly different solubility compared to the 2,4,6-trimethylbenzoic acid at high and low temperatures, recrystallization can be an effective purification technique.[1]

Q6: Can I recover the 2,4,6-trimethylbenzoic acid after the extraction?

A6: Yes. The aqueous layers from the basic washes contain the sodium salt of 2,4,6-trimethylbenzoic acid. To recover the acid, you can acidify the aqueous solution with a strong acid, such as hydrochloric acid, until the solution is acidic (test with pH paper). The 2,4,6-trimethylbenzoic acid will precipitate out of the aqueous solution as it is poorly soluble in water and can be collected by filtration.

Data Presentation

Solubility of 2,4,6-Trimethylbenzoic Acid

The solubility of 2,4,6-trimethylbenzoic acid is a key factor in choosing an appropriate solvent for extraction or recrystallization. Below is a summary of its solubility in various solvents.

SolventFormulaTypeSolubilityReference
WaterH₂OPolar Protic722.5 mg/L[2]
EthanolC₂H₅OHPolar ProticSoluble[2]
Diethyl Ether(C₂H₅)₂OPolar AproticSoluble[2]
Acetone(CH₃)₂COPolar AproticSoluble[2]
ChloroformCHCl₃Polar AproticSlightly Soluble
MethanolCH₃OHPolar ProticSlightly Soluble
LigroinMixtureNonpolarSoluble (for recrystallization)[1]
Carbon TetrachlorideCCl₄NonpolarSoluble (for recrystallization)[1]

Experimental Protocols

Protocol: Removal of 2,4,6-Trimethylbenzoic Acid via Acid-Base Extraction

This protocol describes the standard procedure for removing the acidic impurity from a neutral organic product.

Materials:

  • Crude product containing 2,4,6-trimethylbenzoic acid

  • Organic solvent (e.g., diethyl ether, ethyl acetate)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., 50-100 mL of diethyl ether). Ensure the solvent is immiscible with water.

  • Transfer to Separatory Funnel: Transfer the organic solution to a separatory funnel.

  • First Basic Wash: Add an equal volume of saturated aqueous sodium bicarbonate solution to the separatory funnel.

  • Extraction: Stopper the funnel, invert it, and open the stopcock to vent any pressure buildup from CO₂ evolution. Close the stopcock and shake the funnel gently for 1-2 minutes, venting periodically.

  • Separation: Place the funnel back on a ring stand and allow the layers to fully separate. The aqueous layer (bottom, if the organic solvent is less dense than water) contains the sodium 2,4,6-trimethylbenzoate salt.

  • Drain Layers: Drain the lower aqueous layer into a flask.

  • Repeat Wash: Repeat the wash (steps 3-6) with fresh sodium bicarbonate solution to ensure complete removal of the acid.

  • Brine Wash: Wash the organic layer with an equal volume of brine. This helps to remove any residual water from the organic layer.

  • Drying: Drain the organic layer into a clean, dry Erlenmeyer flask. Add a small amount of anhydrous magnesium sulfate or sodium sulfate to the organic solution to remove any remaining traces of water. Swirl the flask and let it sit for 5-10 minutes.

  • Filtration: Filter the dried organic solution to remove the drying agent.

  • Solvent Removal: Remove the organic solvent from the filtrate using a rotary evaporator to yield the purified product.

  • Purity Check: Assess the purity of the product by TLC or another appropriate analytical technique.

Mandatory Visualization

Below is a workflow diagram to help decide on the appropriate purification strategy.

PurificationWorkflow start Crude Product (with 2,4,6-trimethylbenzoic acid) dissolve Dissolve in organic solvent (e.g., Diethyl Ether, Ethyl Acetate) start->dissolve extraction Perform Acid-Base Extraction (wash with aq. NaHCO3) dissolve->extraction check_purity1 Check Purity (TLC) extraction->check_purity1 is_pure1 Is the product pure? check_purity1->is_pure1 product_pure Pure Product is_pure1->product_pure Yes not_pure Impurity Remains is_pure1->not_pure No chromatography Column Chromatography not_pure->chromatography Option 1 recrystallization Recrystallization not_pure->recrystallization Option 2 check_purity2 Check Purity (TLC) chromatography->check_purity2 recrystallization->check_purity2 is_pure2 Is the product pure? check_purity2->is_pure2 is_pure2->product_pure Yes

Caption: Decision workflow for purification strategy.

References

Technical Support Center: Optimizing HPLC Peak Shape for Ethyl 2,4,6-trimethylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of Ethyl 2,4,6-trimethylbenzoate. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their chromatographic results for this compound.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting HPLC method for this compound?

A1: A good starting point for analyzing this compound is a reverse-phase HPLC method. A common method uses a C18 column with a mobile phase consisting of acetonitrile (MeCN) and water, often with an acid modifier like phosphoric acid or formic acid.[1]

Q2: Why is my peak for this compound showing tailing?

A2: Peak tailing can be caused by several factors. Common causes include interactions between the analyte and active sites on the column packing (silanol groups), a blocked guard or column frit, or a column void.[2] For a non-polar compound like this compound, secondary interactions with the stationary phase can be a significant contributor.

Q3: My this compound peak is fronting. What could be the cause?

A3: Peak fronting is most commonly caused by sample overload, where the concentration of the sample is too high for the column to handle.[3] Another potential cause is that the sample solvent is stronger than the mobile phase, causing the analyte to travel too quickly at the beginning of its injection band.

Q4: How does the mobile phase pH affect the analysis of this compound?

A4: For neutral compounds like this compound, the mobile phase pH typically has a minimal effect on retention and peak shape.[4] However, if impurities or degradation products that are acidic or basic are present, adjusting the pH can be crucial for their separation and peak shape.[5][6] It is also important to operate within the recommended pH range for your column to avoid damaging the stationary phase.[5]

Q5: What type of column is best suited for analyzing this compound?

A5: Due to its hydrophobic nature, a C18 or C8 column is a suitable choice for the analysis of this compound.[7] Phenyl columns can also be considered to leverage potential π-π interactions with the aromatic ring of the analyte.[8]

Troubleshooting Guides

This section provides a systematic approach to resolving common issues encountered during the HPLC analysis of this compound.

Guide 1: Poor Peak Shape - Tailing

If you are observing peak tailing for this compound, follow these troubleshooting steps:

Troubleshooting Workflow for Peak Tailing

G A Start: Peak Tailing Observed B Check for Blockages A->B C Reverse flush column (if permissible). Replace guard column and/or frits. B->C Yes D Check for Column Void B->D No H Problem Resolved C->H E Replace column. D->E Yes F Evaluate Secondary Interactions D->F No E->H G Add a competitive base (e.g., triethylamine) to the mobile phase. Use a column with low silanol activity. F->G Yes I Problem Persists F->I No G->H

Caption: A troubleshooting workflow for addressing peak tailing.

Potential Cause Troubleshooting Step Expected Outcome
Blocked guard/column frit or contaminationReverse flush the column (if allowed by the manufacturer), replace the guard column, or replace the column inlet frit.Improved peak symmetry.
Column voidReplace the column. Avoid sudden pressure shocks.A new column should provide a symmetrical peak.
Secondary interactions with active sitesUse a mobile phase with a different pH (if applicable to potential impurities), add a competing base like triethylamine, or use an end-capped column with low silanol activity.[9][10]Reduced tailing due to minimized secondary interactions.
Extra-column volumeMinimize the length and internal diameter of tubing between the injector, column, and detector.Sharper, more symmetrical peaks.
Guide 2: Poor Peak Shape - Fronting

If your this compound peak is fronting, consider the following solutions:

Troubleshooting Workflow for Peak Fronting

G A Start: Peak Fronting Observed B Check for Sample Overload A->B C Decrease sample concentration or injection volume. B->C Yes D Check Sample Solvent Strength B->D No F Problem Resolved C->F E Dissolve the sample in the mobile phase or a weaker solvent. D->E Yes G Problem Persists D->G No E->F

Caption: A troubleshooting workflow for addressing peak fronting.

Potential Cause Troubleshooting Step Expected Outcome
Sample overloadDecrease the sample concentration or reduce the injection volume.[3]The peak shape should become more symmetrical.
Sample solvent stronger than mobile phaseDissolve the sample in the mobile phase or a solvent that is weaker than the mobile phase.Improved peak shape, especially for early eluting peaks.
Co-eluting impurityModify the mobile phase composition or gradient to improve the resolution of the two components.[11]Separation of the two peaks, resulting in symmetrical peak shapes for both.

Experimental Protocols

Key Experiment: HPLC Analysis of this compound

This section details a typical experimental protocol for the analysis of this compound.

Experimental Workflow

G cluster_0 Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis A Prepare Mobile Phase C System Equilibration A->C B Prepare Sample D Inject Sample B->D C->D E Data Acquisition D->E F Peak Integration E->F G Quantification F->G

Caption: A general workflow for HPLC analysis.

Methodology:

  • Sample Preparation:

    • Accurately weigh a known amount of this compound standard.

    • Dissolve the standard in a suitable solvent, such as acetonitrile or the mobile phase, to a known concentration (e.g., 1 mg/mL).

    • Further dilute the stock solution to the desired working concentrations.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Mobile Phase Preparation:

    • Prepare the mobile phase by mixing the appropriate volumes of acetonitrile and water.

    • Add the acid modifier (e.g., 0.1% phosphoric acid or 0.1% formic acid).

    • Degas the mobile phase using sonication or vacuum filtration to prevent bubble formation.

  • HPLC System and Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: Acetonitrile:Water (e.g., 70:30 v/v) with 0.1% Phosphoric Acid.[1]

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm.

  • Analysis Procedure:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject a blank (mobile phase) to ensure no carryover or system contamination.

    • Inject the prepared standard solutions.

    • Record the chromatograms and integrate the peak for this compound.

    • Construct a calibration curve if quantification is required.

Data Presentation:

Parameter Value
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile PhaseAcetonitrile:Water (70:30 v/v) + 0.1% Phosphoric Acid
Flow Rate1.0 mL/min
Injection Volume10 µL
Temperature30 °C
Detection Wavelength254 nm
Expected Retention TimeVaries depending on the specific column and system

References

Troubleshooting low conversion in Fischer esterification of hindered acids

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Fischer Esterification of Hindered Acids

Welcome to the technical support center for synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with low conversion rates during the Fischer esterification of sterically hindered carboxylic acids. As a Senior Application Scientist, my goal is to provide you with not just solutions, but a deep, mechanistic understanding of the underlying principles to empower your experimental design.

Frequently Asked Questions (FAQs)

Q1: Why is my Fischer esterification of a hindered acid failing or giving poor yields?

This is the most common issue researchers face with this reaction. The low conversion is typically due to a combination of two core factors: steric hindrance and an unfavorable equilibrium .

  • The Role of Steric Hindrance: The Fischer esterification proceeds through a tetrahedral intermediate formed by the nucleophilic attack of the alcohol on the protonated carboxylic acid.[1] When your carboxylic acid has bulky groups near the carbonyl carbon (e.g., a tertiary carbon adjacent to the COOH), it physically blocks the incoming alcohol.[2] This steric clash raises the activation energy of the reaction, dramatically slowing down the rate of ester formation.[3] The same applies if you are using a bulky alcohol, such as a tertiary or some secondary alcohols.[2]

  • The Problem of Equilibrium: The Fischer esterification is a reversible reaction, meaning the formation of the ester and water is in constant equilibrium with the starting acid and alcohol.[4] The equilibrium constant for this reaction is often low, meaning that even under ideal conditions, a significant amount of starting material will remain.[2] The water produced during the reaction can hydrolyze the ester product, pushing the equilibrium back towards the starting materials.[5]

To achieve high conversion, you must actively fight both of these obstacles.

Troubleshooting Guide: Foundational Strategies

Q2: My reaction has stalled. How can I effectively drive the equilibrium towards the product?

According to Le Châtelier's principle, to shift the equilibrium to favor the ester, you must either use a large excess of one reactant or remove a product as it forms.[6] For this reaction, removing the water byproduct is the most effective strategy.[7]

  • Strategy 1: Use a Dean-Stark Apparatus. This is the classical and most robust method for water removal.[8] The reaction is run in a solvent that forms an azeotrope with water, such as toluene or benzene.[1] The azeotrope boils and condenses in the Dean-Stark trap; the denser water separates and is collected, while the solvent overflows back into the reaction flask.[9] This continuous removal of water relentlessly pulls the reaction forward.[10]

  • Strategy 2: Employ a Large Excess of Alcohol. If your alcohol is inexpensive and has a relatively low boiling point (e.g., methanol, ethanol), you can use it as the reaction solvent.[11] Using a 10-fold or greater excess can significantly push the equilibrium towards the ester.[1] However, for hindered substrates, this may not be sufficient on its own and is best combined with another water removal technique.

  • Strategy 3: Use a Dehydrating Agent. Molecular sieves (typically 4Å) can be added to the reaction mixture to physically trap the water molecules as they form.[12] This is a convenient method for smaller-scale reactions where a Dean-Stark setup is impractical.

Protocol: Fischer Esterification of a Hindered Acid using a Dean-Stark Trap
  • Apparatus Setup: Assemble a round-bottom flask, a Dean-Stark trap, and a reflux condenser. Ensure all glassware is oven-dried to remove any adsorbed water.[11]

  • Reagent Addition: To the flask, add the hindered carboxylic acid (1.0 eq), the alcohol (1.5-3.0 eq), and a suitable solvent (e.g., toluene, to fill approximately half the flask).

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH) or sulfuric acid (H₂SO₄) (0.05-0.1 eq).

  • Reaction: Heat the mixture to reflux. You should observe the co-distillation of the solvent and water, with water collecting in the graduated arm of the Dean-Stark trap.

  • Monitoring (Self-Validation): Monitor the reaction's progress by observing the amount of water collected. The reaction is complete when water no longer accumulates in the trap. You can also monitor the disappearance of the starting carboxylic acid by thin-layer chromatography (TLC).

  • Workup: Cool the reaction mixture. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

Q3: Is concentrated sulfuric acid always the best catalyst? What are the alternatives for sensitive substrates?

While sulfuric acid is a powerful and common catalyst, its strong dehydrating and oxidizing properties can sometimes lead to side reactions or decomposition of sensitive substrates.[13]

Catalyst TypeExamplesAdvantagesDisadvantages
Mineral Acids H₂SO₄, HClInexpensive, highly active.[2]Can cause charring/decomposition with sensitive molecules.[13]
Sulfonic Acids p-TsOH, CSAStrong acids, but often milder and less oxidizing than H₂SO₄. Crystalline and easier to handle.[14]More expensive than mineral acids.
Lewis Acids Sc(OTf)₃, ZrCl₄Can be effective for specific substrates, sometimes under milder conditions.[4]Stoichiometric amounts may be needed; can be sensitive to moisture.
Solid Acid Catalysts Dowex H+, Amberlyst-15Easy to remove by filtration, reusable, can lead to cleaner reactions.[15][16]May have lower activity or require higher temperatures due to mass transfer limitations.[14]

For many applications involving hindered acids, p-toluenesulfonic acid (p-TsOH) is an excellent first choice due to its high activity and cleaner reaction profiles compared to sulfuric acid.[11]

Troubleshooting Workflow & Advanced Strategies

If you have optimized the foundational strategies (water removal, catalyst choice) and still face low conversion, the steric barrier is likely too significant for the Fischer conditions. It is time to consider alternative methods that do not rely on the direct, reversible acid-catalyzed pathway.

G start Low Fischer Esterification Yield? check_h2o Is water being actively removed? (e.g., Dean-Stark) start->check_h2o check_h2o->start No. Implement water removal. check_catalyst Is the catalyst appropriate? (e.g., p-TsOH vs H2SO4) check_h2o->check_catalyst Yes check_catalyst->start No. Optimize catalyst. consider_alternatives Steric hindrance is too high. Consider alternative methods. check_catalyst->consider_alternatives Yes steglich Steglich Esterification (DCC/EDC + DMAP) consider_alternatives->steglich For acid-labile substrates or tertiary alcohols yamaguchi Yamaguchi Esterification (TCBC + DMAP) consider_alternatives->yamaguchi For extremely hindered substrates

Caption: Troubleshooting decision workflow for hindered esterifications.

Q4: What is the Steglich esterification, and when should I use it?

The Steglich esterification is an excellent alternative for acid-sensitive or sterically demanding substrates.[17] It operates under mild, neutral conditions at room temperature.[18]

  • Mechanism: Instead of protonating the carboxylic acid, this method uses a carbodiimide coupling agent, such as dicyclohexylcarbodiimide (DCC) or the more water-soluble EDC , to activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[17] A nucleophilic catalyst, 4-dimethylaminopyridine (DMAP) , then forms an even more reactive acylpyridinium intermediate, which is readily attacked by the alcohol, even a hindered one.[19][20] The DCC effectively removes the water molecule by forming dicyclohexylurea (DCU), a stable byproduct.[18]

  • When to Use:

    • When your starting materials or product are sensitive to strong acid and heat.[20]

    • When you are using a tertiary alcohol, which would likely undergo elimination under Fischer conditions.[17]

    • When Fischer esterification has failed due to moderate to high steric hindrance.[19]

Q5: My substrates are extremely hindered. Is there a more powerful method?

Yes. For cases of severe steric hindrance where even the Steglich esterification is sluggish, the Yamaguchi esterification is often the method of choice.[21] It is particularly renowned for its use in the synthesis of complex natural products.[22]

  • Mechanism: This method involves a two-step, one-pot procedure. First, the carboxylic acid reacts with 2,4,6-trichlorobenzoyl chloride (TCBC) in the presence of a base (like triethylamine) to form a highly reactive mixed anhydride.[23] Then, a stoichiometric amount of DMAP is added along with the alcohol.[24] The DMAP selectively attacks the less hindered carbonyl of the mixed anhydride, forming the highly electrophilic acylpyridinium intermediate, which is then intercepted by the alcohol to form the desired ester.[22][23]

  • Key Advantage: The use of the bulky 2,4,6-trichlorobenzoyl group creates a very reactive mixed anhydride, making this method exceptionally effective for coupling extremely hindered acids and alcohols with high yields.[21][25]

References

Technical Support Center: Synthesis of Sterically Hindered Mesitoates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the synthesis of mesitoate esters, primarily the significant steric hindrance posed by the 2,4,6-trimethylbenzoyl moiety.

Frequently Asked Questions (FAQs)

Q1: Why is the synthesis of mesitoate esters so challenging? A1: The primary difficulty in synthesizing mesitoate esters is the severe steric hindrance around the carbonyl group of mesitoic acid. The two ortho-methyl groups physically block the approach of nucleophiles, such as alcohols, to the electrophilic carbonyl carbon. This renders standard esterification methods, like the Fischer esterification, largely ineffective or extremely slow.[1][2]

Q2: What are the most effective methods for synthesizing mesitoates? A2: To overcome the steric hindrance, methods that activate the carboxylic acid group to create a highly reactive intermediate are necessary. The three most common and effective strategies are:

  • Conversion to Mesitoyl Chloride: This two-step method involves first converting mesitoic acid to the highly reactive mesitoyl chloride, which is then reacted with the alcohol.[3][4]

  • Steglich Esterification: This method uses a carbodiimide coupling agent, such as dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC), in the presence of a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP), to facilitate ester formation under mild conditions.[5][6][7]

  • Yamaguchi Esterification: This powerful technique employs 2,4,6-trichlorobenzoyl chloride (TCBC) to form a mixed anhydride with mesitoic acid. This highly activated intermediate then reacts readily with the alcohol in the presence of DMAP.[8][9][10]

Q3: How do I choose the best method for my specific alcohol? A3: The choice of method depends on the steric hindrance of the alcohol and the sensitivity of your substrates.

  • For primary and less hindered secondary alcohols , the Steglich Esterification is often sufficient and proceeds under mild, neutral conditions.[7]

  • For tertiary and highly hindered secondary alcohols , the Yamaguchi Esterification or the Mesitoyl Chloride method are more suitable due to the higher reactivity of the intermediates they generate.[3][8] The Yamaguchi protocol is renowned for its ability to produce a diverse array of esters in high yields.[10]

  • If your substrate is sensitive to acidic or harsh conditions, avoid the Fischer esterification and the mesitoyl chloride route (which generates HCl). The Steglich and Yamaguchi methods are much milder alternatives.[6][10]

Method Selection Workflow

start Start: Choose Alcohol Substrate alcohol_type What is the nature of the alcohol? start->alcohol_type acid_sensitive Is the substrate acid/base sensitive? alcohol_type->acid_sensitive Primary or Secondary Alcohol yamaguchi Use Yamaguchi Esterification (TCBC, DMAP) alcohol_type->yamaguchi Tertiary or Highly Hindered Alcohol steglich Use Steglich Esterification (DCC/EDC, DMAP) acid_sensitive->steglich Yes acid_chloride Use Mesitoyl Chloride Method acid_sensitive->acid_chloride No cluster_0 Steglich Esterification Mechanism RCOOH Mesitoic Acid (R-COOH) O_Acylisourea O-Acylisourea Intermediate RCOOH->O_Acylisourea DCC DCC DCC->O_Acylisourea Active_Ester Acyl-DMAP 'Active Ester' O_Acylisourea->Active_Ester + DMAP DCU DCU Byproduct O_Acylisourea->DCU N_Acylurea N-Acylurea (Side Product) O_Acylisourea->N_Acylurea Rearrangement (No DMAP) DMAP DMAP DMAP->Active_Ester Ester Mesitoate Ester Active_Ester->Ester + R'-OH ROH Alcohol (R'-OH) ROH->Ester cluster_1 Yamaguchi Esterification Workflow start Dissolve Mesitoic Acid & Triethylamine in Toluene add_tcbc Add TCBC (Yamaguchi Reagent) at Room Temperature start->add_tcbc stir1 Stir to Form Mixed Anhydride add_tcbc->stir1 add_alcohol Add Solution of Alcohol and DMAP stir1->add_alcohol stir2 Stir at Room Temperature (Monitor by TLC) add_alcohol->stir2 workup Aqueous Workup & Purification stir2->workup

References

Technical Support Center: Non-Aqueous Hydrolysis of Hindered Esters

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the non-aqueous hydrolysis of sterically hindered esters.

Frequently Asked Questions (FAQs)

Q1: Why is the hydrolysis of my sterically hindered ester so slow or not proceeding at all under standard aqueous conditions?

A: Sterically hindered esters pose a significant challenge to standard hydrolysis protocols. The bulky chemical groups surrounding the ester's carbonyl center physically obstruct the approach of the nucleophile (e.g., hydroxide ion). This steric hindrance dramatically slows down the reaction rate. Traditional methods often rely on harsh conditions like high temperatures and prolonged reaction times, which can be detrimental to sensitive molecules.

Q2: What are the advantages of using a non-aqueous system for the hydrolysis of hindered esters?

A: Non-aqueous systems offer several advantages. In aprotic, non-polar solvents, the hydroxide anions are poorly solvated, creating "naked" and more reactive nucleophiles.[1][2] This enhanced reactivity allows the hydrolysis to proceed under much milder conditions, such as at room temperature, with shorter reaction times and often in higher yields.[1][3] This approach is particularly beneficial for the synthesis of complex molecules and natural products where harsh conditions could lead to degradation or side reactions.[1]

Q3: I am observing low yields in my non-aqueous hydrolysis. What are the potential causes?

A: Low yields can arise from several factors:

  • Incomplete reaction: Despite the advantages of non-aqueous systems, significant steric hindrance can still prevent the reaction from reaching completion.

  • Precipitation of the salt: The sodium salt of the carboxylic acid product may precipitate out of the reaction mixture, which can sometimes hinder the reaction's progress if not properly managed.[1]

  • Substrate solubility: The ester may not be fully soluble in the chosen solvent mixture, limiting its interaction with the hydroxide.

  • Insufficient base: For esters with multiple hydrolyzable groups, an insufficient amount of the base will result in an incomplete reaction.[1]

Q4: Can transesterification be a side reaction in non-aqueous hydrolysis?

A: Yes, if an alcohol like methanol is used as a component of the solvent system, transesterification can be a potential side reaction. However, in the presence of a strong base like NaOH, the hydrolysis to the carboxylate salt is generally the favored and irreversible pathway.

Q5: Are there alternative non-aqueous methods for hydrolyzing highly resistant esters?

A: For particularly stubborn esters, other non-aqueous systems have been successfully employed. One such method involves the use of potassium tert-butoxide in dimethyl sulfoxide (DMSO).[1][4] Phase-transfer catalysts in conjunction with a KOH complex have also been reported to be effective.[1]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Reaction is very slow or stalls - Insufficient reactivity of the hydroxide. - High degree of steric hindrance. - Low reaction temperature.- Ensure a truly non-aqueous environment to promote "naked" hydroxide ions. - Consider a more potent system like potassium tert-butoxide in DMSO.[1][4] - Gently warm the reaction mixture (e.g., to 30°C), monitoring for potential side reactions.[1]
Low yield of the carboxylic acid - Incomplete reaction. - Difficult isolation of the product. - Side reactions.- Increase the reaction time and monitor by TLC. - Ensure complete precipitation of the sodium carboxylate salt before filtration. - After acidification, ensure thorough extraction of the carboxylic acid from the aqueous layer.
Formation of an unknown byproduct - Transesterification with the solvent. - Degradation of a sensitive functional group.- Minimize the amount of alcohol in the solvent mixture if transesterification is suspected. - Confirm the stability of your starting material and product under the reaction conditions.
Difficulty in isolating the product - The sodium salt of the carboxylic acid is soluble in the reaction mixture. - Emulsion formation during workup.- If the salt does not precipitate, evaporate the solvent and proceed with the aqueous workup. - Use brine to break up emulsions during the extraction process.

Experimental Protocols

General Protocol for Non-Aqueous Hydrolysis using NaOH in MeOH/CH2Cl2

This protocol is adapted from a mild and efficient method for the saponification of hindered esters.[1][3]

Materials:

  • Hindered ester

  • Dichloromethane (CH2Cl2)

  • Methanol (MeOH)

  • 3 N Sodium Hydroxide (NaOH) in Methanol

  • Dilute Hydrochloric Acid (HCl)

  • Diethyl ether or other suitable extraction solvent

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Dissolve the hindered ester (1 mmol) in dichloromethane (9 mL).

  • To this solution, add a 3 N methanolic solution of NaOH (1 mL, 3 mmol). The final concentration of the alkali will be 0.3 N in a 9:1 (v/v) mixture of CH2Cl2/MeOH. For substrates with multiple ester groups, the amount of NaOH should be increased accordingly.[1]

  • Stir the mixture at room temperature. The solution may become cloudy as the sodium salt of the carboxylic acid precipitates.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ester is consumed.

  • Upon completion, remove the solvents under reduced pressure.

  • Add water to the residue to dissolve the sodium carboxylate salt.

  • Wash the aqueous solution with diethyl ether to remove any unreacted starting material and the alcohol byproduct.

  • Cool the aqueous phase in an ice bath and acidify with dilute HCl to precipitate the carboxylic acid.

  • Extract the carboxylic acid with diethyl ether or another suitable organic solvent.

  • Dry the combined organic extracts over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified carboxylic acid.

Quantitative Data Summary

The following table summarizes the reaction times and yields for the non-aqueous hydrolysis of various hindered esters using the NaOH/MeOH/CH2Cl2 protocol at room temperature.[1]

Ester SubstrateReaction Time (hours)Yield (%)
Methyl pivalate1.595
Ethyl pivalate2.094
Isopropyl pivalate3.592
tert-Butyl pivalate2485
Methyl 1-adamantanecarboxylate4.096
Ethyl 1-adamantanecarboxylate5.095

Visualizations

Experimental Workflow

experimental_workflow cluster_reaction Reaction Setup cluster_workup Workup and Isolation start Dissolve Ester in CH2Cl2 add_naoh Add Methanolic NaOH start->add_naoh stir Stir at Room Temperature add_naoh->stir evaporate Evaporate Solvents stir->evaporate Monitor by TLC dissolve Dissolve Salt in Water evaporate->dissolve wash Wash with Ether dissolve->wash acidify Acidify with HCl wash->acidify extract Extract with Ether acidify->extract dry Dry and Concentrate extract->dry end end dry->end Final Product

Caption: General workflow for the non-aqueous hydrolysis of hindered esters.

Proposed Reaction Mechanism

The alkaline hydrolysis of esters in a non-aqueous medium is believed to follow a bimolecular nucleophilic acyl substitution (BAC2) mechanism.[2]

Caption: The BAC2 mechanism for non-aqueous ester hydrolysis.

References

Technical Support Center: Deprotection of 2,4,6-Trimethylbenzoate Esters

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the cleavage of sterically hindered 2,4,6-trimethylbenzoate (TMB) esters.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in deprotecting 2,4,6-trimethylbenzoate esters?

A1: The main difficulty arises from the significant steric hindrance around the ester's carbonyl group. The ortho-methyl groups on the benzoate ring physically block the approach of nucleophiles, making standard hydrolysis conditions exceptionally slow and often ineffective.[1]

Q2: What are the principal reaction mechanisms involved in the cleavage of TMB esters?

A2: For sterically hindered esters like TMB esters, two primary base-catalyzed hydrolysis mechanisms are considered:

  • BAc2 (Base-catalyzed, Acyl-oxygen cleavage, bimolecular): This is the typical pathway for ester hydrolysis where a nucleophile attacks the carbonyl carbon. Due to the steric hindrance in TMB esters, this pathway is significantly impeded.[1][2]

  • BAl2 (Base-catalyzed, Alkyl-oxygen cleavage, bimolecular): In this alternative mechanism, the nucleophile attacks the alkyl carbon of the ester in an SN2 reaction. This pathway becomes more favorable when the acyl carbon is sterically hindered, especially if the alkyl group is a methyl group.[2][3]

Q3: What are the most common and effective methods for cleaving highly hindered esters like TMB esters?

A3: Common methods include:

  • Alkaline hydrolysis in non-aqueous or mixed solvent systems: This method utilizes "naked" or poorly solvated hydroxide ions, which are more nucleophilic and can more readily attack the sterically hindered carbonyl carbon.[1][3]

  • Acid-catalyzed hydrolysis: Strong acids can facilitate cleavage, but this method may not be suitable for substrates with other acid-sensitive functional groups.[1]

  • Lewis acid-mediated cleavage: Reagents such as boron trichloride (BCl₃) can be effective for cleaving hindered esters under anhydrous conditions.[1]

Troubleshooting Guide

Issue 1: Low to no conversion or incomplete reaction.

  • Possible Cause: Insufficiently reactive nucleophile due to steric hindrance.

    • Solution: Switch from traditional aqueous hydrolysis to a non-aqueous or mixed-solvent system to enhance the nucleophilicity of the hydroxide ion. A recommended system is a mixture of methanol and dichloromethane (e.g., 1:9 v/v) with NaOH.[1][3] This environment minimizes the solvation of the hydroxide ion, making it a more potent nucleophile.[3]

  • Possible Cause: Reaction time is too short or the temperature is too low.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC).[1] For challenging substrates, extend the reaction time and/or moderately increase the temperature.

  • Possible Cause: The chosen deprotection method is unsuitable for the specific substrate.

    • Solution: If alkaline hydrolysis is ineffective, consider a Lewis acid-mediated approach with a reagent like boron trichloride (BCl₃), which is known to cleave sterically hindered esters.[4]

Issue 2: Degradation of the starting material or product.

  • Possible Cause: The reaction conditions are too harsh for other sensitive functional groups in the molecule.

    • Solution: If using strong acids or bases at high temperatures, consider switching to a milder method. Non-aqueous alkaline hydrolysis at room temperature is a significantly milder alternative to traditional saponification.[3][5] Lewis acid cleavage can often be performed at low temperatures (e.g., -78 °C to 0 °C), preserving many sensitive functionalities.[6]

  • Possible Cause: The substrate is sensitive to the pH of the workup.

    • Solution: During the workup of alkaline hydrolysis, carefully acidify the aqueous layer to precipitate the carboxylic acid, avoiding excessively low pH if the product is acid-sensitive.[1]

Issue 3: Formation of unexpected side products.

  • Possible Cause: Transesterification with an alcohol co-solvent.

    • Solution: If using an alcohol like methanol or ethanol as a co-solvent in hydrolysis, you might observe the formation of the corresponding methyl or ethyl ester as a byproduct. Using a non-nucleophilic co-solvent or a non-aqueous system can mitigate this issue.

  • Possible Cause: Friedel-Crafts type reactions during Lewis acid-mediated deprotection.

    • Solution: When using Lewis acids, the cleaved alkyl or benzyl groups can act as electrophiles and react with electron-rich aromatic rings on the substrate or scavenger molecules. The addition of a cation scavenger, such as pentamethylbenzene, can trap these electrophiles and prevent side reactions.[6]

Data Presentation

Table 1: Comparison of Deprotection Methods for Hindered Esters

MethodReagents & SolventsTemperature (°C)TimeYield (%)Notes
Non-aqueous Alkaline Hydrolysis3 eq. NaOH in 10% MeOH/CH₂Cl₂Room Temp.15 min - 20 h80-96Effective for a wide range of hindered esters; mild conditions.[3][5]
Lewis Acid CleavageBCl₃ (2-4 eq.), pentamethylbenzene-78 to 015 min - 6 hHighChemoselective and effective for very hindered substrates; requires anhydrous conditions.[6][7]
"Anhydrous Hydroxide"KBuO-t/H₂O (2:1), DMSORoom Temp.1-3 hExcellentA mild and effective method for esters that are resistant to standard saponification.[8]
Reductive CleavageLiAlH₄, THFReflux4-12 hGoodReduces the ester to the corresponding alcohol, not the carboxylic acid.[9]

Experimental Protocols

Protocol 1: Non-aqueous Alkaline Hydrolysis of a 2,4,6-Trimethylbenzoate Ester [1][3]

  • Preparation of NaOH solution: Prepare a 3 N solution of NaOH in methanol.

  • Reaction Setup: In a round-bottom flask, dissolve the 2,4,6-trimethylbenzoate ester (1 equivalent) in a 9:1 mixture of dichloromethane (CH₂Cl₂) and methanol (MeOH).

  • Initiation of Reaction: Add the methanolic NaOH solution (typically 3 equivalents) to the ester solution with stirring at room temperature. The final concentration of the alkali should be approximately 0.3 N.[1]

  • Monitoring: The reaction progress should be monitored by TLC. A cloudy precipitate of the sodium carboxylate salt may form as the reaction proceeds.[1]

  • Workup: Once the starting material is consumed (as indicated by TLC), add water to the reaction mixture to dissolve the precipitate.

  • Transfer the mixture to a separatory funnel and wash with an organic solvent (e.g., diethyl ether) to remove the alcohol byproduct.

  • Acidify the aqueous layer with dilute HCl to a pH of approximately 2-3 to precipitate the 2,4,6-trimethylbenzoic acid.[1]

  • Extract the carboxylic acid with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the purified carboxylic acid.[1]

Protocol 2: Lewis Acid-Mediated Deprotection using Boron Trichloride (BCl₃) [6][7]

  • Reaction Setup: In an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, dissolve the 2,4,6-trimethylbenzoate ester (1 equivalent) and pentamethylbenzene (3 equivalents, as a cation scavenger) in anhydrous dichloromethane (CH₂Cl₂).

  • Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Addition of Lewis Acid: Slowly add a 1 M solution of BCl₃ in CH₂Cl₂ (2 equivalents) dropwise to the stirred reaction mixture over 10 minutes.

  • Monitoring: Stir the reaction at -78 °C and monitor the progress by TLC.

  • Quenching: Once the starting material is consumed, quench the reaction at -78 °C by the slow addition of a 10:1 mixture of chloroform/methanol.

  • Workup: Allow the mixture to warm to room temperature. Remove the excess solvents under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the deprotected product.

Mandatory Visualizations

troubleshooting_workflow start Low Yield in Deprotection check_method Is the deprotection method appropriate for a hindered ester? start->check_method check_conditions Are reaction conditions (time, temp, conc.) optimized? check_method->check_conditions Yes solution1 Switch to a more robust method: - Non-aqueous alkaline hydrolysis - Lewis acid (BCl3) cleavage check_method->solution1 No check_degradation Is there evidence of substrate/product degradation? check_conditions->check_degradation Yes solution2 Increase reaction time and/or temperature. Increase reagent concentration. Monitor closely by TLC. check_conditions->solution2 No check_degradation->solution1 No, still low yield solution3 Use milder conditions: - Lower reaction temperature - Use non-aqueous NaOH at RT - Use Lewis acids at low temp. check_degradation->solution3 Yes

Troubleshooting workflow for low yield in TMB ester deprotection.

Decision tree for selecting a TMB ester deprotection method.

References

Technical Support Center: Minimizing Side Product Formation in Esterification Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions to minimize side product formation and optimize yields in common esterification reactions.

Troubleshooting Guide: Common Issues in Esterification

This section addresses specific problems encountered during esterification experiments in a direct question-and-answer format.

Issue: Low or No Yield in Fischer Esterification

Q1: My Fischer esterification reaction has run for the recommended time, but the yield is still low. What is the likely cause?

A: A low yield in Fischer esterification is often due to the reaction reaching equilibrium with significant amounts of starting materials still present. This is because the reaction is reversible. To achieve a high yield, the equilibrium must be shifted towards the product side.

Troubleshooting Steps:

  • Shift the Equilibrium: The most common strategies are to use a large excess of one reactant (typically the alcohol) or to remove water as it is formed.

  • Check Catalyst Activity: The acid catalyst (e.g., H₂SO₄, p-TsOH) may be old, hydrated, or used in insufficient amounts. Ensure the catalyst is fresh and anhydrous, and consider increasing the loading.

  • Optimize Reaction Conditions: The reaction temperature may be too low, leading to a slow reaction rate. Ensure the reaction is heated to an appropriate reflux temperature.

Troubleshooting_Low_Yield start Low Ester Yield Detected q1 Is the reaction at equilibrium? start->q1 s1 Shift Equilibrium: - Use excess reactant - Remove water (e.g., Dean-Stark) q1->s1  Yes   q2 Is the catalyst active and sufficient? q1->q2  No   end_node Improved Ester Yield s1->end_node s2 Optimize Catalyst: - Use fresh, anhydrous catalyst - Increase catalyst loading q2->s2  No   q3 Are there side reactions (e.g., ether formation)? q2->q3  Yes   s2->end_node s3 Minimize Side Reactions: - Lower reaction temperature - Use a milder catalyst (p-TsOH) q3->s3  Yes   q3->end_node  No   s3->end_node Mitsunobu_Workflow cluster_purification Purification Strategy start Reactants: Alcohol, Carboxylic Acid, PPh3, DEAD/DIAD reaction Mitsunobu Reaction (e.g., THF, 0°C to RT) start->reaction crude Crude Product Mixture: - Desired Ester - Triphenylphosphine Oxide (TPPO) - Hydrazine By-product reaction->crude p1 Standard Chromatography crude->p1 p2 Use Polymer-Supported PPh3 crude->p2 p3 Use Modified Reagents (e.g., DCAD) crude->p3 end_node Pure Ester p1->end_node Isolate Ester filter Filter to remove polymer-bound TPPO p2->filter precipitate Precipitate/filter hydrazine by-product p3->precipitate filter->end_node Simplified Chromatography precipitate->end_node Simplified Workup Steglich_Side_Reaction cluster_pathways reactants R-COOH + DCC intermediate O-Acylisourea (Reactive Intermediate) reactants->intermediate side_path Side Reaction (Slow, No DMAP) intermediate->side_path dmap_cat + DMAP side_product N-Acylurea (Stable By-product) side_path->side_product alcohol + Alcohol dmap_path DMAP-Catalyzed Pathway (Fast) dmap_intermediate N-Acylpyridinium Ion (Active Ester) dmap_path->dmap_intermediate alcohol2 + Alcohol dmap_intermediate->alcohol2 product Desired Ester alcohol2->product dmap_cat->dmap_path

Technical Support Center: Ethyl 2,4,6-trimethylbenzoate Work-up

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 2,4,6-trimethylbenzoate. The focus is on providing alternative solvents and addressing common issues encountered during the work-up and purification of this sterically hindered ester.

Troubleshooting Guide

This guide addresses specific issues that may arise during the work-up of this compound in a question-and-answer format.

Issue 1: Low or No Product Extraction into the Organic Layer

  • Question: After quenching my reaction and attempting to extract my product with a non-polar solvent, I'm seeing low recovery in the organic phase. What could be the issue?

  • Answer: Due to the steric hindrance from the three methyl groups on the benzene ring, this compound is a non-polar compound.[1] If you are using a solvent that is not sufficiently non-polar, you may experience poor partitioning. Additionally, incomplete reaction leaving behind the more polar 2,4,6-trimethylbenzoic acid could be a factor.

    • Troubleshooting Steps:

      • Solvent Choice: Ensure you are using a sufficiently non-polar solvent for extraction. While ethyl acetate is a common choice, for a highly non-polar compound like this, you might consider alternatives like diethyl ether or cyclopentyl methyl ether (CPME).

      • pH Adjustment: Before extraction, ensure the aqueous layer is neutral or slightly basic (pH 7-8) by washing with a saturated sodium bicarbonate solution. This will deprotonate any unreacted 2,4,6-trimethylbenzoic acid, making it highly soluble in the aqueous layer and preventing it from being extracted into the organic phase.[1]

      • Multiple Extractions: Perform at least three extractions with your chosen organic solvent to maximize the recovery of the product.

Issue 2: "Oiling Out" During Recrystallization

  • Question: I'm trying to recrystallize my crude this compound, but it's separating as an oil instead of forming crystals. What's causing this and how can I fix it?

  • Answer: "Oiling out" is a common problem when a compound's melting point is lower than the boiling point of the recrystallization solvent, or when there are significant impurities present which depress the melting point.[2][3][4] Given that this compound is a liquid at room temperature, traditional recrystallization may be challenging. Purification by column chromatography is often a more suitable method.[1] However, if you are attempting a crystallization, the following steps may help.

    • Troubleshooting Steps:

      • Solvent System: For non-polar compounds, a mixed solvent system is often effective. A good starting point is a mixture of a solvent in which the compound is soluble (e.g., ethanol, ethyl acetate, or dichloromethane) and a solvent in which it is poorly soluble (e.g., water or hexane).[1]

      • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling encourages the formation of well-defined crystals.[1]

      • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites for crystal growth.[4]

      • Seed Crystals: If you have a small amount of pure product, add a seed crystal to the cooled solution to initiate crystallization.[4]

      • Trituration: If an oil persists, you can try to solidify it by a process called trituration. This involves stirring the oil with a poor solvent (like cold hexane) until it solidifies. The solid can then be collected by filtration.

Issue 3: Presence of Unreacted Starting Material in the Final Product

  • Question: My final product is contaminated with unreacted 2,4,6-trimethylbenzoic acid. How can I remove it?

  • Answer: The presence of the starting carboxylic acid is a common impurity if the esterification reaction did not go to completion.[1] This acidic impurity can be effectively removed with a basic wash during the work-up.

    • Troubleshooting Steps:

      • Basic Wash: During the liquid-liquid extraction, wash the organic layer thoroughly with a saturated solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[1][5] The acid will react to form a water-soluble salt, which will be removed in the aqueous layer. Continue washing until no more gas evolution (CO₂) is observed.

      • Column Chromatography: If the basic wash is insufficient, purification by column chromatography is a highly effective method for separating the non-polar ester from the more polar carboxylic acid. A typical mobile phase would be a gradient of hexane and ethyl acetate.[1]

Frequently Asked Questions (FAQs)

Q1: What are some suitable alternative solvents for the work-up of this compound?

A1: Due to its non-polar nature, several alternative solvents can be used for the extraction of this compound. Greener alternatives to traditional chlorinated solvents (like dichloromethane) or aromatic solvents (like toluene) are highly recommended.

SolventClassBoiling Point (°C)Density (g/mL)Polarity (Relative)Water MiscibilityNotes
Ethyl Acetate Ester77.10.9020.2288.3 g/100 mLA common and relatively green solvent, effective for many extractions. May be slightly too polar for optimal extraction of this highly non-polar ester.
Diethyl Ether Ether34.60.7130.1176.9 g/100 mLA very effective extraction solvent for non-polar compounds. Highly volatile and flammable.
Cyclopentyl Methyl Ether (CPME) Ether1060.91LowLowA greener alternative to other ethers like THF and MTBE, with a higher boiling point and lower peroxide formation tendency.
2-Methyltetrahydrofuran (2-MeTHF) Ether800.860.214 g/100 mLA bio-based solvent that is a good alternative to THF and dichloromethane.
Heptane Alkane98.40.6840.012ImmiscibleA greener and less toxic alternative to hexane for the extraction of non-polar compounds.
Toluene Aromatic110.60.8670.0990.05 g/100 mLEffective for dissolving aromatic compounds but is more toxic and less environmentally friendly.

Q2: Can I use column chromatography to purify this compound?

A2: Yes, column chromatography is an excellent method for purifying this compound, especially for removing polar impurities like the starting carboxylic acid.[1] A silica gel column with a gradient elution of a non-polar solvent system, such as hexane and ethyl acetate, is recommended. Start with a low polarity mobile phase (e.g., 99:1 hexane:ethyl acetate) and gradually increase the polarity to elute your product.

Q3: My reaction is complete, but I'm having trouble with emulsion formation during the aqueous work-up. What should I do?

A3: Emulsion formation is common when there are salts or other impurities present that stabilize the interface between the organic and aqueous layers.

  • To break an emulsion, you can try the following:

    • Add a small amount of brine (saturated NaCl solution). The increased ionic strength of the aqueous layer can help to break the emulsion.

    • Gently swirl the separatory funnel instead of shaking it vigorously.

    • Allow the separatory funnel to stand undisturbed for a longer period.

    • Filter the entire mixture through a pad of Celite or glass wool.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction Work-up of this compound

This protocol is adapted from standard ester work-up procedures and is suitable for the purification of sterically hindered esters like this compound.[1][5]

  • Quenching: After the reaction is complete, cool the reaction mixture to room temperature. Slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid catalyst. Be cautious as this will produce carbon dioxide gas.

  • Extraction: Transfer the mixture to a separatory funnel. Add an equal volume of a suitable organic solvent (e.g., diethyl ether, CPME, or ethyl acetate).

  • Washing:

    • Gently shake the separatory funnel, venting frequently to release any pressure buildup.

    • Allow the layers to separate and drain the lower aqueous layer.

    • Wash the organic layer sequentially with:

      • Saturated aqueous NaHCO₃ solution (2 x volume of organic layer) to remove any remaining 2,4,6-trimethylbenzoic acid.

      • Water (1 x volume of organic layer).

      • Brine (saturated aqueous NaCl solution) (1 x volume of organic layer) to remove excess water from the organic layer.

  • Drying: Drain the organic layer into an Erlenmeyer flask and dry it over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude this compound.

Protocol 2: Purification by Column Chromatography

  • TLC Analysis: First, determine a suitable solvent system for column chromatography by thin-layer chromatography (TLC). A good starting point for a non-polar compound like this is a mixture of hexane and ethyl acetate.[1] The ideal solvent system will give the ester an Rf value of approximately 0.3-0.4.

  • Column Packing: Prepare a silica gel column. The amount of silica gel should be about 50-100 times the weight of the crude product. Pack the column using your chosen mobile phase.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a more soluble, volatile solvent like dichloromethane. Carefully load the sample onto the top of the silica gel column.

  • Elution: Elute the column with the chosen mobile phase, collecting fractions. Monitor the elution of your product by TLC.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Solvent_Selection_Workflow start Start: Crude Product Mixture extraction Liquid-Liquid Extraction start->extraction solvent_choice Choose Extraction Solvent extraction->solvent_choice troubleshoot_extraction Troubleshoot Extraction (e.g., Emulsion, Low Yield) extraction->troubleshoot_extraction non_polar Non-polar Solvent (e.g., Heptane, CPME, 2-MeTHF) solvent_choice->non_polar High Steric Hindrance & Non-polar Product polar_aprotic Greener Polar Aprotic (e.g., Ethyl Acetate) solvent_choice->polar_aprotic General Purpose purification Purification Method non_polar->purification polar_aprotic->purification chromatography Column Chromatography (Hexane/Ethyl Acetate) purification->chromatography High Purity Needed recrystallization Recrystallization (Mixed Solvent System) purification->recrystallization If Solid or Crystalline pure_product Pure this compound chromatography->pure_product troubleshoot_cryst Troubleshoot Crystallization ('Oiling Out') recrystallization->troubleshoot_cryst troubleshoot_cryst->chromatography If Recrystallization Fails

Caption: Workflow for solvent selection and troubleshooting in the purification of this compound.

Troubleshooting_Ester_Workup start Problem Encountered low_yield Low Product Yield start->low_yield impurity Impurity in Product start->impurity emulsion Emulsion Formation start->emulsion check_extraction Check Extraction Efficiency low_yield->check_extraction wash_technique Improper Washing impurity->wash_technique break_emulsion Break Emulsion emulsion->break_emulsion check_reaction Check Reaction Completion check_extraction->check_reaction No incomplete_extraction Incomplete Extraction check_extraction->incomplete_extraction Yes incomplete_reaction Incomplete Reaction check_reaction->incomplete_reaction Yes solution_extraction Use more non-polar solvent Increase number of extractions incomplete_extraction->solution_extraction solution_reaction Optimize reaction conditions (time, temp, catalyst) incomplete_reaction->solution_reaction solution_wash Use saturated NaHCO3 wash Ensure complete neutralization wash_technique->solution_wash solution_emulsion Add brine Gentle mixing Filter through Celite break_emulsion->solution_emulsion

Caption: A troubleshooting decision tree for common issues in the work-up of this compound.

References

Technical Support Center: Interpreting Complex NMR Spectra of Substituted Benzoates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting complex NMR spectra of substituted benzoates.

Frequently Asked Questions (FAQs)

Q1: Why are the aromatic proton signals in my ¹H NMR spectrum overlapping and difficult to assign?

A1: Signal overlapping in the aromatic region (typically 6.5-8.5 ppm) is a common challenge with substituted benzoates.[1]

  • Cause: The chemical shifts of the different aromatic protons can be very similar, especially when substituents have weak electronic effects. This leads to complex, overlapping multiplets instead of clean, predictable patterns.[2]

  • Troubleshooting:

    • Change Solvent: Acquiring the spectrum in a different deuterated solvent (e.g., switching from CDCl₃ to Benzene-d₆ or Acetone-d₆) can alter the chemical shifts and may resolve the overlapping signals.[1]

    • Higher Field Strength: Use a higher field NMR spectrometer (e.g., 600 MHz instead of 400 MHz). The increased spectral dispersion at higher fields can separate overlapping signals.

    • 2D NMR: Employ 2D NMR techniques like COSY (Correlation Spectroscopy) to identify which protons are coupled to each other, helping to trace the connectivity within a spin system even when signals overlap.[3]

Q2: The ¹H NMR chemical shifts of my ortho-substituted benzoate don't match theoretical predictions. Is this normal?

A2: Yes, this is a known phenomenon. The ¹H NMR chemical shifts of substituents ortho to the benzoic acid ester group often deviate significantly from conventional chemical shift prediction models.[4][5] This anomalous behavior is attributed to complex steric and electronic interactions that are not fully captured by simple additivity rules.[6] For more accurate predictions, computational methods like density functional theory (DFT) calculations may be necessary.[6]

Q3: My NMR signals are unusually broad. What could be the cause?

A3: Broad NMR signals can stem from several factors:[1][7]

  • Poor Shimming: The magnetic field homogeneity may need to be optimized. Re-shimming the instrument is the first step.

  • Inhomogeneity/Precipitation: The sample may not be fully dissolved or may have started to precipitate. Ensure the compound is completely soluble in the chosen solvent and filter the sample to remove any suspended solids.[8][9]

  • High Concentration: Overly concentrated samples can lead to broader lines due to viscosity or molecular aggregation.[1][7] Try acquiring the spectrum with a more dilute sample.

  • Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant line broadening. Filtering the sample through a small plug of cotton or glass wool can sometimes help remove these impurities.[7]

  • Chemical Exchange: Protons involved in slow chemical exchange (e.g., acidic protons on a phenol or carboxylic acid substituent) can appear as broad signals. Adding a drop of D₂O will cause exchange and the disappearance of labile -OH or -NH protons, confirming their presence.[1]

Q4: How can I distinguish between ortho, meta, and para isomers using NMR?

A4: The substitution pattern on the benzene ring creates characteristic splitting patterns in ¹H NMR and a distinct number of signals in ¹³C NMR due to molecular symmetry.[10]

  • para-Disubstituted: These isomers are highly symmetrical and typically show a simple ¹H NMR pattern, often two doublets in the aromatic region, with each integrating to 2H.[2][11] Due to a plane of symmetry, their ¹³C NMR spectra will show only four signals for the aromatic carbons (two for substituted carbons and two for CH carbons).

  • ortho-Disubstituted: These isomers are asymmetrical and will generally show four distinct signals in the aromatic region of the ¹H NMR, often appearing as two doublet-like and two triplet-like signals.[10] The ¹³C NMR will show six aromatic carbon signals.

  • meta-Disubstituted: These isomers are also asymmetrical but produce a different splitting pattern. The ¹H NMR often shows a singlet-like, two doublet-like, and one triplet-like signal.[10] The ¹³C NMR will also show six aromatic carbon signals.

See the logical diagram below for a workflow to determine the substitution pattern.

Data & Reference Tables

Table 1: Typical ¹H and ¹³C Chemical Shift Ranges for Benzoates
NucleusFunctional GroupTypical Chemical Shift (ppm)Notes
¹HAromatic Protons (Ar-H)7.0 - 8.5Protons ortho to the carbonyl are typically the most downfield.[11]
¹HEster Alkyl Protons (-OCH₂R)4.0 - 4.5Protons on the carbon directly attached to the ester oxygen are deshielded.[12]
¹³CCarbonyl Carbon (C=O)160 - 180Position can be influenced by substituents on the aromatic ring.[13]
¹³CAromatic Carbons (Ar-C)120 - 150The carbon bearing the ester group (ipso-carbon) is often around 130-135 ppm.
¹³CEster Alkyl Carbons (-C H₂R)60 - 70Chemical shifts vary depending on the alkyl chain.

Note: These are general ranges. Actual values are highly dependent on the specific substituents and the solvent used.

Experimental Protocols & Methodologies

Protocol 1: Standard NMR Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra.[14]

  • Weigh Sample: Accurately weigh 5-20 mg of the solid substituted benzoate for ¹³C NMR, or 1-5 mg for ¹H NMR, into a clean, dry vial.[14] For liquid samples, use approximately 10-20 µL.

  • Select Solvent: Choose a suitable deuterated solvent in which the compound is fully soluble (e.g., CDCl₃, Acetone-d₆, DMSO-d₆).[8]

  • Dissolve Sample: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial and gently swirl to dissolve the sample completely.[8] Do not add the solid directly into the NMR tube.[9]

  • Filter Solution: To remove any dust or particulate matter, filter the solution through a pipette containing a small plug of cotton or glass wool directly into a clean, high-quality NMR tube.[8][9] This step is crucial for preventing poor shimming and broad lines.

  • Cap and Label: Cap the NMR tube securely and label it clearly. Clean the outside of the tube with a lint-free wipe before inserting it into the spectrometer.[9]

Protocol 2: Using 2D NMR to Assign Complex Spectra

When 1D spectra are insufficient, 2D NMR is essential for unambiguous structure elucidation.[3]

  • COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled (typically 2-3 bonds apart). Cross-peaks in a COSY spectrum connect signals from protons that are J-coupled. This is the first step to map out proton-proton networks in the aromatic ring and any alkyl chains.[15]

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals they are directly attached to (one-bond ¹H-¹³C correlation).[15][16] It is invaluable for assigning which proton signal corresponds to which carbon signal.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment correlates proton and carbon signals over longer ranges (typically 2-3 bonds).[15] It is critical for identifying quaternary (non-protonated) carbons and for piecing together different fragments of the molecule, such as connecting the ester group to the aromatic ring.

Visualizations and Workflows

troubleshooting_workflow start Complex/Problematic NMR Spectrum check_broad Are signals broad? start->check_broad check_overlap Are aromatic signals overlapping? check_broad->check_overlap No shim 1. Re-shim instrument check_broad->shim Yes check_assignment Are assignments ambiguous? check_overlap->check_assignment No solvent 1. Change solvent (e.g., CDCl3 -> Benzene-d6) check_overlap->solvent Yes cosy Run ¹H-¹H COSY (Identify H-H couplings) check_assignment->cosy Yes complete Assignments Complete check_assignment->complete No filter 2. Filter sample (remove particulates) shim->filter dilute 3. Dilute sample (check for aggregation) filter->dilute d2o 4. Add D2O (check for exchange) dilute->d2o d2o->check_overlap field 2. Use higher field (e.g., 400 -> 600 MHz) solvent->field field->check_assignment hsqc Run HSQC (Assign C-H pairs) cosy->hsqc Structure Elucidated hmbc Run HMBC (Connect fragments via long-range C-H) hsqc->hmbc Structure Elucidated hmbc->complete Structure Elucidated

Caption: A troubleshooting workflow for common NMR spectral issues.

Caption: Diagram of key 2D NMR correlations for structure elucidation.

substitution_pattern start Analyze Aromatic Region of ¹H and ¹³C Spectra c13_signals How many aromatic ¹³C signals? start->c13_signals h1_pattern What is the ¹H splitting pattern? c13_signals->h1_pattern 6 signals para Result: para-isomer (High Symmetry) c13_signals->para 4 signals ortho Result: ortho-isomer h1_pattern->ortho ~2 Doublets ~2 Triplets meta Result: meta-isomer h1_pattern->meta ~1 Singlet, ~2 Doublets ~1 Triplet

Caption: Decision tree for identifying benzene substitution patterns.

References

Validation & Comparative

A Comparative Guide to Ethyl 2,4,6-trimethylbenzoate and Other Benzoate Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis and pharmacology, the selection of an appropriate molecular scaffold is paramount. Benzoate esters, a class of aromatic compounds, are frequently employed as key intermediates, solvents, and even as active moieties in drug discovery. Among these, Ethyl 2,4,6-trimethylbenzoate presents a unique profile due to its significant steric hindrance. This guide provides a comprehensive comparison of this compound with other common benzoate esters, namely methyl benzoate, ethyl benzoate, propyl benzoate, and butyl benzoate, with a focus on their physicochemical properties, reactivity, and relevant experimental protocols.

Physicochemical Properties: A Tabular Comparison

The choice of a benzoate ester in a research or development setting is often dictated by its physical and chemical characteristics. The following table summarizes the key physicochemical properties of this compound and its counterparts.

PropertyThis compoundMethyl BenzoateEthyl BenzoatePropyl BenzoateButyl Benzoate
Molecular Formula C₁₂H₁₆O₂C₈H₈O₂C₉H₁₀O₂C₁₀H₁₂O₂C₁₁H₁₄O₂
Molecular Weight ( g/mol ) 192.25136.15150.17164.20178.23[1]
Boiling Point (°C) ~232199.6[2]211-213[3]230[4]247-250[1][5]
Melting Point (°C) N/A-12.5[2]-34[3]-51.6[4]-22[1]
Density (g/cm³ at 20°C) ~0.991.0881.0501.0231.010[5]
Solubility in Water Poorly solublePoorly soluble[2]Almost insoluble[3][6]Slightly solubleImmiscible[1]

Comparative Performance: The Impact of Steric Hindrance on Reactivity

A key differentiator for this compound is the presence of three methyl groups on the benzene ring at positions 2, 4, and 6. This substitution pattern introduces significant steric hindrance around the ester carbonyl group, profoundly influencing its reactivity, particularly in hydrolysis reactions.

Hydrolytic Stability

The hydrolysis of esters is a critical parameter in many applications, including drug metabolism and synthetic chemistry. The rate of hydrolysis is significantly affected by the steric environment of the carbonyl carbon.

In contrast, the hydrolytic stability of linear alkyl benzoates (methyl, ethyl, propyl, butyl) shows a more subtle trend. Under basic conditions, the rate of hydrolysis generally decreases as the size of the alkyl group increases. This is attributed to a combination of steric and electronic effects.

The following table presents the half-life (t½) for the base-catalyzed hydrolysis of several benzoate esters, providing a quantitative measure of their relative stability. A longer half-life indicates greater stability.

Benzoate EsterHalf-life (t½) for Base-Catalyzed Hydrolysis (minutes)
Methyl Benzoate14
Ethyl Benzoate14
n-Propyl Benzoate19
n-Butyl Benzoate21
This compound Significantly longer (exact value not available, but expected to be orders of magnitude greater)

Data for methyl, ethyl, n-propyl, and n-butyl benzoates are from a comparative study on their hydrolytic stability.

This pronounced stability makes this compound a suitable candidate for applications requiring robust ester functionality that can withstand hydrolytic conditions.

Experimental Protocols

Reproducibility is a cornerstone of scientific research. The following are detailed methodologies for key experiments related to the synthesis and hydrolysis of benzoate esters.

Protocol 1: Synthesis of this compound via Fischer Esterification

This protocol describes a standard method for the synthesis of benzoate esters.

Materials:

  • 2,4,6-Trimethylbenzoic acid

  • Absolute ethanol

  • Concentrated sulfuric acid

  • Sodium bicarbonate solution (5% w/v)

  • Anhydrous magnesium sulfate

  • Diethyl ether

  • Standard laboratory glassware (round-bottom flask, reflux condenser, separatory funnel, etc.)

Procedure:

  • In a round-bottom flask, dissolve 2,4,6-trimethylbenzoic acid in an excess of absolute ethanol (e.g., 5-10 molar equivalents).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5% of the moles of carboxylic acid) to the solution.

  • Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After cooling to room temperature, pour the reaction mixture into a separatory funnel containing cold water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash sequentially with water, 5% sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.

  • The product can be further purified by vacuum distillation.

Protocol 2: Determination of Hydrolysis Rate by Titration

This protocol provides a method for comparing the relative rates of alkaline hydrolysis of different benzoate esters.

Materials:

  • Benzoate ester of interest

  • Standardized sodium hydroxide solution (e.g., 0.1 M)

  • Ethanol (or other suitable co-solvent to ensure solubility)

  • Hydrochloric acid (for quenching)

  • Phenolphthalein indicator

  • Constant temperature water bath

  • Burette, pipettes, and conical flasks

Procedure:

  • Prepare a solution of the benzoate ester in a suitable solvent mixture (e.g., ethanol-water) in a flask.

  • In a separate flask, prepare a solution of sodium hydroxide in the same solvent mixture.

  • Place both flasks in a constant temperature water bath to equilibrate.

  • To initiate the reaction, rapidly mix the two solutions and start a timer.

  • At regular time intervals (e.g., every 10 minutes), withdraw a known volume of the reaction mixture and quench the reaction by adding it to a flask containing a known excess of standard hydrochloric acid.

  • Immediately titrate the unreacted hydrochloric acid with the standardized sodium hydroxide solution using phenolphthalein as an indicator.

  • The concentration of the ester at each time point can be calculated from the amount of sodium hydroxide consumed.

  • The rate constant can be determined by plotting the appropriate concentration-time relationship (e.g., ln[ester] vs. time for a pseudo-first-order reaction).

Visualizing Reaction Workflows

Diagrams are invaluable tools for understanding experimental processes. The following Graphviz diagrams illustrate the workflow for the synthesis and hydrolysis of benzoate esters.

Synthesis_Workflow cluster_synthesis Fischer Esterification start Mix 2,4,6-Trimethylbenzoic Acid, Ethanol, and H₂SO₄ reflux Reflux for 4-6 hours start->reflux workup Aqueous Workup (Extraction with Ether) reflux->workup wash Wash with NaHCO₃ and Brine workup->wash dry Dry over MgSO₄ wash->dry evaporate Solvent Evaporation dry->evaporate purify Vacuum Distillation evaporate->purify product Pure this compound purify->product

Caption: Workflow for the synthesis of this compound.

Hydrolysis_Workflow cluster_hydrolysis Hydrolysis Rate Determination start Prepare Ester and NaOH solutions equilibrate Equilibrate at constant temperature start->equilibrate mix Mix solutions (start timer) equilibrate->mix aliquot Withdraw aliquots at time intervals mix->aliquot quench Quench with HCl aliquot->quench titrate Titrate with NaOH quench->titrate calculate Calculate Ester Concentration titrate->calculate plot Plot data and determine rate constant calculate->plot

References

Reactivity Face-Off: Ethyl 2,4,6-trimethylbenzoate vs. Methyl 2,4,6-trimethylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Organic Synthesis and Drug Development

In the realm of sterically hindered esters, both ethyl 2,4,6-trimethylbenzoate and mthis compound are notable for their remarkable resistance to nucleophilic attack, a property stemming from the bulky trimethyl-substituted phenyl ring. This guide provides an objective comparison of their reactivity, supported by available experimental data and detailed experimental protocols, to aid researchers in selecting the appropriate molecule for their synthetic and developmental needs.

Executive Summary

The primary determinant of reactivity for both ethyl and mthis compound is the profound steric hindrance imparted by the three methyl groups on the benzene ring, which shield the carbonyl carbon from nucleophilic approach. While direct comparative quantitative data is scarce, fundamental chemical principles and the existing body of research on sterically hindered esters allow for a robust qualitative and semi-quantitative comparison. The consensus is that both esters are significantly less reactive than their non-sterically hindered counterparts. It is well-established that increasing the steric bulk of the alcohol moiety in an ester further decreases its reactivity towards hydrolysis and other nucleophilic substitution reactions.[1] Consequently, This compound is predicted to be even less reactive than mthis compound due to the larger ethyl group.

Reactivity Comparison: A Data-Driven Overview

Due to their low reactivity, quantitative data on the reaction kinetics of these specific esters is not widely available in the literature under standard conditions. However, studies on related compounds and the general principles of organic chemistry provide a solid foundation for comparison.

Key Reaction: Alkaline Hydrolysis (Saponification)

The saponification of esters is a cornerstone reaction for evaluating their reactivity. For sterically hindered esters like the 2,4,6-trimethylbenzoates, this reaction is exceptionally slow.

CompoundRelative Rate of Hydrolysis (Predicted)Mechanistic PathwayExperimental Conditions for Hydrolysis
Mthis compound SlowPrimarily BAc2 (Acyl-Oxygen fission) under typical conditions. Possible contribution from BAl2 (Alkyl-Oxygen fission) under forcing conditions.[2]High temperatures (200–300 °C) in aqueous alkali (e.g., 2% KOH) are required for quantitative saponification within a reasonable timeframe (e.g., 30 minutes).[3][4][5]
This compound Very SlowPredicted to be primarily BAc2. The larger ethyl group makes the BAl2 pathway, which requires an SN2 attack on the alkyl group, significantly less favorable than for the methyl ester.Expected to require even more forcing conditions (higher temperatures or longer reaction times) than the methyl ester for complete hydrolysis.

BAc2: Bimolecular base-catalyzed acyl-oxygen cleavage BAl2: Bimolecular base-catalyzed alkyl-oxygen cleavage

Mechanistic Insights: The Role of Steric Hindrance

The retarded reactivity of these esters is a direct consequence of steric hindrance. The ortho-methyl groups on the benzene ring effectively create a "pocket" around the carbonyl group, impeding the approach of nucleophiles.

G cluster_ester Sterically Hindered Ester cluster_nucleophile Nucleophile cluster_TS Tetrahedral Intermediate cluster_products Products cluster_hindrance Steric Hindrance Ester R-C(=O)O-R' TransitionState R-C(O⁻)(Nu)-O-R' Ester->TransitionState Attack on Carbonyl Carbon Nu Nu⁻ Nu->TransitionState Products R-C(=O)Nu + R'O⁻ TransitionState->Products Elimination of Alkoxide Me1 CH₃ Me1->Ester Me2 CH₃ Me2->Ester Me3 CH₃ Me3->Ester

In the case of this compound, the ethyl group provides additional steric bulk compared to the methyl group of mthis compound, further hindering the formation of the tetrahedral intermediate in the BAc2 mechanism.

Experimental Protocols

Detailed experimental protocols are crucial for reproducible research. Below are representative procedures for the synthesis and hydrolysis of these sterically hindered esters.

Protocol 1: Synthesis of Mthis compound

This procedure is adapted from standard esterification methods.

Materials:

  • 2,4,6-trimethylbenzoic acid

  • Methanol (anhydrous)

  • Concentrated sulfuric acid

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine

  • Anhydrous magnesium sulfate

  • Diethyl ether

Procedure:

  • In a round-bottom flask, dissolve 2,4,6-trimethylbenzoic acid in an excess of anhydrous methanol.

  • Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid.

  • Allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.

  • After cooling, remove the excess methanol under reduced pressure.

  • Dissolve the residue in diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude mthis compound by vacuum distillation or column chromatography.

Protocol 2: Synthesis of this compound

The synthesis of the ethyl ester follows a similar procedure, substituting ethanol for methanol.

Materials:

  • 2,4,6-trimethylbenzoic acid

  • Ethanol (anhydrous)

  • Concentrated sulfuric acid

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine

  • Anhydrous magnesium sulfate

  • Diethyl ether

Procedure:

  • Follow the same steps as for the synthesis of the methyl ester, using anhydrous ethanol instead of methanol.

Protocol 3: Alkaline Hydrolysis of Mthis compound

This protocol is based on studies requiring high temperatures for the hydrolysis of sterically hindered esters.[3][4][5]

Materials:

  • Mthis compound

  • Potassium hydroxide (or sodium hydroxide)

  • Water

  • Hydrochloric acid (concentrated)

  • Diethyl ether

Procedure:

  • In a high-pressure reaction vessel, combine mthis compound with a 2% aqueous solution of potassium hydroxide.

  • Heat the mixture to 200-300 °C for 30 minutes with stirring.

  • After cooling the reaction vessel, carefully acidify the mixture with concentrated hydrochloric acid until a precipitate forms.

  • Extract the aqueous layer with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2,4,6-trimethylbenzoic acid.

G cluster_synthesis Ester Synthesis cluster_hydrolysis Ester Hydrolysis Acid 2,4,6-Trimethylbenzoic Acid Alcohol Methanol or Ethanol Catalyst H₂SO₄ (cat.) Esterification Esterification Ester_Product Methyl or this compound Ester_Start Methyl or this compound Base KOH / H₂O Heat High Temperature Hydrolysis Saponification Acid_Product 2,4,6-Trimethylbenzoic Acid

Conclusion

References

A Comparative Guide to the Steric Effects of Ortho-Methyl Groups in Benzoate Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the impact of ortho-methyl substitution on the chemical and physical properties of benzoate esters. By examining methyl benzoate, methyl 2-methylbenzoate, and methyl 2,6-dimethylbenzoate, we will explore how increasing steric hindrance around the ester linkage influences reactivity, conformation, and spectroscopic signatures. The supporting experimental data, detailed methodologies, and visual representations are intended to serve as a valuable resource for those working in medicinal chemistry, organic synthesis, and drug development, where understanding and predicting the metabolic stability and reactivity of ester-containing molecules is crucial.

Impact on Alkaline Hydrolysis Rates

The rate of alkaline hydrolysis of benzoate esters is highly sensitive to the steric environment around the carbonyl group. The introduction of one, and subsequently two, ortho-methyl groups dramatically decreases the rate of saponification. This is due to the steric hindrance imposed by the methyl groups, which impedes the approach of the hydroxide nucleophile to the electrophilic carbonyl carbon.

Quantitative Comparison of Hydrolysis Rates

The following table summarizes the second-order rate constants for the alkaline hydrolysis of the three benzoate esters. The data clearly illustrates a significant decrease in reactivity with increasing ortho-methylation.

CompoundStructureSecond-Order Rate Constant (k) at 25°C (L mol⁻¹ s⁻¹)Relative Rate
Methyl benzoateC₆H₅COOCH₃7.87 x 10⁻²[1]1
Methyl 2-methylbenzoate2-CH₃C₆H₄COOCH₃~1.0 x 10⁻² (estimated)~0.13
Methyl 2,6-dimethylbenzoate2,6-(CH₃)₂C₆H₃COOCH₃Extremely slow (negligible at room temperature)<< 0.01

Note: The rate constant for methyl 2-methylbenzoate is estimated based on the observation that the rate for ethyl o-toluate is about 0.13 times that of ethyl benzoate. The rate for methyl 2,6-dimethylbenzoate is qualitatively described as extremely slow, with studies on the even more hindered methyl 2,4,6-trimethylbenzoate showing that the reaction requires high temperatures (e.g., 126°C in 60% dioxane-water) to proceed at a measurable rate via acyl-oxygen fission, similar to unhindered esters, but with a much higher activation energy.[2] It has also been observed that methyl 2,6-dimethylbenzoate is completely resistant to hydrolysis by esterases in human liver microsomes.

The dramatic decrease in the hydrolysis rate for methyl 2,6-dimethylbenzoate underscores the profound impact of di-ortho substitution. This steric shielding of the carbonyl group is a key strategy in the design of "soft drugs" or pro-drugs, where a controlled rate of hydrolysis is desired to manage the drug's activation and clearance.

Conformational and Spectroscopic Analysis

The steric clash between the ortho-methyl groups and the ester functionality forces the ester group out of the plane of the aromatic ring. This has significant consequences for the molecule's conjugation, electronic properties, and, consequently, its spectroscopic signatures.

Conformational Effects: Dihedral Angles
CompoundExpected Dihedral Angle (Ring vs. O=C-O)
Methyl benzoate~0-10°
Methyl 2-methylbenzoateSignificantly increased from methyl benzoate
Methyl 2,6-dimethylbenzoateApproaching 90°

An increase in the dihedral angle reduces the π-orbital overlap between the carbonyl group and the aromatic ring. This "steric inhibition of resonance" influences the electronic environment of the ester and the ring.

Spectroscopic Data Comparison

The following tables summarize the key NMR and IR spectroscopic data. The shifts in these values reflect the changes in conformation and electronic structure due to ortho-methylation.

Table 2: Comparative ¹H and ¹³C NMR Data (in CDCl₃)

CompoundKey ¹H NMR Chemical Shifts (δ, ppm)Key ¹³C NMR Chemical Shifts (δ, ppm)
Methyl benzoateOCH₃: ~3.9 (s, 3H)Aromatic: 7.4-7.6 (m, 3H), 8.0-8.1 (m, 2H)C=O: ~167OCH₃: ~52
Methyl 2-methylbenzoateOCH₃: ~3.9 (s, 3H)Ar-CH₃: ~2.6 (s, 3H)Aromatic: 7.2-7.5 (m, 3H), 7.9 (d, 1H)C=O: ~168OCH₃: ~52Ar-CH₃: ~22
Methyl 2,6-dimethylbenzoateOCH₃: ~3.9 (s, 3H)Ar-CH₃: ~2.4 (s, 6H)Aromatic: 7.0-7.3 (m, 3H) (Predicted)C=O: >168 (Predicted)OCH₃: ~52Ar-CH₃: ~20 (Predicted)

Table 3: Comparative IR Spectroscopic Data

CompoundCarbonyl (C=O) Stretching Frequency (ν, cm⁻¹)
Methyl benzoate~1724
Methyl 2-methylbenzoate~1720
Methyl 2,6-dimethylbenzoate<1720 (Predicted)

The disruption of conjugation in the ortho-substituted esters is expected to shift the C=O stretching frequency to a slightly lower wavenumber (redshift) compared to methyl benzoate, as the resonance effect that strengthens the C=O bond is diminished.

Experimental Protocols

General Experimental Protocol for Kinetic Analysis of Alkaline Hydrolysis

This protocol describes a typical method for determining the second-order rate constant for the alkaline hydrolysis of a benzoate ester using a titration method.

Materials:

  • Benzoate ester of interest

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Ethanol (or other suitable co-solvent to ensure ester solubility)

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M) for quenching

  • Phenolphthalein indicator

  • Thermostated water bath

  • Pipettes, burettes, and conical flasks

  • Stopwatch

Procedure:

  • Reaction Setup: A known volume of the standardized NaOH solution and the co-solvent are placed in a flask and allowed to equilibrate to the desired temperature in the thermostated water bath. A separate solution of the benzoate ester in the co-solvent is also brought to the same temperature.

  • Initiation of Reaction: A known volume of the ester solution is added to the NaOH solution, and the stopwatch is started simultaneously. The final concentrations of the ester and NaOH should be accurately known.

  • Sampling: At regular time intervals, an aliquot (e.g., 5 mL) of the reaction mixture is withdrawn and immediately added to a flask containing a known excess of the standardized HCl solution to quench the reaction.

  • Titration: The unreacted HCl in the quenching flask is then back-titrated with the standardized NaOH solution using phenolphthalein as an indicator.

  • Data Analysis: The concentration of unreacted NaOH in the reaction mixture at each time point is calculated from the titration data. A plot of 1/[NaOH] versus time will yield a straight line for a second-order reaction, with the slope being equal to the second-order rate constant, k.

Visualizing Steric Effects and Experimental Workflow

Logical Relationship of Ortho-Methylation and Steric Hindrance

StericEffect cluster_structure Molecular Structure cluster_properties Physicochemical Properties Methyl_Benzoate Methyl Benzoate (0 ortho-CH₃) Planarity Near Planar Conformation Methyl_Benzoate->Planarity leads to Methyl_2_Methylbenzoate Methyl 2-Methylbenzoate (1 ortho-CH₃) Increased_Dihedral Increased Dihedral Angle Methyl_2_Methylbenzoate->Increased_Dihedral causes Methyl_2_6_Dimethylbenzoate Methyl 2,6-Dimethylbenzoate (2 ortho-CH₃) Orthogonal_Ester Near-Orthogonal Ester Group Methyl_2_6_Dimethylbenzoate->Orthogonal_Ester forces Reduced_Reactivity Reduced Hydrolysis Rate Increased_Dihedral->Reduced_Reactivity results in Drastically_Reduced_Reactivity Drastically Reduced Hydrolysis Rate Orthogonal_Ester->Drastically_Reduced_Reactivity results in

Caption: Impact of ortho-methyl groups on benzoate ester conformation and reactivity.

Experimental Workflow for Kinetic Analysis of Ester Hydrolysis

HydrolysisWorkflow A Prepare & Thermostat Ester and NaOH Solutions B Initiate Reaction (Mix Solutions & Start Timer) A->B C Withdraw Aliquots at Timed Intervals B->C D Quench Reaction (Add to excess HCl) C->D E Back-Titrate Unreacted HCl with Standardized NaOH D->E F Calculate [NaOH] at each time point E->F G Plot 1/[NaOH] vs. Time F->G H Determine Rate Constant (k) from the Slope G->H

Caption: Workflow for determining the rate of alkaline ester hydrolysis.

References

A Comparative Stability Analysis of Hindered Ester Protecting Groups: Pivaloyl, Adamantoyl, and Mesitoyl

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of multi-step organic synthesis, particularly in the development of complex pharmaceuticals and fine chemicals, the strategic use of protecting groups is paramount. Hindered ester protecting groups are a critical subclass, prized for their robustness under a variety of synthetic conditions. This guide provides a detailed comparative analysis of three commonly employed hindered ester protecting groups: pivaloyl (Piv), adamantoyl (Ad), and 2,4,6-trimethylbenzoyl (mesitoyl). The stability of these groups under acidic, basic, and hydrogenolytic conditions is evaluated, supported by experimental data to inform the selection of the most appropriate group for a given synthetic strategy.

Introduction to Hindered Ester Protecting Groups

Hindered ester protecting groups are valued for their increased stability compared to simpler esters like acetates and benzoates. This enhanced stability is attributed to the steric bulk of the acyl group, which impedes the approach of nucleophiles and hydrolytic agents to the ester carbonyl.[1] This characteristic makes them ideal for protecting hydroxyl and carboxyl functionalities during reactions where less hindered esters would be cleaved. The selection of a specific hindered ester depends on the desired level of stability and the orthogonality required for deprotection in the presence of other functional groups.[2]

Comparative Stability and Cleavage Conditions

The stability of pivaloyl, adamantoyl, and mesitoyl groups is highly dependent on the reaction conditions. While all three offer significant steric hindrance, their electronic properties and three-dimensional structures lead to differences in their reactivity.

Pivaloyl (Piv) Group

The pivaloyl group is a widely used hindered ester protecting group known for its substantial stability.[3] It is generally resistant to a wide range of reaction conditions but can be removed under forceful acidic or basic hydrolysis, or by reductive methods.[3]

Adamantoyl (Ad) Group

The adamantoyl group, with its rigid and bulky cage-like structure, provides even greater steric hindrance than the pivaloyl group. This often translates to enhanced stability, particularly under acidic conditions.

2,4,6-Trimethylbenzoyl (Mesitoyl) Group

The mesitoyl group is an aromatic hindered ester. The presence of the ortho-methyl groups on the benzene ring provides significant steric shielding of the ester carbonyl.

Quantitative Stability Data

Protecting GroupAcidic Cleavage ConditionsBasic Cleavage ConditionsHydrogenolysis Conditions
Pivaloyl (Piv) Strong acids (e.g., H₂SO₄) required. Generally more stable than acetate and benzoate.Strong bases (e.g., NaOH, LiOH) and elevated temperatures often necessary.Not typically cleaved by hydrogenolysis.
Adamantoyl (Ad) Cleavable with strong acids like H₂SO₄ in CH₂Cl₂.[5]Expected to be highly stable, requiring harsh conditions.Not typically cleaved by hydrogenolysis.
Mesitoyl Requires strong acid.Expected to be highly stable due to steric hindrance.Potentially cleavable under forcing hydrogenolysis conditions, though not a standard method.

Experimental Protocols

Detailed experimental procedures are crucial for the successful application and selective removal of these protecting groups.

Acidic Cleavage of 1-Adamantyl Pivalate[5]
  • Substrate: 1-Adamantyl pivalate (1f)

  • Reagents: 96% Sulfuric Acid (H₂SO₄), Dichloromethane (CH₂Cl₂)

  • Procedure: A solution of 1-adamantyl pivalate (25.0 mmol) in CH₂Cl₂ (12.5 mL) is added dropwise to a chilled, well-stirred mixture of 96% H₂SO₄ (25.0 mmol) in CH₂Cl₂ (12.5 mL). The resulting mixture is stirred at room temperature for 6 hours.

  • Work-up: The reaction mixture is poured into ice water and extracted with CH₂Cl₂. The organic layer is washed with saturated aqueous NaHCO₃ and brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

  • Yield: Almost quantitative yield of 2,2-dimethylpropanoic acid (pivalic acid).[5]

Basic Hydrolysis of Pivaloyl Esters

While a specific protocol for adamantoyl or mesitoyl esters under basic conditions was not found, a general method for the deacylation of pivaloyl-protected alcohols and phenols is as follows:

  • Reagents: Powdered Sodium Hydroxide (NaOH), Tetrabutylammonium Hydrogen Sulfate (Bu₄NHSO₄), Tetrahydrofuran (THF) or Dichloromethane (CH₂Cl₂)

  • Procedure: The pivaloyl-protected compound is dissolved in THF or CH₂Cl₂. Powdered NaOH and a catalytic amount of Bu₄NHSO₄ are added. The two-phase system is stirred vigorously at room temperature until the reaction is complete (monitored by TLC).

  • Work-up: The reaction mixture is filtered, and the filtrate is concentrated. The residue is then purified by standard methods.

Hydrogenolysis of Aryl Esters

Specific protocols for the hydrogenolysis of mesitoyl esters are not well-documented, as this is not a standard deprotection method for this group. However, a general procedure for the hydrogenolysis of benzylic esters, which could be adapted, is provided below. It is important to note that the steric hindrance of the mesitoyl group would likely require more forcing conditions (higher pressure, temperature, or more active catalyst).

  • Reagents: Palladium on carbon (Pd/C, 10%), Hydrogen gas (H₂), Solvent (e.g., Ethanol, Ethyl Acetate)

  • Procedure: The ester is dissolved in the chosen solvent in a pressure vessel. The Pd/C catalyst is added, and the vessel is flushed with nitrogen before being pressurized with hydrogen gas (typically 1-50 atm). The mixture is stirred at room temperature or with heating until the reaction is complete (monitored by TLC or GC).

  • Work-up: The reaction mixture is filtered through a pad of Celite to remove the catalyst, and the filtrate is concentrated under reduced pressure.

Logical Relationships and Workflows

The selection and application of a hindered ester protecting group follow a logical workflow designed to ensure the stability of the protected group during subsequent synthetic steps and its selective removal at the appropriate stage.

Ester_Protection_Workflow cluster_protection Protection Strategy cluster_synthesis Synthetic Transformations cluster_deprotection Deprotection Start Select Target Molecule ProtectingGroup Choose Hindered Ester (Piv, Ad, Mesitoyl) based on required stability Start->ProtectingGroup Protection Esterification Reaction ProtectingGroup->Protection Reaction1 Reaction Step 1 Protection->Reaction1 Reaction2 Reaction Step 2 Reaction1->Reaction2 ReactionN ... Reaction2->ReactionN Deprotection Selective Cleavage (Acid, Base, or other) ReactionN->Deprotection FinalProduct Final Product Deprotection->FinalProduct

A general workflow for the use of hindered ester protecting groups.

The chemical structures of the pivaloyl, adamantoyl, and mesitoyl groups attached to an alcohol (R-OH) are depicted below, highlighting their increasing steric bulk.

Hindered_Esters cluster_piv Pivaloyl Ester cluster_ad Adamantoyl Ester cluster_mes Mesitoyl Ester Piv R-O-C(=O)-C(CH₃)₃ Ad R-O-C(=O)-Ad Mes R-O-C(=O)-Mes

Structures of Pivaloyl, Adamantoyl, and Mesitoyl Esters.

Conclusion

Pivaloyl, adamantoyl, and mesitoyl protecting groups offer a range of stabilities suitable for various synthetic challenges. The choice among them depends on the specific requirements of the synthetic route, including the conditions of subsequent reactions and the desired deprotection strategy. The pivaloyl group serves as a robust, general-purpose hindered ester. The adamantoyl group provides enhanced stability, particularly towards acidic conditions, making it suitable for syntheses requiring very durable protection. The mesitoyl group, while less commonly documented, offers significant steric hindrance and may be advantageous in specific contexts where its aromatic nature can be exploited or where extreme stability is required. Further quantitative kinetic studies are needed to provide a more precise comparative assessment of these valuable protecting groups.

References

A Comparative Guide to Alternatives for the 2,4,6-Trimethylbenzoyl Moiety in Photopolymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the dynamic field of polymer science, particularly in applications requiring photopolymerization, the selection of an appropriate photoinitiator is paramount to achieving desired material properties and efficient curing kinetics. The 2,4,6-trimethylbenzoyl moiety is a cornerstone of several highly efficient Type I photoinitiators, valued for its significant molar extinction coefficient in the near-UV region and its ability to generate reactive free radicals upon photolysis. However, evolving regulatory landscapes and the demand for materials with tailored properties, such as reduced yellowing and enhanced biocompatibility, have spurred the development of alternatives.

This guide provides a comprehensive comparison of key alternatives to traditional 2,4,6-trimethylbenzoyl-containing photoinitiators. We will delve into their performance characteristics, supported by experimental data, and provide detailed protocols for their evaluation.

The Role of the 2,4,6-Trimethylbenzoyl Group in Photoinitiation

The efficacy of photoinitiators containing the 2,4,6-trimethylbenzoyl group, such as the widely used 2,4,6-trimethylbenzoyl-diphenyl-phosphine oxide (TPO), stems from the α-cleavage of the excited triplet state upon UV irradiation. This process generates two distinct free radicals: a benzoyl radical and a phosphinoyl radical. The phosphinoyl radical is particularly reactive and less susceptible to oxygen inhibition, a common challenge in radical polymerization. The substitution pattern on the benzoyl ring, specifically the ortho-methyl groups, contributes to the molecule's favorable absorption characteristics and influences the reactivity of the resulting radicals.

A Comparative Analysis of Key Alternatives

While Ethyl 2,4,6-trimethylbenzoate itself is a sterically hindered ester, its core structural motif is central to the function of several key photoinitiators. The primary alternatives focus on modifications to the phosphine oxide portion of the molecule or offer entirely different chemical classes of photoinitiators.

Here, we compare the performance of three key alternatives to the traditional TPO photoinitiator:

  • Ethyl (2,4,6-trimethylbenzoyl) phenylphosphinate (TPO-L): A close structural analog of TPO, often used as a liquid alternative with a different toxicity profile.

  • Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide (BAPO): A highly efficient photoinitiator with two 2,4,6-trimethylbenzoyl groups, leading to the generation of four initiating radicals per molecule.

  • 1-Hydroxycyclohexyl Phenyl Ketone (Irgacure 184): A non-phosphine oxide, α-hydroxyketone photoinitiator, representing a different class of Type I photoinitiators.

Performance Data Summary

The following table summarizes key performance metrics for these photoinitiators based on typical experimental findings.

PhotoinitiatorMolar Absorptivity at 405 nmPolymerization Rate (Rp)Final Double Bond Conversion (DBC)Depth of Cure (DOC)Yellowing
TPO ModerateHighHighExcellentModerate
TPO-L ModerateHighHighGoodModerate
BAPO HighVery HighVery HighExcellentLow
Irgacure 184 LowModerateGoodModerateLow

Note: Performance can vary depending on the specific monomer system, light intensity, and other formulation components.

In-Depth Performance Comparison

Photopolymerization Kinetics

The rate of polymerization is a critical factor in applications such as 3D printing and coatings, where rapid curing is essential. Photo-Differential Scanning Calorimetry (Photo-DSC) is a powerful technique to evaluate these kinetics.

As indicated by kinetic studies, BAPO consistently demonstrates the highest polymerization rates and ultimate conversion of double bonds.[1] This is attributed to its higher molar absorptivity and the generation of four initiating radicals per molecule. TPO and TPO-L also exhibit high reactivity.[2] In contrast, Irgacure 184, while effective, generally shows a lower rate of polymerization, particularly under longer wavelength UV light (e.g., 405 nm LEDs), due to its lower absorption in this region.[2]

Depth of Cure

For applications involving the curing of thick sections, such as in dental composites or stereolithography, the depth of cure is a crucial parameter. The photobleaching effect, where the photoinitiator becomes transparent upon reacting, is highly advantageous for achieving a greater depth of cure.

BAPO is well-known for its excellent photobleaching properties, which allows UV light to penetrate deeper into the resin as the curing process proceeds, resulting in a superior depth of cure.[3][4] TPO also exhibits good performance in this regard. TPO-L generally provides a good depth of cure, though it may be slightly less than TPO and BAPO in some systems.[2] Irgacure 184 typically yields a more limited depth of cure, making it more suitable for thin film applications.[3]

Color Stability and Yellowing

The initial color and long-term color stability of the cured polymer are critical in many applications, including clear coatings, adhesives, and dental materials. The chemical structure of the photoinitiator and its photoproducts significantly influences yellowing.

BAPO and Irgacure 184 are known for producing polymers with low initial yellowing and good color stability.[3] TPO and TPO-L, while highly efficient, can sometimes lead to a more noticeable yellow tint in the cured material, which may be a limiting factor in certain applications.[3]

Experimental Protocols

To enable researchers to conduct their own comparative studies, we provide the following detailed experimental protocols.

Protocol 1: Evaluation of Photopolymerization Kinetics using Photo-DSC

This protocol outlines the steps to measure the heat flow during photopolymerization, which is directly proportional to the rate of reaction.

Materials:

  • Photo-Differential Scanning Calorimeter (Photo-DSC) equipped with a UV light source (e.g., 405 nm LED).

  • Monomer or oligomer resin (e.g., a mixture of Bis-GMA and TEGDMA for dental composite studies).

  • Photoinitiators (TPO, TPO-L, BAPO, Irgacure 184) at a specified concentration (e.g., 0.5 mol%).

  • Aluminum DSC pans.

Procedure:

  • Prepare the resin formulations by dissolving the desired concentration of each photoinitiator in the monomer mixture. Ensure complete dissolution, using gentle heating and stirring if necessary.

  • Accurately weigh 5-10 mg of the formulated resin into an aluminum DSC pan.

  • Place the sample pan and an empty reference pan into the DSC cell.

  • Equilibrate the sample at the desired starting temperature (e.g., 25°C) under an inert atmosphere (e.g., nitrogen) to prevent oxygen inhibition.

  • Irradiate the sample with the UV light source at a constant intensity (e.g., 100 mW/cm²) for a set period (e.g., 300 seconds).

  • Record the heat flow as a function of time.

  • Calculate the rate of polymerization (Rp) and the final double bond conversion (DBC) from the heat flow data.

Data Analysis:

  • The rate of polymerization (Rp) is proportional to the heat flow (dH/dt).

  • The total heat evolved (ΔH) is proportional to the total number of double bonds reacted.

  • The double bond conversion (DBC) can be calculated using the following equation: DBC (%) = (ΔH / ΔH_theoretical) * 100 where ΔH_theoretical is the theoretical heat of polymerization for the specific monomer system.

Protocol 2: Determination of Depth of Cure (ISO 4049 Method)

This protocol is a standard method for determining the depth of cure, particularly relevant for dental composites.

Materials:

  • Cylindrical metal mold (e.g., 4 mm in diameter and 6 mm in height).

  • Dental curing light with a known wavelength and intensity.

  • Plastic or glass slides.

  • Micrometer.

  • Scraper.

Procedure:

  • Place the mold on a flat, transparent surface (e.g., a glass slide).

  • Fill the mold with the formulated resin, taking care to avoid air bubbles.

  • Place another transparent slide on top of the mold and press gently to extrude any excess material.

  • Irradiate the top surface of the sample through the slide with the curing light for the recommended time (e.g., 20 seconds).

  • After irradiation, remove the mold from the slides.

  • Gently scrape away the uncured material from the bottom of the sample with a plastic scraper.

  • Measure the height of the remaining cured cylinder using a micrometer.

  • The depth of cure is typically reported as half of this measured height.

  • Repeat the measurement at least three times for each formulation and calculate the average.

Logical Relationships in Photoinitiator Selection

The choice of a photoinitiator is a multi-faceted decision that involves balancing various performance characteristics. The following diagram illustrates the key relationships to consider.

G cluster_0 Application Requirements cluster_1 Photoinitiator Properties cluster_2 Performance Outcome Curing Speed Curing Speed Polymerization Rate Polymerization Rate Curing Speed->Polymerization Rate Depth of Cure Depth of Cure Mechanical Properties Mechanical Properties Depth of Cure->Mechanical Properties Color Stability Color Stability Aesthetics Aesthetics Color Stability->Aesthetics Biocompatibility Biocompatibility Molar Absorptivity Molar Absorptivity Molar Absorptivity->Polymerization Rate Radical Generation Radical Generation Radical Generation->Polymerization Rate Photobleaching Photobleaching Photobleaching->Depth of Cure Chemical Structure Chemical Structure Chemical Structure->Color Stability Chemical Structure->Biocompatibility Final Conversion Final Conversion Polymerization Rate->Final Conversion Final Conversion->Mechanical Properties

Caption: Key relationships in photoinitiator selection.

Experimental Workflow for Photoinitiator Evaluation

The following diagram outlines a typical workflow for the comprehensive evaluation of a new photoinitiator.

G Formulation Formulation Photo-DSC Photo-DSC Formulation->Photo-DSC Kinetics Depth of Cure Test Depth of Cure Test Formulation->Depth of Cure Test Curing Depth Colorimetry Colorimetry Formulation->Colorimetry Aesthetics Mechanical Testing Mechanical Testing Formulation->Mechanical Testing Properties Data Analysis Data Analysis Photo-DSC->Data Analysis Depth of Cure Test->Data Analysis Colorimetry->Data Analysis Mechanical Testing->Data Analysis Conclusion Conclusion Data Analysis->Conclusion

Caption: Workflow for photoinitiator evaluation.

Conclusion

The selection of a photoinitiator is a critical step in the development of photopolymerizable materials. While the 2,4,6-trimethylbenzoyl moiety remains a key component in many high-performance photoinitiators, a growing number of alternatives offer distinct advantages in terms of curing speed, depth of cure, color stability, and toxicological profile. BAPO stands out for its exceptional reactivity and depth of cure, making it ideal for demanding applications. TPO-L provides a liquid, and in some contexts, a safer alternative to TPO with comparable performance. For applications where color stability is paramount and curing speed is less critical, α-hydroxyketone photoinitiators like Irgacure 184 are excellent choices. By understanding the performance trade-offs and employing rigorous experimental evaluation, researchers can select the optimal photoinitiator to meet the specific demands of their application.

References

Assessing the Cross-Reactivity of Ethyl 2,4,6-trimethylbenzoate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl 2,4,6-trimethylbenzoate is an aromatic ester with applications in fragrances and organic synthesis. While its primary biological activities are not extensively characterized in publicly available literature, preliminary research suggests potential antimicrobial properties.[1] For any small molecule intended for biological research or therapeutic development, a thorough understanding of its cross-reactivity—the extent to which it binds to unintended biological targets—is critical for assessing its specificity and potential off-target effects.

This guide provides a framework for evaluating the cross-reactivity of this compound. Due to the limited specific experimental data on this compound, we will present a comparative analysis based on established methodologies for profiling small molecules. This includes a proposed screening panel, detailed experimental protocols for a key assay, and a discussion of how to interpret the resulting data in comparison to hypothetical alternative compounds.

Data Presentation: Comparative Off-Target Profile

A crucial step in characterizing a compound's cross-reactivity is to screen it against a broad panel of known biological targets, such as receptors, enzymes, and ion channels. The results are typically presented as the percent inhibition of binding of a known ligand to its target at a given concentration of the test compound. Significant inhibition (typically >50%) flags a potential interaction that warrants further investigation to determine the affinity (e.g., Ki or IC50).

Below is a hypothetical data table illustrating how the cross-reactivity profile of this compound might be compared with two structurally distinct hypothetical alternative compounds, "Alternative A" (a more polar aromatic compound) and "Alternative B" (a non-aromatic heterocyclic compound). The data is presented as percent inhibition at a screening concentration of 10 µM.

Target ClassSpecific TargetThis compound (% Inhibition @ 10 µM)Alternative A (% Inhibition @ 10 µM)Alternative B (% Inhibition @ 10 µM)
GPCRs Adenosine A18%15%3%
Dopamine D212%58%5%
Serotonin 5-HT2A18%65%7%
Kinases EGFR5%10%2%
SRC9%12%4%
PI3Kα7%8%6%
Ion Channels hERG25%45%10%
Nav1.548%20%8%
Nuclear Receptors Estrogen Receptor α3%5%1%
Androgen Receptor4%6%2%
Enzymes COX-215%25%9%
PDE411%18%5%

Data Interpretation: In this hypothetical scenario, this compound shows some activity against the Nav1.5 sodium channel, suggesting a potential area for further investigation. In contrast, "Alternative A" displays significant cross-reactivity with serotonin and dopamine receptors, as well as the hERG channel, indicating a higher potential for off-target effects in the central nervous system and cardiovascular system. "Alternative B" appears to be the most specific of the three in this theoretical panel.

Experimental Protocols

To generate the data presented above, a variety of standardized biological assays are employed. A cornerstone of cross-reactivity profiling is the radioligand binding assay, which directly measures the ability of a test compound to displace a known radiolabeled ligand from its target.

Protocol: Radioligand Binding Assay for Cross-Reactivity Screening

1. Objective: To assess the potential binding of this compound to a panel of selected G-protein coupled receptors (GPCRs).

2. Materials:

  • Test Compound: this compound dissolved in an appropriate solvent (e.g., DMSO) to a stock concentration of 10 mM.

  • Target Preparations: Frozen cell membranes or recombinant proteins expressing the target receptors of interest (e.g., human adenosine A1, dopamine D2, serotonin 5-HT2A).

  • Radioligands: Specific, high-affinity radiolabeled ligands for each target receptor (e.g., [³H]-DPCPX for adenosine A1, [³H]-spiperone for dopamine D2, [³H]-ketanserin for 5-HT2A).

  • Assay Buffer: Target-specific buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate additives).

  • Non-specific Binding Control: A high concentration of a known, unlabeled ligand for each target to determine non-specific binding.

  • 96-well Filter Plates: Plates with glass fiber filters to separate bound from free radioligand.

  • Scintillation Fluid and Microplate Scintillation Counter.

3. Methodology:

  • Compound Dilution: Prepare serial dilutions of the this compound stock solution in assay buffer to achieve the final desired screening concentration (e.g., 10 µM).

  • Assay Plate Preparation:

    • Add assay buffer to all wells of a 96-well filter plate.

    • Add the test compound dilutions to the appropriate wells.

    • Add the non-specific binding control to designated wells.

    • Add vehicle control (e.g., DMSO) to the total binding wells.

  • Reaction Initiation:

    • Add the appropriate radioligand at a concentration near its dissociation constant (Kd) to all wells.

    • Add the target membrane preparation to all wells to initiate the binding reaction.

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

  • Termination and Filtration:

    • Terminate the reaction by rapid filtration through the filter plate using a vacuum manifold. This separates the membrane-bound radioligand from the unbound radioligand.

    • Wash the filters rapidly with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Detection:

    • Dry the filter plate.

    • Add scintillation fluid to each well.

    • Count the radioactivity in each well using a microplate scintillation counter.

4. Data Analysis:

  • Calculate the percent inhibition of specific binding for the test compound using the following formula: % Inhibition = 100 * (1 - (CPM_compound - CPM_NSB) / (CPM_total - CPM_NSB)) Where:

    • CPM_compound is the counts per minute in the presence of the test compound.

    • CPM_NSB is the counts per minute for non-specific binding.

    • CPM_total is the counts per minute for total binding (in the presence of vehicle).

  • A compound showing significant inhibition (e.g., >50%) is flagged for follow-up dose-response studies to determine its potency (IC50 or Ki).

Mandatory Visualizations

The following diagrams illustrate key concepts in assessing the cross-reactivity of a compound like this compound.

G cluster_0 Initial Screening cluster_1 Hit Identification & Confirmation cluster_2 Functional Relevance Compound This compound BroadPanel Broad Panel Screening (e.g., 100+ targets) Compound->BroadPanel Test at high concentration (e.g., 10 µM) DataAnalysis Data Analysis (% Inhibition) BroadPanel->DataAnalysis HitIdent Hit Identification (>50% Inhibition) DataAnalysis->HitIdent DoseResponse Dose-Response Assay (IC50/Ki determination) HitIdent->DoseResponse FunctionalAssay Functional Assays (Agonist/Antagonist mode) DoseResponse->FunctionalAssay CellBased Cell-Based Assays (Phenotypic effects) FunctionalAssay->CellBased RiskAssessment Risk Assessment CellBased->RiskAssessment Safety & Selectivity Profile

Caption: Workflow for Assessing Off-Target Effects.

G cluster_0 Small Molecule Interaction cluster_1 Cellular Signaling Compound Ethyl 2,4,6- trimethylbenzoate OnTarget Intended Target (e.g., Bacterial Enzyme) Compound->OnTarget On-Target Binding OffTarget1 Off-Target 1 (e.g., Host Receptor) Compound->OffTarget1 Off-Target Binding (Cross-Reactivity) OffTarget2 Off-Target 2 (e.g., Host Ion Channel) Compound->OffTarget2 Off-Target Binding (Cross-Reactivity) OnTargetEffect Desired Therapeutic Effect OnTarget->OnTargetEffect OffTargetEffect1 Adverse Effect A OffTarget1->OffTargetEffect1 OffTargetEffect2 Adverse Effect B OffTarget2->OffTargetEffect2

Caption: On-Target vs. Off-Target Signaling Pathways.

References

Validating the Purity of Ethyl 2,4,6-trimethylbenzoate: A GC-MS Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of chemical reagents is paramount. This guide provides a comprehensive comparison of two commercial grades of Ethyl 2,4,6-trimethylbenzoate—Standard Grade and High-Purity Grade—using Gas Chromatography-Mass Spectrometry (GC-MS) for validation. The experimental data and protocols herein offer a framework for objective quality assessment.

Comparative Purity Analysis

The purity of this compound is a critical factor that can influence experimental outcomes. Gas Chromatography (GC) is a powerful technique for separating volatile and semi-volatile compounds, making it an ideal method for assessing the purity of this aromatic ester.[1][2] When coupled with Mass Spectrometry (MS), it allows for the definitive identification of the main component and any potential impurities.[1] Commercially available this compound typically has a purity of greater than 95.0% as determined by GC.[3] However, for sensitive applications, a higher purity may be required.

The primary impurities in commercially available this compound are often unreacted starting materials from its synthesis, such as 2,4,6-trimethylbenzoic acid and ethanol.[4] Other potential contaminants could arise from side reactions during the esterification process.

Data Presentation: Purity Comparison

The following table summarizes the hypothetical quantitative data obtained from the GC-MS analysis of two representative batches of this compound: a Standard Grade and a High-Purity Grade.

CompoundRetention Time (min)Standard Grade (% Area)High-Purity Grade (% Area)
Ethanol3.250.150.02
This compound 10.42 96.50 99.85
2,4,6-trimethylbenzoic acid12.182.500.10
Unidentified Byproduct13.050.850.03
Total Purity 96.50% 99.85%

Experimental Workflow

The validation process follows a systematic workflow to ensure accurate and reproducible results. This involves sample preparation, GC-MS analysis, and data processing.

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Reporting sample_receipt Receive Ethyl 2,4,6-trimethylbenzoate Samples (Standard & High-Purity) dissolution Dissolve 10 µL of sample in 990 µL of Dichloromethane sample_receipt->dissolution vortex Vortex to ensure homogeneity dissolution->vortex transfer Transfer to GC-MS autosampler vial vortex->transfer injection Inject 1 µL into GC transfer->injection separation Separation on DB-5ms capillary column injection->separation detection Elute to Mass Spectrometer separation->detection ionization Electron Ionization (70 eV) detection->ionization mass_analysis Mass Analysis (m/z 40-500) ionization->mass_analysis tic Generate Total Ion Chromatogram (TIC) mass_analysis->tic integration Integrate peak areas tic->integration identification Identify peaks by comparing mass spectra to library database integration->identification quantification Calculate relative abundance (% Area) identification->quantification report Final Purity Report quantification->report

GC-MS workflow for purity validation.

Experimental Protocols

A detailed methodology is crucial for the replication of these findings. The following protocol outlines the GC-MS method used for the purity validation of this compound.

Sample Preparation
  • Reagents and Solvents : Dichloromethane (DCM), HPLC grade.

  • Procedure :

    • Prepare a 1% (v/v) solution of the this compound sample by dissolving 10 µL of the ester in 990 µL of dichloromethane.

    • Vortex the solution for 30 seconds to ensure it is thoroughly mixed.

    • Transfer the solution to a 2 mL glass autosampler vial with a screw cap and septum.

GC-MS Instrumentation and Conditions
  • Gas Chromatograph : Agilent 7890B GC System (or equivalent)

  • Mass Spectrometer : Agilent 5977A MSD (or equivalent)

  • Column : DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column.

  • Carrier Gas : Helium (99.999% purity) at a constant flow rate of 1.0 mL/min.

  • Injector :

    • Mode : Split (split ratio 50:1)

    • Temperature : 250°C

    • Injection Volume : 1 µL

  • Oven Temperature Program :

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: Increase to 280°C at a rate of 15°C/min.

    • Hold at 280°C for 5 minutes.

  • Mass Spectrometer Parameters :

    • Ionization Mode : Electron Ionization (EI) at 70 eV.

    • Source Temperature : 230°C

    • Quadrupole Temperature : 150°C

    • Mass Range : Scan from m/z 40 to 500.

    • Solvent Delay : 3 minutes.

Data Analysis
  • Peak Identification : The major peak is identified as this compound by comparing its mass spectrum with a reference library (e.g., NIST). The mass spectrum for this compound is expected to show characteristic fragments.[5]

  • Impurity Identification : The mass spectra of minor peaks are similarly compared to the reference library to identify potential impurities.

  • Quantification : The relative percentage of each component is calculated based on the area of its corresponding peak in the total ion chromatogram (TIC). The purity is reported as the percentage area of the main this compound peak relative to the total area of all integrated peaks.

References

Quantitative NMR (qNMR) for Purity Assessment of Aromatic Esters: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity is a cornerstone of chemical analysis, particularly in the pharmaceutical and chemical industries where it directly impacts product quality, safety, and efficacy. For aromatic esters, a class of compounds prevalent in these sectors as active pharmaceutical ingredients (APIs), excipients, and specialty chemicals, a variety of analytical techniques are employed for purity assessment. This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with established chromatographic methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), supported by experimental data.

Quantitative NMR has emerged as a powerful primary ratio method for purity determination.[1] Its fundamental principle lies in the direct proportionality between the integrated signal intensity of a nucleus and the number of nuclei giving rise to that resonance.[2] This allows for the determination of the absolute purity of a substance without the need for a specific reference standard of the analyte itself, a significant advantage over chromatographic techniques that typically rely on such standards.[2][3]

Data Presentation: A Comparative Overview

The selection of an analytical technique for the purity assessment of aromatic esters hinges on several factors, including the required accuracy, precision, sensitivity, and the nature of potential impurities. The following tables summarize the performance of qNMR in comparison to HPLC and GC for the analysis of various aromatic esters.

Table 1: Purity Assessment of Parabens (Methyl-, Ethyl-, and Propylparaben)[4]

ParameterqNMR (60 MHz)HPLC-UV (USP-NF Method)
Purity (Methylparaben) Matches CoA value within 0.4%Certified Value
Purity (Ethylparaben) Matches CoA value within 0.4%Certified Value
Purity (Propylparaben) Matches CoA value within 0.4%Certified Value
Precision (RSD) ≤ 0.85%≤ 0.85% (Monograph Requirement)
Analysis Time per Sample ~5 minutesLonger, includes calibration
Reference Standard Benzyl Benzoate (Internal Calibrant)Specific paraben reference standards

Table 2: Purity Assessment of Dimethyl Terephthalate[5]

ParameterqNMRGC-MSHPLC
Principle Primary ratio method based on signal intensitySeparation by volatility, detection by massSeparation by polarity, UV or MS detection
LOD Generally higher than chromatography5.0 µg/L~0.12 - 0.4 ng/mL (for metabolites)
LOQ Not ideal for trace analysis, excels in high-purity assessment15.0 µg/L~0.4 - 3.75 ng/mL (for metabolites)
Linearity (R²) Excellent over a wide dynamic range>0.99>0.99
Primary Method YesNoNo

Table 3: General Performance Characteristics for Aromatic Ester Purity Analysis

FeatureqNMRHPLCGC
Accuracy HighHighHigh
Precision (RSD) < 1%< 2%< 1.5%
Specificity High (Structure-specific)Moderate to HighHigh
Sample Consumption Low (5-20 mg)Low (~1 mg/mL)Very Low (<1 mg/mL)
Impurity Identification Provides structural informationRequires hyphenated techniques (e.g., LC-MS)Provides mass spectral data for identification
"NMR Silent" Impurities Can quantify if an internal standard is usedMay not be detected if they lack a chromophoreMay not be detected if non-volatile

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate results. Below are representative experimental protocols for the purity assessment of aromatic esters using qNMR.

Quantitative ¹H-NMR (qNMR) Spectroscopy Protocol for Aromatic Esters

1. Principle: qNMR determines the purity of an analyte by comparing the integral of a specific, well-resolved signal from the analyte to the integral of a signal from a certified internal standard of known purity and weight. The purity is calculated using the following formula:

Purity (% w/w) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd * 100

Where:

  • I = Integral of the signal

  • N = Number of protons giving rise to the signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the standard

2. Materials and Reagents:

  • Analyte: Aromatic ester of interest (e.g., Methyl Salicylate, Dimethyl Terephthalate, Butyl Paraben)

  • Internal Standard: A high-purity (certified reference material preferred) compound with the following characteristics:

    • Contains protons that resonate in a region of the ¹H-NMR spectrum free from analyte and solvent signals.

    • Is soluble in the chosen deuterated solvent.

    • Is non-reactive with the analyte and solvent.

    • Has a low volatility.

    • Recommended for Aromatic Esters: Dimethyl terephthalate[4], maleic acid, 1,4-bis(trimethylsilyl)benzene, or benzyl benzoate.[4]

  • Deuterated Solvent: A high-purity deuterated solvent that completely dissolves both the analyte and the internal standard (e.g., Chloroform-d, DMSO-d₆, Acetone-d₆).[4]

3. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the aromatic ester analyte into a clean, dry vial using a calibrated analytical balance with a readability of at least 0.01 mg.

  • Accurately weigh an appropriate amount of the internal standard into the same vial to achieve a molar ratio of approximately 1:1 with the analyte.

  • Add a precise volume (e.g., 0.6 mL for a 5 mm NMR tube) of the chosen deuterated solvent to the vial.

  • Ensure complete dissolution by gentle vortexing or sonication.

  • Transfer the solution to a high-quality NMR tube.

4. NMR Instrument Parameters (for a 400 MHz or higher spectrometer):

  • Pulse Program: A standard 90° pulse sequence.

  • Relaxation Delay (d1): A crucial parameter for accurate quantification. It should be at least 5 times the longest spin-lattice relaxation time (T₁) of the signals of interest (both analyte and standard). A conservative value of 30-60 seconds is often used.

  • Number of Scans (NS): Typically 8 to 64 scans, sufficient to achieve a signal-to-noise ratio (S/N) of at least 150:1 for the signals to be integrated.

  • Acquisition Time (AQ): At least 3-4 seconds to ensure high digital resolution.

  • Temperature: Maintain a constant and regulated temperature (e.g., 298 K).

5. Data Processing and Analysis:

  • Apply Fourier transformation to the Free Induction Decay (FID).

  • Perform phasing and baseline correction on the resulting spectrum.

  • Integrate the selected, well-resolved signals of both the analyte and the internal standard. Ensure that the integration limits are set consistently across all spectra.

  • Use the integral values and the weights of the analyte and standard in the purity calculation formula.

Mandatory Visualization

The following diagrams illustrate the logical workflows for purity assessment using qNMR and a comparison of the decision-making process when selecting an analytical method.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_analyte Accurately Weigh Analyte weigh_std Accurately Weigh Internal Standard weigh_analyte->weigh_std dissolve Dissolve in Deuterated Solvent weigh_std->dissolve transfer Transfer to NMR Tube dissolve->transfer nmr_acq Acquire 1H-NMR Spectrum (Optimized Parameters) transfer->nmr_acq ft Fourier Transform nmr_acq->ft phase_baseline Phase and Baseline Correction ft->phase_baseline integrate Integrate Analyte & Standard Signals phase_baseline->integrate calculate Calculate Purity integrate->calculate result Purity Result (% w/w) calculate->result

Caption: Experimental workflow for qNMR purity analysis of aromatic esters.

Method_Selection start Purity Assessment of Aromatic Ester primary_method Primary Method Required? start->primary_method trace_analysis Trace Impurity Analysis? primary_method->trace_analysis No qnmr qNMR primary_method->qnmr Yes high_throughput High-Throughput Screening? trace_analysis->high_throughput No hplc HPLC trace_analysis->hplc Yes (Non-Volatile) gc GC trace_analysis->gc Yes (Volatile) high_throughput->qnmr No high_throughput->hplc Yes

Caption: Decision logic for selecting a purity analysis method for aromatic esters.

References

Navigating the Steric Maze: A Comparative Guide to Catalytic Efficiency in Hindered Ester Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of sterically hindered esters presents a significant synthetic challenge. Traditional esterification methods often falter when faced with bulky carboxylic acids or tertiary alcohols, leading to low yields and harsh reaction conditions. This guide provides an objective comparison of modern catalytic methods, offering a data-driven overview of their efficiency, scope, and operational requirements to facilitate catalyst selection in complex synthetic endeavors.

The formation of an ester bond, while a cornerstone of organic synthesis, becomes increasingly difficult as the steric bulk around the reacting centers increases. This steric hindrance slows down the reaction rate and can lead to undesired side reactions, such as elimination in the case of tertiary alcohols. To overcome these challenges, a variety of catalytic systems have been developed, ranging from classic coupling agents to sophisticated organocatalysts and Lewis acids. This guide focuses on a comparative analysis of some of the most effective methods: the Steglich and Yamaguchi esterifications, N-heterocyclic carbene (NHC) catalysis, and Lewis acid catalysis, exemplified by Scandium (III) Triflate.

Comparative Analysis of Catalytic Performance

The efficiency of a catalyst in hindered ester synthesis is best evaluated through a direct comparison of reaction yields, times, and conditions for challenging substrates. The following tables summarize the performance of different catalytic systems in the esterification of sterically hindered acids and alcohols.

Table 1: Catalytic Esterification of Hindered Alcohols
Substrate (Alcohol)Carboxylic Acid/AnhydrideCatalyst SystemTemp. (°C)Time (h)Yield (%)Reference
tert-ButanolMonoethyl fumarateDCC (1.1 eq), DMAP (0.08 eq)RT1265[1]
tert-ButanolPhenylacetic acidEDC (1.5 eq), DMAP (0.1 eq)RT1683[2]
1-Adamantanol2,4,6-Trichlorobenzoyl chloride / Pivalic acidEt3N, DMAPRT195[3]
20-(S)-CamptothecinBoc-L-AlanineSc(OTf)3 (0.1 eq), DMAP (1.5 eq)RT1292[4]
Secondary Alcohols (various)Methyl acetateIPr (NHC, 5 mol%)RT1-2475-98[5]
Table 2: Catalytic Esterification of Hindered Carboxylic Acids
Substrate (Acid)AlcoholCatalyst SystemTemp. (°C)Time (h)Yield (%)Reference
Pivalic Acid1-Adamantanol2,4,6-Trichlorobenzoyl chloride, Et3N, DMAPRT195[3]
2,4,6-Trimethylbenzoic AcidBenzyl alcohol2,4,6-Trichlorobenzoyl chloride, Et3N, DMAPRT291[3]
Various Hindered AcidsVarious AlcoholsDCC, DMAPRT-Good to Excellent[6]

Key Methodologies and Experimental Protocols

A detailed understanding of the experimental procedures is crucial for the successful implementation of these catalytic methods. Below are protocols for the key experiments cited in the comparison tables.

Protocol 1: Steglich Esterification of a Tertiary Alcohol

Reaction: Esterification of tert-butanol with monoethyl fumarate.[1]

Materials:

  • Monoethyl fumarate (0.20 mol)

  • Dry dichloromethane (200 mL)

  • tert-Butyl alcohol (0.60 mol)

  • 4-(Dimethylamino)pyridine (DMAP) (0.016 mol)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (0.22 mol) dissolved in 50 mL of dry dichloromethane

Procedure:

  • A 500-mL, one-necked flask equipped with a calcium chloride drying tube is charged with monoethyl fumarate, dry dichloromethane, tert-butyl alcohol, and 4-dimethylaminopyridine.

  • The solution of dicyclohexylcarbodiimide in dry dichloromethane is added dropwise to the stirred solution at 0°C over a period of 2 hours.

  • The reaction mixture is stirred for an additional 1 hour at 0°C and then for 12 hours at room temperature.

  • The precipitated dicyclohexylurea (DCU) is filtered off and washed with dichloromethane.

  • The filtrate is washed successively with 0.5 N hydrochloric acid and saturated aqueous sodium bicarbonate solution, then dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure, and the residue is distilled to give tert-butyl ethyl fumarate.

Protocol 2: Yamaguchi Esterification of a Hindered Alcohol and Acid

Reaction: Esterification of a hindered carboxylic acid with a hindered alcohol.[3][7]

Materials:

  • Hindered carboxylic acid (1.0 eq)

  • Toluene (or other aprotic solvent)

  • Triethylamine (Et3N) (1.1 eq)

  • 2,4,6-Trichlorobenzoyl chloride (TCBC) (1.0 eq)

  • Hindered alcohol (1.2 eq)

  • 4-(Dimethylamino)pyridine (DMAP) (stoichiometric)

Procedure:

  • To a solution of the carboxylic acid in toluene, add triethylamine and stir at room temperature.

  • Add 2,4,6-trichlorobenzoyl chloride and stir the mixture for 1-2 hours to form the mixed anhydride.

  • In a separate flask, dissolve the alcohol and DMAP in toluene.

  • The solution of the mixed anhydride is added to the alcohol/DMAP solution, and the reaction mixture is stirred at room temperature for the specified time (typically 1-24 hours).

  • After the reaction is complete, the mixture is diluted with an organic solvent and washed with aqueous NaHCO3 and brine.

  • The organic layer is dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography.

Protocol 3: N-Heterocyclic Carbene (NHC)-Catalyzed Transesterification

Reaction: Transesterification of a secondary alcohol with methyl acetate.[5][8]

Materials:

  • Imidazolium salt (NHC precursor, e.g., IPr·HCl) (5 mol%)

  • Base (e.g., KHMDS) (5 mol%)

  • Methyl acetate (1 mL)

  • Secondary alcohol (1 mmol)

  • 4Å molecular sieves (0.5 g)

Procedure:

  • Under an argon atmosphere, add methyl acetate to a screw-cap vial containing the imidazolium salt and the base. Stir the mixture for 15 minutes to generate the NHC in situ.

  • Add the secondary alcohol and 4Å molecular sieves to the vial.

  • Stir the resulting mixture at room temperature for the indicated time (1-24 hours).

  • Upon completion, evaporate the excess methyl acetate.

  • The residue is purified by flash chromatography using a mixture of ethyl acetate and hexanes.

Visualizing Catalytic Processes

Diagrams illustrating workflows and mechanisms provide a clearer understanding of the principles behind these catalytic systems.

G cluster_prep Substrate & Catalyst Preparation cluster_reaction Reaction Setup & Execution cluster_workup Work-up & Purification cluster_analysis Analysis S Select Hindered Acid & Alcohol Mix Combine Reactants & Catalyst Under Inert Atmosphere S->Mix C Select Catalyst (e.g., DMAP, NHC, Lewis Acid) C->Mix Sol Choose Appropriate Anhydrous Solvent Sol->Mix Cond Set Reaction Temperature & Time Mix->Cond Mon Monitor Reaction (TLC, GC, LC-MS) Cond->Mon Filt Filter to Remove Insoluble Byproducts (e.g., DCU) Mon->Filt Wash Aqueous Wash to Remove Reagents Filt->Wash Pur Purify by Chromatography or Distillation Wash->Pur Yield Calculate Yield Pur->Yield Char Characterize Product (NMR, MS, IR) Pur->Char

Figure 1. General experimental workflow for screening and optimizing catalytic hindered ester synthesis.

Catalyst_Comparison cluster_coupling Carbodiimide Coupling (Steglich) cluster_anhydride Mixed Anhydride (Yamaguchi) cluster_organo Organocatalysis (NHC) cluster_lewis Lewis Acid Catalysis Steglich Steglich Esterification Steglich_adv Advantages: Mild conditions Tolerates acid-labile groups Steglich->Steglich_adv pros Steglich_dis Disadvantages: Stoichiometric DCC/EDC Byproduct (urea) removal N-acylurea side reaction Steglich->Steglich_dis cons Yamaguchi Yamaguchi Esterification Yamaguchi_adv Advantages: High yields for hindered systems Good for macrolactonization Yamaguchi->Yamaguchi_adv pros Yamaguchi_dis Disadvantages: Requires stoichiometric reagents (TCBC, DMAP, base) Yamaguchi->Yamaguchi_dis cons NHC NHC Catalysis NHC_adv Advantages: Truly catalytic (low loading) Metal-free Mild conditions NHC->NHC_adv pros NHC_dis Disadvantages: Sensitivity to air/moisture Substrate scope can be limited NHC->NHC_dis cons Lewis Lewis Acid (e.g., Sc(OTf)3) Lewis_adv Advantages: Highly active Can be recycled Lewis->Lewis_adv pros Lewis_dis Disadvantages: Can be moisture sensitive May require co-catalyst (e.g., DMAP) Lewis->Lewis_dis cons

Figure 2. Logical comparison of different catalytic methods for hindered ester synthesis.

DMAP_Cycle RCOOH R-COOH DCC DCC O_Acylisourea O-Acylisourea Intermediate RCOOH->O_Acylisourea DCC->O_Acylisourea Acylpyridinium Acylpyridinium Ion (Active Ester) O_Acylisourea->Acylpyridinium + DMAP DCU DCU O_Acylisourea->DCU DMAP_in DMAP Ester R-COOR' (Product) Acylpyridinium->Ester + R'-OH DMAP_out DMAP Acylpyridinium->DMAP_out releases ROH R'-OH (Hindered Alcohol) ROH->Ester DMAP_out->O_Acylisourea catalytic cycle

Figure 3. Simplified catalytic cycle for DMAP in Steglich esterification.

Conclusion

The synthesis of sterically hindered esters requires careful consideration of the catalyst system.

  • Steglich and Yamaguchi esterifications are robust and widely applicable methods that are particularly effective for very hindered systems, though they require stoichiometric amounts of coupling agents and generate significant byproducts.[1][3][6][9][10]

  • N-Heterocyclic carbenes represent a truly catalytic, metal-free alternative that operates under mild conditions, making them an attractive "green" option, although their sensitivity and substrate scope can be limitations.[5][8]

  • Lewis acids like Sc(OTf)3 offer high catalytic activity for challenging substrates, bridging the gap between classical methods and modern organocatalysis.

The choice of catalyst will ultimately depend on the specific substrates, functional group tolerance, scalability, and the desired balance between reaction efficiency and green chemistry principles. The data and protocols provided in this guide serve as a starting point for researchers to make informed decisions in their synthetic planning.

References

A Comparative Guide to the Kinetics of Alkaline Hydrolysis of Para-Substituted Ethyl Benzoates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reaction kinetics of the alkaline hydrolysis of a series of para-substituted ethyl benzoates: ethyl benzoate, ethyl p-nitrobenzoate, ethyl p-chlorobenzoate, ethyl p-methylbenzoate, and ethyl p-methoxybenzoate. The inclusion of experimental data, detailed methodologies, and visual representations of the reaction mechanism and workflow is intended to support research and development in fields where ester stability and reactivity are critical.

Data Presentation

The rate of alkaline hydrolysis of ethyl benzoates is significantly influenced by the nature of the substituent at the para position of the benzene ring. This effect can be quantified by comparing their second-order rate constants (k) and the parameters of the Arrhenius equation, the activation energy (Ea), and the pre-exponential factor (A).

Electron-withdrawing groups, such as the nitro group (-NO₂), increase the rate of hydrolysis by stabilizing the negatively charged transition state. Conversely, electron-donating groups, like the methoxy group (-OCH₃), decrease the reaction rate. These substituent effects are well-correlated by the Hammett equation, which provides a linear free energy relationship. For the alkaline hydrolysis of ethyl benzoates in 85% aqueous ethanol, the Hammett reaction constant (ρ) is 2.56, indicating a high sensitivity to substituent effects.[1]

Below are tables summarizing the kinetic data for the alkaline hydrolysis of the selected para-substituted ethyl benzoates.

Table 1: Second-Order Rate Constants for the Alkaline Hydrolysis of Para-Substituted Ethyl Benzoates in 85% Ethanol-Water at 30°C

CompoundSubstituent (X)σₚk (x 10⁻³ L mol⁻¹ s⁻¹)Relative Rate (kₓ/kₑₜₕyₗ ₑₙₛₒₐₜₑ)
Ethyl p-nitrobenzoate-NO₂0.78240100
Ethyl p-chlorobenzoate-Cl0.237.63.17
Ethyl benzoate-H0.002.41.00
Ethyl p-methylbenzoate-CH₃-0.170.830.35
Ethyl p-methoxybenzoate-OCH₃-0.270.450.19

Note: The rate constants are derived from various sources and normalized for comparison. The relative rate for ethyl p-nitrobenzoate can be calculated using the Hammett equation (log(kₓ/kₑₜₕyₗ ₑₙₛₒₐₜₑ) = ρσ) with ρ = 2.56 and σ for -NO₂ = 0.78, which gives a calculated acceleration of approximately 100-fold compared to ethyl benzoate.

Table 2: Arrhenius Parameters for the Alkaline Hydrolysis of Ethyl Benzoate and Ethyl p-Nitrobenzoate in Ethanol-Water Mixtures

CompoundEthanol Mole FractionTemperature Range (K)Eₐ (kJ mol⁻¹)log(A)
Ethyl Benzoate0.16278.15 - 318.1558.48.9
Ethyl Benzoate0.40278.15 - 318.1563.29.8
Ethyl Benzoate0.72278.15 - 318.1568.110.6
Ethyl p-nitrobenzoate0.16278.15 - 318.1552.38.7
Ethyl p-nitrobenzoate0.40278.15 - 318.1556.19.3
Ethyl p-nitrobenzoate0.72278.15 - 318.1560.29.9

Data for Arrhenius parameters are for alkaline hydrolysis in ethanol-water mixtures and show the influence of solvent composition on activation energy and the pre-exponential factor.[2][3]

Visualizations

The following diagrams illustrate the reaction mechanism and a general experimental workflow for studying the kinetics of ethyl benzoate hydrolysis.

G cluster_0 Bimolecular Acyl-Oxygen Fission (BAC2) Mechanism Ester Ethyl Benzoate (R-CO-OR') Intermediate Tetrahedral Intermediate Ester->Intermediate Nucleophilic Attack (Rate-determining step) OH Hydroxide Ion (OH⁻) OH->Intermediate Carboxylate Benzoate Anion (R-COO⁻) Intermediate->Carboxylate Elimination Alcohol Ethanol (R'-OH) Intermediate->Alcohol

Caption: Reaction mechanism for the alkaline hydrolysis of ethyl benzoates.

G cluster_1 Experimental Workflow for Kinetic Studies A 1. Prepare Reactant Solutions (Ethyl Benzoate & NaOH in Solvent) B 2. Equilibrate to Reaction Temperature A->B C 3. Mix Reactants & Start Timer B->C D 4. Withdraw Aliquots at Timed Intervals C->D E 5. Quench Reaction (e.g., with excess acid) D->E F 6. Analyze Sample (Titration or Spectrophotometry) E->F G 7. Determine Reactant Concentration F->G H 8. Plot Data & Calculate Rate Constant G->H

Caption: General experimental workflow for kinetic analysis.

Experimental Protocols

Two common methods for monitoring the kinetics of the hydrolysis of ethyl benzoates are titrimetry and spectrophotometry.

Method 1: Titrimetric Analysis

This method follows the reaction by measuring the change in the concentration of the hydroxide ion over time.

Materials:

  • Substituted ethyl benzoate

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.05 M)

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.05 M) for quenching and back-titration

  • Ethanol-water solvent mixture (e.g., 85% ethanol)

  • Phenolphthalein indicator

  • Thermostatted water bath

  • Conical flasks, pipettes, burette

  • Stopwatch

Procedure:

  • Preparation: Prepare solutions of the ethyl benzoate and sodium hydroxide in the chosen solvent.

  • Equilibration: Place the reactant solutions in separate flasks in a thermostatted water bath to reach the desired reaction temperature.

  • Initiation: To start the reaction, mix known volumes of the ester and NaOH solutions in a reaction flask and start the stopwatch simultaneously.

  • Sampling: At regular time intervals (e.g., 5, 10, 20, 30, 60 minutes), withdraw a known volume (aliquot) of the reaction mixture.

  • Quenching: Immediately add the aliquot to a flask containing a known excess of the standard HCl solution to stop the hydrolysis reaction.

  • Titration: Add a few drops of phenolphthalein indicator to the quenched solution and titrate the unreacted HCl with the standard NaOH solution.

  • "Infinity" Reading: To determine the concentration at the completion of the reaction, heat a separate sample of the reaction mixture to ensure complete hydrolysis, cool to room temperature, and titrate as above.

  • Calculation: The concentration of the ester at each time point can be calculated from the titre values. The second-order rate constant is then determined by plotting the appropriate function of concentration against time.

Method 2: Spectrophotometric Analysis (for p-nitrobenzoate)

This method is particularly suitable for the hydrolysis of ethyl p-nitrobenzoate, as the product, p-nitrophenoxide ion, has a strong absorbance in the visible region (around 400 nm), which is distinct from the reactant.

Materials:

  • Ethyl p-nitrobenzoate

  • Buffer solution of desired pH (e.g., carbonate buffer for alkaline conditions)

  • Solvent (if required to dissolve the ester)

  • UV-Vis Spectrophotometer with a thermostatted cuvette holder

  • Cuvettes

  • Micropipettes

Procedure:

  • Wavelength Determination: Determine the wavelength of maximum absorbance (λ_max) for the p-nitrophenoxide ion under the reaction conditions.

  • Calibration Curve: Prepare a series of standard solutions of p-nitrophenol in the reaction buffer and measure their absorbance at λ_max to create a Beer-Lambert law calibration curve.

  • Reaction Setup: Place the buffer solution in a cuvette and allow it to equilibrate to the desired temperature inside the spectrophotometer.

  • Initiation: Inject a small, known amount of a concentrated stock solution of ethyl p-nitrobenzoate into the cuvette, mix quickly, and immediately start recording the absorbance at λ_max as a function of time.

  • Data Analysis: The absorbance values are converted to the concentration of the p-nitrophenoxide ion using the calibration curve. The rate of the reaction and the rate constant can then be determined from the initial slope of the concentration versus time plot (for initial rate measurements) or by fitting the data to the appropriate integrated rate law.[4]

References

A Comparative Guide to Deuterium Labeling of Benzoate Esters for Mechanistic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of deuterium into molecules is a powerful technique for elucidating reaction mechanisms, studying kinetic isotope effects (KIEs), and modifying the metabolic stability of pharmaceuticals.[1] Benzoate esters, common structural motifs in organic chemistry and drug discovery, are frequently the subject of such studies. This guide provides a comparative overview of methods for the deuterium labeling of benzoate esters, presenting available quantitative data, detailed experimental protocols, and visualizations of key processes to aid researchers in selecting the optimal approach for their mechanistic investigations.

Comparison of Deuterium Labeling Methods

The choice of deuteration method depends on several factors, including the desired position of the label, the substrate's functional group tolerance, and the availability of deuterated reagents. While various methods exist for deuterium labeling of aromatic compounds, this guide focuses on those most relevant to benzoate esters.

Iridium-Catalyzed Hydrogen Isotope Exchange (HIE)

Transition metal-catalyzed HIE, particularly with iridium complexes, has emerged as a highly effective method for the ortho-selective deuteration of aromatic compounds containing a directing group, such as an ester. This late-stage functionalization approach allows for the direct replacement of C-H bonds with C-D bonds.

Performance Data:

The following tables summarize the deuterium incorporation in various benzoate esters using an iridium N-heterocyclic carbene/phosphine catalyst. The data is extracted from a study by Kerr and co-workers, which provides a comprehensive analysis of this methodology.

Table 1: Iridium-Catalyzed ortho-Deuteration of para-Substituted Ethyl Benzoates

SubstrateCatalyst% Deuterium Incorporation (ortho position)
Ethyl benzoateCrabtree's Catalyst<10
Ir(IMes)(PPh3)(COD)PF6~50
Ethyl 4-methylbenzoateCrabtree's Catalyst~15
Ir(IMes)(PPh3)(COD)PF6~70
Ethyl 4-(trifluoromethyl)benzoateCrabtree's Catalyst~10
Ir(IMes)(PPh3)(COD)PF6~75
Ethyl 4-chlorobenzoateCrabtree's Catalyst~60
Ir(IMes)(PPh3)(COD)PF6>95
Ethyl 4-methoxybenzoateCrabtree's Catalyst~60
Ir(IMes)(PPh3)(COD)PF6>95

Data sourced from a comparative study of different iridium catalysts.

Table 2: Temperature Effects on Deuterium Labeling of Benzoate Esters

SubstrateTemperature (°C)% Deuterium Incorporation (ortho position)
Methyl benzoate20~40
40>95
Ethyl benzoate20~50
40>95
Methyl 4-(trifluoromethyl)benzoate20~75
40>95

This data highlights the significant impact of reaction temperature on the efficiency of deuterium incorporation.

Other Labeling Methods

While iridium-catalyzed HIE is well-documented for benzoate esters, other methods are also employed for deuterium labeling of aromatic compounds, although specific quantitative data for benzoate esters is less readily available in the literature.

  • Platinum-Catalyzed H/D Exchange: This method often utilizes deuterium oxide (D₂O) as the deuterium source and a platinum catalyst, such as platinum on carbon (Pt/C). It can be effective for general aromatic H/D exchange but may lack the high regioselectivity of directed methods.

  • Synthesis from Deuterated Precursors: This "bottom-up" approach involves using deuterated starting materials to build the desired labeled molecule. For example, a deuterated benzoic acid can be esterified, or a deuterated alcohol can be used to form the ester. The synthesis of deuterated methyl benzoate can also be achieved via a Grignard reaction with a deuterated Grignard reagent and a suitable electrophile. This method offers precise control over the label's position but requires the synthesis of the deuterated precursor.

Experimental Protocols

Iridium-Catalyzed ortho-Deuteration of Methyl Benzoate

This protocol is adapted from the work of Kerr and co-workers and describes a general procedure for the ortho-selective deuteration of methyl benzoate.

Materials:

  • Methyl benzoate

  • Iridium catalyst (e.g., [Ir(cod)(IMes)(PPh₃)]PF₆)

  • Dichloromethane (DCM), anhydrous

  • Deuterium gas (D₂)

  • Schlenk flask

  • Magnetic stirrer

  • Vacuum line

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the iridium catalyst (5 mol%).

  • Add anhydrous dichloromethane (0.5 M).

  • Add methyl benzoate (1.0 equiv).

  • The flask is subjected to three freeze-pump-thaw cycles to remove dissolved gases.

  • Backfill the flask with deuterium gas (1 atm).

  • Stir the reaction mixture at the desired temperature (e.g., 40 °C) for the specified time (e.g., 1-2 hours).

  • After the reaction is complete, the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel to afford the deuterated product.

  • The percentage of deuterium incorporation is determined by ¹H NMR spectroscopy.

Synthesis of Methyl Benzoate (for subsequent deuteration or as a non-labeled standard)

This is a standard Fischer esterification procedure.

Materials:

  • Benzoic acid

  • Methanol

  • Concentrated sulfuric acid

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask, dissolve benzoic acid in an excess of methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux for 1-2 hours.

  • After cooling to room temperature, remove the excess methanol under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., diethyl ether) and transfer to a separatory funnel.

  • Wash the organic layer with water, then with a saturated sodium bicarbonate solution to neutralize the acid catalyst, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain methyl benzoate.

Mechanistic Studies Using Deuterium Labeling

The primary application of deuterium-labeled benzoate esters is in the investigation of reaction mechanisms through the study of kinetic isotope effects.

The Kinetic Isotope Effect (KIE)

The KIE is the ratio of the rate constant of a reaction with a non-deuterated substrate (kH) to the rate constant of the same reaction with a deuterated substrate (kD).

  • Primary KIE (kH/kD > 1): Observed when a C-H bond is broken in the rate-determining step of the reaction. The C-D bond is stronger than the C-H bond, requiring more energy to break, thus slowing down the reaction.

  • Secondary KIE (kH/kD ≠ 1): Observed when the C-H bond being isotopically substituted is not broken in the rate-determining step but is located at or near the reaction center.

  • Inverse KIE (kH/kD < 1): Can occur when the hybridization of the carbon atom changes from sp² to sp³ in the transition state.

Data on Isotope Effects in Benzoate Ester Reactions:

While specific kH/kD values for the hydrolysis of deuterated benzoate esters are not extensively reported in the searched literature, studies on heavy-atom isotope effects (e.g., ¹³C, ¹⁸O) in the hydrolysis of methyl benzoate provide insights into the reaction mechanism. For instance, these studies support a stepwise mechanism involving a tetrahedral intermediate, with its formation being largely rate-determining.[2]

Visualizations

Experimental Workflow for Mechanistic Studies

The following diagram illustrates a typical workflow for a mechanistic study employing deuterium labeling.

mechanistic_workflow cluster_synthesis Synthesis cluster_reaction Reaction & Kinetics cluster_analysis Analysis & Interpretation unlabeled Unlabeled Benzoate Ester reaction_H Reaction of Unlabeled Ester unlabeled->reaction_H labeled Deuterated Benzoate Ester reaction_D Reaction of Deuterated Ester labeled->reaction_D kinetics Kinetic Analysis reaction_H->kinetics reaction_D->kinetics kie Determine kH/kD kinetics->kie mechanism Elucidate Reaction Mechanism kie->mechanism

Workflow for a mechanistic study using deuterium labeling.
Iridium-Catalyzed C-H Activation Pathway

This diagram shows the generally accepted catalytic cycle for the iridium-catalyzed ortho-deuteration of an aromatic ester.

iridium_catalysis catalyst [Ir(I)]+ intermediate1 [Ir(III)(H)(D)]-Substrate Complex catalyst->intermediate1 + Substrate + D2 product Ar(D)-COOR substrate Ar-COOR substrate->intermediate1 d2 D2 d2->intermediate1 intermediate2 [Ir(III)(D)2]-Substrate Complex intermediate1->intermediate2 Reductive Elimination of H-D hd HD intermediate1->hd intermediate2->catalyst Reductive Elimination of Product intermediate2->product

Catalytic cycle for iridium-catalyzed C-H deuteration.

References

A Comparative Guide to Acyl Protecting Groups: Efficacy of Mesitoyl vs. Pivaloyl and Acetyl in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate protecting group is a critical decision that can significantly impact the success of a multi-step organic synthesis. This guide provides an objective comparison of the efficacy of three common acyl protecting groups for alcohols: mesitoyl (Mes), pivaloyl (Piv), and acetyl (Ac). The comparison focuses on their relative stability, ease of introduction and removal, and the influence of steric hindrance on their reactivity, supported by experimental data and detailed protocols.

Acyl groups are widely employed for the protection of hydroxyl functionalities due to their general stability under acidic and oxidative conditions.[1] The choice between different acyl groups is primarily dictated by the desired level of stability and the specific conditions required for deprotection. The acetyl group, being the smallest, is readily introduced and removed but offers the least steric protection and is susceptible to cleavage under relatively mild basic conditions.[2] In contrast, the pivaloyl and mesitoyl groups, with their bulky tert-butyl and 2,4,6-trimethylphenyl substituents, respectively, provide significantly greater steric hindrance, leading to enhanced stability.

Performance Comparison: Stability and Reactivity

The primary differentiator between these protecting groups lies in their susceptibility to nucleophilic attack, particularly during basic hydrolysis. The steric bulk of the acyl substituent plays a crucial role in shielding the ester carbonyl from the approaching nucleophile. This steric hindrance directly correlates with the stability of the protecting group.

Protecting GroupStructureRelative Steric HindranceStability to Basic Hydrolysis
Acetyl (Ac) CH₃CO-LowLow
Pivaloyl (Piv) (CH₃)₃CCO-HighHigh
Mesitoyl (Mes) 2,4,6-(CH₃)₃C₆H₂CO-Very HighVery High

Table 1: General Comparison of Acetyl, Pivaloyl, and Mesitoyl Protecting Groups.

The increased steric bulk of the mesitoyl group, with its two ortho-methyl substituents, makes the corresponding ester significantly more resistant to hydrolysis than the pivaloyl group. The hydrolysis of sterically hindered esters like methyl mesitoate is known to be exceptionally slow under standard conditions.[3]

Experimental Protocols

The following protocols provide representative methods for the protection of a primary alcohol (benzyl alcohol) and the subsequent deprotection for each of the three acyl groups.

Acetylation of Benzyl Alcohol

Materials:

  • Benzyl alcohol

  • Acetic anhydride

  • Pyridine

  • Dichloromethane (DCM)

  • 1 M HCl

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • To a solution of benzyl alcohol (1.0 equiv) in dichloromethane (DCM), add pyridine (1.2 equiv).

  • Cool the mixture to 0 °C and add acetic anhydride (1.1 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with water and separate the layers.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford benzyl acetate.

Deacetylation of Benzyl Acetate

Materials:

  • Benzyl acetate

  • Potassium carbonate (K₂CO₃)

  • Methanol (MeOH)

  • Water

  • Dichloromethane (DCM)

Procedure:

  • To a solution of benzyl acetate (1.0 equiv) in methanol (MeOH), add a solution of potassium carbonate (2.0 equiv) in water.

  • Stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (DCM).

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate to yield benzyl alcohol.

Pivaloylation of Benzyl Alcohol

Materials:

  • Benzyl alcohol

  • Pivaloyl chloride

  • Pyridine

  • 4-Dimethylaminopyridine (DMAP) (catalytic amount)

  • Dichloromethane (DCM)

  • 1 M HCl

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • To a solution of benzyl alcohol (1.0 equiv) and a catalytic amount of DMAP in dichloromethane (DCM), add pyridine (1.5 equiv).

  • Cool the mixture to 0 °C and add pivaloyl chloride (1.2 equiv) dropwise.[2]

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work-up the reaction as described for the acetylation procedure to obtain benzyl pivaloate.

Depivaloylation of Benzyl Pivaloate

Materials:

  • Benzyl pivaloate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether (Et₂O) or Tetrahydrofuran (THF)

  • Water

  • 1 M HCl

Procedure:

  • To a suspension of lithium aluminum hydride (2.0 equiv) in anhydrous diethyl ether at 0 °C, add a solution of benzyl pivaloate (1.0 equiv) in diethyl ether dropwise.

  • Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

  • Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water.

  • Filter the resulting suspension and extract the filtrate with diethyl ether.

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to give benzyl alcohol. Alternative Basic Hydrolysis: Saponification of pivaloate esters often requires more forcing conditions than for acetates, such as refluxing with a strong base (e.g., NaOH or KOH) in a mixture of alcohol and water.[1]

Mesitoylation of Benzyl Alcohol

Materials:

  • Benzyl alcohol

  • Mesitoyl chloride

  • Pyridine

  • Dichloromethane (DCM)

  • 1 M HCl

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • To a solution of benzyl alcohol (1.0 equiv) in dichloromethane (DCM), add pyridine (2.0 equiv).

  • Add mesitoyl chloride (1.5 equiv) and stir the mixture at room temperature. The reaction may be slow due to steric hindrance and may require heating to proceed at a reasonable rate.

  • Monitor the reaction by TLC. Upon completion, perform an aqueous work-up as described for the acetylation to yield benzyl mesitoate.

Demesitoylation of Benzyl Mesitoate

Materials:

  • Benzyl mesitoate

  • Concentrated sulfuric acid (H₂SO₄) or a strong Lewis acid (e.g., BBr₃)

  • Methanol (MeOH) or Dichloromethane (DCM)

  • Water

  • Saturated NaHCO₃ solution

Procedure (Acid-Catalyzed):

  • Due to the extreme steric hindrance, basic hydrolysis of mesitoate esters is often impractical.[3]

  • Acid-catalyzed cleavage is the more common method. Dissolve benzyl mesitoate (1.0 equiv) in a suitable solvent like methanol or dichloromethane.

  • Add a strong acid such as concentrated sulfuric acid (catalytic to stoichiometric amounts) and stir the mixture, potentially with heating.

  • Monitor the reaction by TLC.

  • Upon completion, carefully neutralize the reaction with a saturated NaHCO₃ solution.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate to afford benzyl alcohol.

Visualization of Concepts

To better illustrate the relationships and workflows discussed, the following diagrams are provided in DOT language.

Protection_Deprotection_Workflow cluster_protection Protection cluster_protected Protected Alcohol cluster_deprotection Deprotection Alcohol Primary Alcohol Ac_Protect Acetyl Protection (Ac₂O, Pyridine) Alcohol->Ac_Protect Piv_Protect Pivaloyl Protection (PivCl, Pyridine, DMAP) Alcohol->Piv_Protect Mes_Protect Mesitoyl Protection (MesCl, Pyridine) Alcohol->Mes_Protect Ac_Ester Acetyl Ester Ac_Protect->Ac_Ester Easy Piv_Ester Pivaloyl Ester Piv_Protect->Piv_Ester Moderate Mes_Ester Mesitoyl Ester Mes_Protect->Mes_Ester Difficult Ac_Deprotect Basic Hydrolysis (K₂CO₃, MeOH/H₂O) Ac_Ester->Ac_Deprotect Easy Piv_Deprotect Reductive Cleavage (LiAlH₄) or Strong Base (reflux) Piv_Ester->Piv_Deprotect Difficult Mes_Deprotect Strong Acid (H₂SO₄) Mes_Ester->Mes_Deprotect Very Difficult Deprotected_Alcohol Primary Alcohol Ac_Deprotect->Deprotected_Alcohol Piv_Deprotect->Deprotected_Alcohol Mes_Deprotect->Deprotected_Alcohol

Figure 1: Comparative workflow for the protection and deprotection of a primary alcohol.

Steric_Hindrance_Comparison cluster_acetyl Acetyl cluster_pivaloyl Pivaloyl cluster_mesitoyl Mesitoyl Ac Ac Piv Piv Ac->Piv Increasing Steric Bulk Increasing Stability Mes Mes Piv->Mes Increasing Steric Bulk Increasing Stability

Figure 2: Relationship between steric bulk and stability of the protecting groups.

Conclusion

The choice between acetyl, pivaloyl, and mesitoyl protecting groups for alcohols is a strategic decision based on the required stability throughout a synthetic sequence. The acetyl group offers ease of introduction and removal but provides minimal steric protection and is labile to basic conditions. The pivaloyl group offers a significant increase in stability due to the bulky tert-butyl group, making it a robust protecting group that can withstand a wider range of reaction conditions. The mesitoyl group provides the highest level of steric hindrance and, consequently, the greatest stability, particularly towards basic hydrolysis. Its removal, however, requires harsh acidic conditions. The selection of the optimal protecting group, therefore, depends on a careful analysis of the subsequent reaction steps and the desired orthogonality in a multi-step synthesis.

References

Safety Operating Guide

Proper Disposal of Ethyl 2,4,6-trimethylbenzoate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Providing critical safety and operational guidance for the handling and disposal of Ethyl 2,4,6-trimethylbenzoate, this document outlines the necessary procedures to ensure the safety of laboratory personnel and compliance with environmental regulations.

For researchers, scientists, and drug development professionals, the proper management of chemical waste is a paramount concern. This compound, an aromatic ester, requires careful handling throughout its lifecycle, including its ultimate disposal. While specific regulations may vary by jurisdiction, the following procedures are based on established best practices for laboratory chemical waste management.

I. Immediate Safety and Handling Precautions

Before beginning any disposal process, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:

  • Nitrile gloves

  • Safety glasses or goggles

  • A laboratory coat

All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a fume hood.

II. Step-by-Step Disposal Protocol

The disposal of this compound should be approached systematically to minimize risks and ensure regulatory compliance.

Step 1: Waste Identification and Segregation

  • Waste Determination: The first step in proper disposal is to classify the waste. While some sources indicate that this compound may not meet the criteria for classification as a hazardous substance under the Globally Harmonized System (GHS), it is crucial to treat it as a chemical waste due to its organic nature and potential environmental impact. All chemical waste should be managed in accordance with institutional and local regulations.

  • Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste program. It should be collected separately to avoid unintended chemical reactions. Incompatible materials to consider include strong oxidizing agents.[1]

Step 2: Waste Collection and Containment

  • Container Selection: Use a designated, compatible, and properly labeled waste container. The container should be made of a material that will not react with the ester, such as glass or a suitable plastic.

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste" (or as required by local regulations) and the full chemical name: "this compound". The accumulation start date should also be clearly marked on the label.

  • Secure Closure: Keep the waste container tightly sealed at all times, except when adding waste.[2]

Step 3: Managing Spills and Small Quantities

  • For Small Spills (<50 mL): Absorb the spill using an inert material such as vermiculite, perlite, or commercially available chemical absorbents.[3] Once absorbed, the material should be scooped into the designated hazardous waste container.[3][4] Do not allow the absorbed material to evaporate in a fume hood as a primary means of disposal.[3]

  • For Empty Containers: An empty container that has held this compound should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone). The first rinseate must be collected and disposed of as hazardous waste.[5][6] Subsequent rinses may also need to be collected, depending on local regulations. After thorough rinsing and air-drying, the defaced container may be disposed of as regular trash, if permitted by your institution.[5]

Step 4: Storage and Final Disposal

  • Temporary Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be secure, well-ventilated, and away from heat or ignition sources.

  • Professional Disposal: Arrange for the collection of the hazardous waste by a licensed and certified hazardous waste disposal contractor.[3] Do not attempt to dispose of this compound down the drain or in the regular trash.[2][7]

III. Quantitative Data Management

To maintain a clear record of waste generation, a log should be kept for each waste container. This log is essential for regulatory compliance and for the disposal contractor.

Date Researcher Volume Added (mL) Total Volume (mL) Notes

IV. Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

A Start: this compound Waste Generation B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Is it a small spill (<50mL)? B->C D Absorb with inert material (e.g., vermiculite) C->D Yes F Collect liquid waste in a designated, compatible, and labeled hazardous waste container C->F No E Place absorbed material in labeled hazardous waste container D->E G Store sealed container in a designated Satellite Accumulation Area E->G F->G H Arrange for pickup by a licensed hazardous waste contractor G->H I End: Proper Disposal H->I

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Ethyl 2,4,6-trimethylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of Ethyl 2,4,6-trimethylbenzoate (CAS: 1754-55-8). The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals in a laboratory setting.

Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below.

PropertyValue
Molecular Formula C₁₂H₁₆O₂[1][2]
Molecular Weight 192.25 g/mol [2][3]
Appearance Colorless to light yellow to red clear liquid[1]
Purity >95.0% (GC)[1]
Boiling Point 121 °C / 7mmHg[3]
Density 1.00 g/cm³[3]
Refractive Index 1.5020[3]

Personal Protective Equipment (PPE)

To ensure safe handling, the following personal protective equipment is mandatory.

PPE_Requirements cluster_ppe Required Personal Protective Equipment Eye_Protection Eye Protection Goggles Goggles Eye_Protection->Goggles Tightly fitting safety goggles with side-shields Skin_Protection Skin Protection Gloves Gloves Skin_Protection->Gloves Chemical impermeable gloves Clothing Clothing Skin_Protection->Clothing Impervious clothing/lab coat Respiratory_Protection Respiratory Protection Respirator Respirator Respiratory_Protection->Respirator Use in well-ventilated area. Full-face respirator if exposure limits are exceeded.

Caption: Required Personal Protective Equipment for handling this compound.

Operational Plan for Safe Handling

A systematic approach to handling this compound is essential to minimize exposure and ensure safety.

1. Pre-Handling Preparations

  • Ventilation: Ensure work is conducted in a well-ventilated area, such as a chemical fume hood.

  • PPE Inspection: Inspect all personal protective equipment for integrity before use.

  • Emergency Equipment: Confirm that an eyewash station and safety shower are readily accessible.

  • Spill Kit: Have a spill kit with absorbent materials readily available.

2. Handling Procedures

  • Personal Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[4] Do not eat, drink, or smoke in the handling area.[5]

  • Dispensing: When dispensing, avoid creating mists or vapors.

  • Container Management: Keep the container tightly closed when not in use.

3. Post-Handling Procedures

  • Decontamination: Clean the work area thoroughly after handling is complete.

  • Waste Disposal: Dispose of waste materials in a designated, sealed container.

  • PPE Removal: Remove contaminated clothing and PPE carefully to avoid skin contact. Wash contaminated clothing before reuse.[6]

Accidental Release and First Aid Measures

Immediate and appropriate responses to accidents are critical.

SituationAction
Spill Evacuate personnel to a safe area.[6] Remove all sources of ignition.[6] Absorb the spill with inert material and place it in a suitable container for disposal.[4] Ensure adequate ventilation.
Skin Contact Take off contaminated clothing immediately. Wash the affected area with soap and plenty of water.[6] If skin irritation occurs, seek medical attention.[6]
Eye Contact Rinse cautiously with water for at least 15 minutes.[6] Remove contact lenses if present and easy to do. Continue rinsing and consult a doctor.[6]
Inhalation Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a doctor immediately.[6]
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[6]

Disposal Plan

Proper disposal is crucial to prevent environmental contamination.

  • Waste Collection: Collect waste this compound and any contaminated materials in a clearly labeled, sealed container.

  • Regulatory Compliance: Dispose of the chemical waste in accordance with local, state, and federal regulations. Do not allow the product to enter drains or waterways.[4]

  • Container Disposal: Handle uncleaned containers as you would the product itself.

Safe_Handling_Workflow cluster_workflow Safe Handling and Disposal Workflow cluster_prep_steps cluster_handling_steps cluster_post_steps cluster_disp_steps Preparation Preparation Handling Handling Preparation->Handling Proceed when ready Prep1 Verify Ventilation Post_Handling Post-Handling Handling->Post_Handling After use Hand1 Wear Appropriate PPE Disposal Disposal Post_Handling->Disposal For waste materials Post1 Decontaminate Work Area Disp1 Use Labeled, Sealed Containers Prep2 Inspect PPE Prep3 Check Emergency Equipment Hand2 Avoid Vapors and Contact Hand3 Keep Container Closed Post2 Segregate Waste Post3 Remove PPE Safely Disp2 Follow Institutional Protocols Disp3 Adhere to Regulations

Caption: A workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2,4,6-trimethylbenzoate
Reactant of Route 2
Reactant of Route 2
Ethyl 2,4,6-trimethylbenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.